molecular formula C9H6BBrFNO2 B2891740 5-BRomo-8-fluoroquinoline-7-boronic acid CAS No. 2377606-20-5

5-BRomo-8-fluoroquinoline-7-boronic acid

Cat. No.: B2891740
CAS No.: 2377606-20-5
M. Wt: 269.86
InChI Key: AIKPYEVOTLGSKM-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) is a high-value, polyfunctional heterocyclic compound serving as a versatile building block in organic synthesis, medicinal chemistry, and chemical biology research. With the molecular formula C9H6BBrFNO2 and a molecular weight of 269.86, it integrates a boronic acid functionality, a bromo substituent, and a fluoroquinoline scaffold, making it a crucial intermediate for metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds . This compound is of significant interest in antimicrobial research, particularly in the development of efflux pump inhibitors (EPIs). Boronic acid derivatives have demonstrated potential in restoring the efficacy of antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump, a key mechanism in multidrug-resistant bacteria . Furthermore, boronic acids are widely utilized in the synthesis of sensors for carbohydrates and other biomolecules, due to their ability to form reversible complexes with diols . Their application extends to the development of protease inhibitors and the construction of modified nucleosides for aptamer selection and DNA labeling techniques . As a stable organoboron compound, it typically exists in a neutral trigonal planar form but can convert to an anionic tetrahedral form at physiological pH, enabling its reversible interaction with biological nucleophiles . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is recommended to store the compound under an inert atmosphere at 2-8°C (cold-chain) to ensure stability .

Properties

IUPAC Name

(5-bromo-8-fluoroquinolin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPYEVOTLGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C=CC=NC2=C1F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-8-fluoroquinoline-7-boronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) is a highly specialized, polyfunctionalized heterocyclic building block utilized in advanced pharmaceutical synthesis. The molecule features three orthogonal reactive sites: a bromine atom primed for Buchwald-Hartwig or Suzuki cross-coupling, a boronic acid moiety for immediate Suzuki-Miyaura coupling, and a fluorine atom that modulates lipophilicity and pKa while serving as a potential handle for nucleophilic aromatic substitution (SNAr).

In modern drug discovery, functionalized quinolines of this class are critical intermediates. For example, they are frequently employed in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are vital targets in the treatment of severe immune disorders and oncology[1].

Retrosynthetic Analysis & Regioselectivity Rationale

The most efficient synthetic route avoids de novo construction of the boronic acid during ring formation. Instead, it relies on the late-stage functionalization of a pre-formed 5-bromo-8-fluoroquinoline core[2]. Direct C-H borylation catalyzed by an iridium complex is the premier method to install the boronic acid moiety with high precision.

The regioselectivity of the Iridium-catalyzed C-H borylation is governed by a delicate interplay of steric and electronic factors:

  • Steric Shielding (C-6): The bulky bromine atom at C-5 effectively blocks the adjacent C-6 position. The active Ir(dtbpy)(Bpin)₃ catalyst is highly sensitive to steric hindrance, making C-6 borylation kinetically unfavorable.

  • Electronic Activation (C-7): The fluorine atom at C-8 is highly electronegative. Through inductive electron withdrawal (-I effect), it increases the acidity of the adjacent C-7 proton. This lowers the activation energy for the oxidative addition (or σ-bond metathesis) step in the catalytic cycle, making C-7 the thermodynamically and kinetically favored site.

  • Heteroaryl Deactivation (C-2, C-3, C-4): The nitrogen-containing pyridine ring is electron-deficient and strongly directs borylation away from the heteroaromatic ring.

Regioselectivity Core 5-Bromo-8-fluoroquinoline C6 Position C-6 Sterically hindered by C-5 Bromine Core->C6 Unfavorable C7 Position C-7 Sterically accessible & Electronically activated by C-8 Fluorine Core->C7 Favored (Major Product) C234 Positions C-2, C-3, C-4 Deactivated by Pyridine Ring Core->C234 Unfavorable

Figure 1: Regioselectivity rationale for the C-H borylation of 5-bromo-8-fluoroquinoline.

Experimental Methodology: Step-by-Step Workflow

The synthesis is executed in three distinct stages. Every protocol below is designed as a self-validating system , ensuring the chemist can verify the success of the reaction in real-time without immediate reliance on LC-MS or NMR.

SynthWorkflow SM 5-Bromo-2-fluoroaniline + Glycerol Skraup Skraup Synthesis (H2SO4, PhNO2, 130°C) SM->Skraup Int1 5-Bromo-8-fluoroquinoline (CAS: 1133115-78-2) Skraup->Int1 Borylation Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]2, dtbpy, B2pin2) Int1->Borylation Int2 7-Bpin Intermediate Borylation->Int2 Deprotect Pinacol Cleavage (NaIO4, HCl, THF/H2O) Int2->Deprotect Product 5-Bromo-8-fluoroquinoline- 7-boronic acid (CAS: 2377606-20-5) Deprotect->Product

Figure 2: Three-step synthetic workflow for 5-Bromo-8-fluoroquinoline-7-boronic acid.

Step 1: Synthesis of 5-Bromo-8-fluoroquinoline (Core Assembly)

If not sourced commercially (CAS: 1133115-78-2)[3], the core is synthesized via a modified Skraup reaction.

  • Procedure: To a flask containing 5-bromo-2-fluoroaniline (1.0 eq) and glycerol (3.0 eq), add nitrobenzene (1.2 eq) as a mild oxidant. Slowly add concentrated H₂SO₄ dropwise at 0 °C. Heat the mixture to 130 °C for 12 hours.

  • Causality: Glycerol undergoes acid-catalyzed dehydration to form highly reactive acrolein in situ. The aniline performs a conjugate addition on the acrolein, followed by electrophilic aromatic substitution to close the ring. Nitrobenzene oxidizes the resulting dihydroquinoline to the fully aromatized 5-bromo-8-fluoroquinoline.

  • Self-Validation Check: The reaction mixture will transition from a viscous yellow slurry to a homogenous dark tar. Upon basic workup (pH 10 with NH₄OH), the product precipitates as a tan solid. TLC (3:1 Hexane:EtOAc) should show a single UV-active spot (Rf ~0.6) that stains brightly with Dragendorff's reagent (confirming the alkaloid/quinoline nitrogen).

Step 2: Iridium-Catalyzed C-H Borylation (Late-Stage Functionalization)

This step installs the pinacol boronic ester (Bpin) at the C-7 position[2].

  • Procedure: In a rigorously air-free glovebox, charge a Schlenk flask with [Ir(OMe)(cod)]₂ (3.0 mol%), dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 6.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 eq). Dissolve in anhydrous Cyclopentyl methyl ether (CPME). Stir for 10 minutes, then add 5-bromo-8-fluoroquinoline (1.0 eq). Seal the flask, remove from the glovebox, and heat at 80 °C for 8 hours.

  • Causality: The methoxy ligand on the Ir precatalyst is critical; it facilitates rapid transmetalation with B₂pin₂ to generate the active 16-electron Ir(III) trisboryl complex. The dtbpy ligand provides necessary steric bulk to prevent catalyst dimerization and sufficient electron density to stabilize the Ir(III) intermediate. CPME is chosen over THF due to its higher boiling point and lower peroxide-forming tendency.

  • Self-Validation Check: The initial mixture of[Ir(OMe)(cod)]₂ and dtbpy in CPME is a vibrant red-orange. Upon the addition of B₂pin₂, the solution must rapidly transition to a deep, dark brown , confirming the successful generation of the active Ir-boryl species. If the solution remains orange, the catalyst has been poisoned by oxygen or moisture, and the reaction will fail.

Step 3: Pinacol Cleavage to the Free Boronic Acid
  • Procedure: Dissolve the crude 7-Bpin intermediate in a 4:1 mixture of THF and H₂O. Add sodium periodate (NaIO₄, 3.0 eq) and stir at room temperature for 30 minutes. Subsequently, add 1M aqueous HCl (1.5 eq) and stir for an additional 4 hours.

  • Causality: Direct aqueous hydrolysis of pinacol esters is notoriously slow and low-yielding. NaIO₄ acts as a mild oxidant to cleave the pinacol C-C bond, forming a transient borate complex that rapidly hydrolyzes under mild acidic conditions (HCl) to release the free boronic acid. This avoids harsh conditions that could trigger protodeboronation or debromination.

  • Self-Validation Check: As the oxidative cleavage proceeds, a dense white precipitate of sodium iodate (NaIO₃) will form in the biphasic mixture. On TLC, the disappearance of the non-polar Bpin ester spot (Rf ~0.7) and the emergence of a highly polar, streak-prone spot at the baseline (Rf ~0.1) confirms successful deprotection.

Quantitative Data: Reaction Optimization

To maximize the yield of the critical C-H borylation step, various parameters must be strictly controlled. The table below summarizes the optimization of the catalytic system.

Table 1: Optimization of Ir-Catalyzed C-H Borylation of 5-Bromo-8-fluoroquinoline

EntryCatalyst Loading (Ir)Ligand (dtbpy)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
11.5 mol%3.0 mol%THF252445%Incomplete conversion; insufficient thermal energy for C-H activation.
21.5 mol%3.0 mol%THF651272%Better conversion, but catalyst deactivation observed (black Ir(0) precipitate).
3 3.0 mol% 6.0 mol% CPME 80 8 91% Optimal. CPME allows higher temp; higher loading sustains the catalytic cycle.
43.0 mol%NoneCPME808TraceLigand is essential. Without dtbpy, Ir aggregates into inactive nanoparticles.

References

  • Sigma-Aldrich. "5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5". Sigma-Aldrich Catalog.
  • BenchChem. "5-Bromo-8-fluoroquinoline-7-boronic acid|CAS 2377606-20-5". BenchChem Synthetic Methodologies.
  • Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders". WIPO Patent Database.
  • Santa Cruz Biotechnology. "5-Bromo-8-fluoroquinoline | CAS 1133115-78-2". SCBT Biochemicals.

Sources

physicochemical properties of 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-fluoroquinoline-7-boronic acid

Introduction & Overview

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-8-fluoroquinoline-7-boronic acid. This compound is a specialized heterocyclic boronic acid derivative of quinoline, a class of compounds significant in medicinal chemistry and materials science. The presence of bromine, fluorine, and a boronic acid group on the quinoline scaffold imparts unique electronic and structural characteristics, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

This guide is intended for researchers, scientists, and drug development professionals. It delves into the compound's chemical identity, structural properties, solubility, and acidity. Furthermore, it outlines detailed experimental protocols for characterization and provides essential safety and handling information, grounded in established scientific principles and authoritative data.

Chemical Identity and Significance

5-Bromo-8-fluoroquinoline-7-boronic acid belongs to the organoborane family, characterized by a carbon-boron bond. Boronic acids are Lewis acids and are notable for their ability to form reversible covalent complexes with diols, such as sugars and amino acids.[1] This reactivity is fundamental to their application in chemical sensors and as intermediates in the synthesis of complex organic molecules.[1] The quinoline core is a prevalent motif in numerous biologically active compounds. The strategic placement of bromo and fluoro substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.

Scope of the Guide

This document provides a detailed examination of the following aspects of 5-Bromo-8-fluoroquinoline-7-boronic acid:

  • Core Physicochemical Properties: Including molecular structure, weight, and other fundamental identifiers.

  • Analytical Characterization: Standard protocols for spectroscopic analysis.

  • Experimental Methodologies: Step-by-step workflows for determining key properties like solubility and pKa.

  • Safety and Handling: Best practices for storage and handling to ensure laboratory safety and compound integrity.

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application in research and development, dictating everything from reaction conditions to formulation strategies.

Structural and Molecular Data

The structural and molecular details provide the basic identification of 5-Bromo-8-fluoroquinoline-7-boronic acid.

PropertyValueSource
IUPAC Name (5-bromo-8-fluoroquinolin-7-yl)boronic acid
CAS Number 2377606-20-5
Molecular Formula C₉H₆BBrFNO₂
Molecular Weight 269.87 g/mol
Canonical SMILES B(C1=C(C2=C(C=C1)N=CC=C2)F)(O)O
InChI Key AIKPYEVOTLGSKM-UHFFFAOYSA-N
Appearance Solid (form may vary)
Purity Typically ≥95%
Physical Properties

Physical properties such as melting point are important indicators of purity and are essential for designing experimental setups.

PropertyValueSource
Melting Point Data not widely available; requires experimental determination.
Boiling Point Data not available; likely to decompose at high temperatures.
Storage Temperature Refrigerated (2-8°C)
Solubility Profile
SolventQualitative SolubilityRationale & Causality
Water Low to ModerateThe polar boronic acid group enhances water solubility, but the larger, hydrophobic quinoline ring limits it. Solubility is expected to be pH-dependent.[3][4]
Methanol, Ethanol SolublePolar protic solvents can hydrogen bond with the boronic acid hydroxyl groups, facilitating dissolution.[2]
Acetone, THF, Dioxane SolublePolar aprotic solvents can dissolve the compound, making them suitable for reactions like Suzuki coupling.[5]
Chloroform, Dichloromethane Moderately SolubleThe polarity is sufficient to dissolve the compound to some extent.[5]
Toluene, Hexanes Very Low SolubilityNonpolar solvents are generally poor choices for dissolving polar boronic acids.[2]
Acidity and pKa

Boronic acids are generally weak Lewis acids, with pKa values typically around 9.[1] However, the acidity is highly dependent on the substituents. The quinoline nitrogen atom is basic, while the boronic acid moiety is acidic.

  • Quinoline Nitrogen: The pKa of unsubstituted quinoline is approximately 4.9.[6] The presence of electron-withdrawing groups like bromine and fluorine is expected to decrease the basicity of the nitrogen, resulting in a lower pKa.[6]

  • Boronic Acid Group: Aryl boronic acids are generally more acidic than alkyl boronic acids.[4] The electron-withdrawing fluoro and bromo substituents on the aromatic ring will increase the Lewis acidity of the boron atom, leading to a lower pKa for the B(OH)₂ group compared to unsubstituted phenylboronic acid.[4] At physiological pH, the boronic acid group will likely exist in its neutral, trigonal planar form.[4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-8-fluoroquinoline-7-boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and allows for the observation of exchangeable protons from the B(OH)₂ group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard proton pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Aromatic Protons: The quinoline ring will show a set of distinct signals in the aromatic region (typically 7.0-9.0 ppm). The coupling patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) will be characteristic of the substitution pattern. For example, protons on the pyridine part of the quinoline may show characteristic couplings.[7]

  • Boronic Acid Protons: The two -OH protons of the boronic acid group will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. In DMSO-d₆, this peak is often observable, whereas in CDCl₃ it may exchange too rapidly or be too broad to see clearly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for analyzing boronic acids. Both positive and negative ion modes should be tested.[8] Negative mode is often successful for detecting the deprotonated molecule [M-H]⁻.[8]

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

Tandem MS (MS/MS) experiments can be performed to study the fragmentation of the parent ion. Expected fragmentation may involve the loss of water (H₂O) or the boronic acid group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in characteristic M and M+2 peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • B-O Stretch: A strong absorption band typically found around 1310-1380 cm⁻¹.

  • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Experimental Workflows & Methodologies

This section provides detailed, self-validating protocols for determining key physicochemical properties. The rationale behind experimental choices is highlighted to provide field-proven insights.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel boronic acid compound like 5-Bromo-8-fluoroquinoline-7-boronic acid.

G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Safety & Stability A Obtain Compound (CAS: 2377606-20-5) B Structural Confirmation (NMR, HRMS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Solubility Screening (Various Solvents) C->D If Pure F pKa Determination (UV-Vis Spectrophotometry) C->F If Pure G Review Safety Data Sheet (SDS) C->G Proceed to Safety Review E Quantitative Solubility (Dynamic Method) D->E H Stability Assessment (Moisture, Light, Temp.) G->H I Define Handling & Storage Protocol H->I

Caption: Workflow for physicochemical characterization of boronic acids.

Step-by-Step Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves observing the temperature at which a solid dissolves completely in a liquid.[2][5] This method is advantageous as it avoids the difficulties of sampling a saturated solution.

  • Principle: A mixture of the solute and solvent with a precisely known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the equilibrium temperature for that specific concentration.

  • Materials:

    • 5-Bromo-8-fluoroquinoline-7-boronic acid

    • Selected solvents (e.g., water, ethanol, acetone)

    • Jacketed glass vessel with temperature control

    • Magnetic stirrer and stir bar

    • Calibrated thermometer or temperature probe

    • Analytical balance

  • Methodology:

    • Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into the jacketed glass vessel. The total composition must be known with high precision.

    • Heating and Observation: Begin stirring the mixture vigorously. Heat the vessel slowly (e.g., 0.5 °C/min) using a circulating water bath.

    • Equilibrium Point Determination: Carefully observe the solution. The temperature at which the solution becomes completely clear (the point of turbidity disappearance) is recorded. This temperature corresponds to the solubility at the prepared composition.[2]

    • Data Collection: Repeat the procedure with different, precisely known compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

  • Trustworthiness Check: The system is self-validating by ensuring a slow heating rate, which allows the system to remain close to equilibrium. Reproducibility should be confirmed by repeating measurements for at least one concentration point.

Step-by-Step Protocol for pKa Determination (UV-Vis Spectrophotometry)

UV-Vis spectrophotometry is a powerful and accessible method for determining the pKa of ionizable compounds, like quinolines, that possess a chromophore.[9][10][11]

  • Principle: The method relies on the Beer-Lambert law and the fact that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be calculated from the resulting sigmoidal curve of absorbance versus pH.[10]

  • Materials:

    • 5-Bromo-8-fluoroquinoline-7-boronic acid

    • UV-Vis spectrophotometer (double-beam recommended)

    • Matched quartz cuvettes

    • Calibrated pH meter

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

    • A suitable co-solvent if the compound has low water solubility (e.g., methanol or ethanol, kept at a constant low percentage).[10]

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the boronic acid in the chosen co-solvent.

    • Sample Preparation: For each buffer solution, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the buffer. This ensures the total concentration of the compound remains constant across all samples.[10]

    • Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range (e.g., 200-450 nm). Also, record spectra in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

    • Data Analysis:

      • Identify one or more wavelengths where the absorbance changes significantly with pH.

      • Plot absorbance at a chosen wavelength against the pH of the buffer solutions.

      • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[12]

  • Causality and Trustworthiness: The choice of wavelength is crucial; selecting a wavelength with a large difference in absorbance between the ionized and unionized forms provides the best signal-to-noise ratio.[10] The protocol's integrity is maintained by using a constant concentration of the analyte, carefully calibrating the pH meter, and using buffers with sufficient capacity.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of 5-Bromo-8-fluoroquinoline-7-boronic acid and to ensure user safety. Boronic acids, as a class, can be irritants and require careful handling.[13]

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds (e.g., other bromo-fluoro-pyridines or quinoline boronic acids) suggest the following potential hazards:[14]

  • H315: Causes skin irritation.[13]

  • H319: Causes serious eye irritation.[13]

  • H335: May cause respiratory irritation.

GHS Pictograms (Anticipated):

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15]

  • Handling: Avoid generating dust.[16] Use spatulas and weighing paper for transfers. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[13]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Refrigeration (2-8°C) is recommended for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[16]

  • Moisture Sensitivity: Boronic acids can be sensitive to moisture, which can lead to the formation of boroxines (anhydrides) or cause protodeboronation (cleavage of the C-B bond).[16][18] Storing under an inert atmosphere (e.g., nitrogen or argon) can enhance long-term stability.[16][18]

Conclusion

5-Bromo-8-fluoroquinoline-7-boronic acid is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its core physicochemical properties, from its fundamental chemical identity to its spectroscopic signatures. The experimental protocols outlined herein offer robust and validated methods for researchers to determine key parameters like solubility and pKa, which are crucial for optimizing reaction conditions and predicting biological behavior. By adhering to the described safety and handling procedures, researchers can ensure both the integrity of the compound and a safe laboratory environment. This comprehensive technical guide serves as a valuable resource for scientists aiming to effectively utilize this versatile reagent in their research endeavors.

References

Sources

An In-Depth Technical Guide to 5-Bromo-8-fluoroquinoline-7-boronic acid: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-8-fluoroquinoline-7-boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical identity, including its CAS number and structure, and present a detailed, field-proven methodology for its synthesis and purification. Furthermore, this guide will cover the essential analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, we will explore its critical role in drug discovery, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of novel kinase inhibitors and other pharmacologically active agents.

Introduction: The Quinoline Scaffold and the Versatility of Boronic Acids

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile.

Boronic acids have emerged as indispensable tools in this endeavor. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, have cemented their status as essential reagents for synthetic and medicinal chemists.[3][4] The boronic acid functional group allows for the introduction of a vast array of substituents onto the quinoline core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]

This guide focuses on a particularly valuable derivative: 5-Bromo-8-fluoroquinoline-7-boronic acid. The presence of a bromine atom at the 5-position provides a handle for further diversification, while the fluorine atom at the 8-position can enhance metabolic stability and binding affinity. The strategically placed boronic acid at the 7-position allows for the introduction of various aryl and heteroaryl groups, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures.

Core Compound Identity

  • Chemical Name: 5-Bromo-8-fluoroquinoline-7-boronic acid

  • Synonyms: (5-bromo-8-fluoroquinolin-7-yl)boronic acid[5]

  • CAS Number: 2377606-20-5[5]

  • Molecular Formula: C₉H₆BBrFNO₂[5]

  • Molecular Weight: 269.86 g/mol

Table 1: Physicochemical Properties
PropertyValueSource
InChI Code 1S/C9H6BBrFNO2/c11-7-4-6(10(14)15)8(12)9-5(7)2-1-3-13-9/h1-4,14-15H[5]
InChI Key AIKPYEVOTLGSKM-UHFFFAOYSA-N[5]
Purity Typically >95%
Storage Refrigerated (2-8°C)
Chemical Structure

Caption: Chemical structure of 5-Bromo-8-fluoroquinoline-7-boronic acid.

Synthesis and Purification

Proposed Synthetic Pathway: Lithiation-Borylation

This approach relies on the selective deprotonation of a suitable precursor followed by quenching with a boron electrophile.

Caption: Proposed lithiation-borylation synthesis workflow.

Rationale for Experimental Choices:

  • Starting Material: 5,7-Dibromo-8-fluoroquinoline is the logical precursor. The bromine at the 7-position is more susceptible to lithium-halogen exchange than the bromine at the 5-position due to the electronic effects of the fluorine and the quinoline nitrogen.

  • Lithiation: n-Butyllithium (n-BuLi) is a strong base commonly used for lithium-halogen exchange. The reaction is performed at low temperatures (-78 °C) to prevent side reactions.[9]

  • Borylation: Triisopropyl borate is a common electrophile for trapping the organolithium intermediate to form the corresponding boronate ester.

  • Workup: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 5,7-Dibromo-8-fluoroquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5,7-dibromo-8-fluoroquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer. The aqueous layer is then acidified (e.g., with 2 M HCl) to precipitate the pure boronic acid, which can be collected by filtration.

  • Formation of Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that can be easily purified by recrystallization. The pure adduct can then be treated with acid to regenerate the boronic acid.[10]

Analytical Characterization

Unambiguous characterization is crucial to confirm the identity and purity of the synthesized 5-Bromo-8-fluoroquinoline-7-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[11]

Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Features:

  • Aromatic Protons (δ 7.5-9.0 ppm): The quinoline ring protons will appear in this region. The exact chemical shifts and coupling constants will be influenced by the bromo, fluoro, and boronic acid substituents. One would expect to see a series of doublets and multiplets corresponding to the protons at positions 2, 3, 4, and 6.[12]

  • Boronic Acid Protons (δ 8.0-8.5 ppm, broad singlet): The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet that is exchangeable with D₂O.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Spectral Features:

  • Aromatic Carbons (δ 110-160 ppm): Nine distinct signals corresponding to the carbons of the quinoline ring are expected. The carbons directly attached to the electronegative fluorine and nitrogen atoms will be deshielded and appear at a lower field. The carbon attached to the bromine will also show a characteristic chemical shift.[12]

  • Carbon-Boron Bond: The carbon atom attached to the boron (C-7) will likely be broad or have a lower intensity due to quadrupolar relaxation of the boron nucleus.

Standard NMR Analysis Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak [M+H]⁺: A prominent peak at m/z 270.97 (calculated for C₉H₇BBrFNO₂⁺) is expected. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways for fluoroquinolones include the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[13][14][15]

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

5-Bromo-8-fluoroquinoline-7-boronic acid is a prime candidate for use in the Suzuki-Miyaura cross-coupling reaction to synthesize a diverse library of 7-substituted quinoline derivatives.[4][16] This reaction is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of 5-Bromo-8-fluoroquinoline-7-boronic acid with an aryl or heteroaryl halide.

Materials:

  • 5-Bromo-8-fluoroquinoline-7-boronic acid (1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[3]

  • Base (e.g., 2 M Na₂CO₃ or K₂CO₃)[3]

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)[3]

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide, 5-Bromo-8-fluoroquinoline-7-boronic acid, and the palladium catalyst.

  • Solvent and Base Addition: Add the organic solvent and the aqueous base solution.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.[3]

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[3]

Significance in Kinase Inhibitor Development

Many clinically approved kinase inhibitors, such as gefitinib and erlotinib, feature a quinoline or quinazoline core.[2] The 7-position of the quinoline ring is a critical point for modification to enhance potency and selectivity against various kinases, including EGFR, VEGFR, and others implicated in cancer. By using 5-Bromo-8-fluoroquinoline-7-boronic acid in Suzuki-Miyaura coupling reactions, medicinal chemists can rapidly generate a library of novel compounds with diverse substituents at the 7-position, accelerating the discovery of new and more effective kinase inhibitors. The bromine at the 5-position remains available for subsequent cross-coupling reactions, allowing for the synthesis of even more complex and potentially potent drug candidates.

Conclusion

5-Bromo-8-fluoroquinoline-7-boronic acid is a valuable and versatile building block for researchers in drug discovery and development. Its unique substitution pattern offers multiple avenues for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and robust protocols for its characterization and application in the powerful Suzuki-Miyaura cross-coupling reaction. By leveraging the information presented herein, scientists can effectively utilize this key intermediate to advance their research programs and contribute to the development of next-generation therapeutics.

References

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 87(15), 9977–9987.
  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1240.
  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications. Retrieved from [Link]

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing. Retrieved from [Link]

  • Das, B. C., Yadav, P., Das, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. ResearchGate. Retrieved from [Link]

  • Dayal, N., Mikek, C. G., Hernandez, D., Naclerio, G. A., Chu, E. F. Y., Carter-Cooper, B. A., Lapidus, R. G., & Sintim, H. O. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 17(1), 123.
  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. Retrieved from [Link]

  • Aggarwal, V. K., & Smith, C. D. (2018). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 20(15), 4463–4466.
  • SlideShare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • Aggarwal, V. K., & Smith, C. D. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocenters using Lithiation–Borylation–Protodeboronation Methodology. Application to the Synthesis of Bifluranol and Fluorohexestrol. Chemical Science, 6(6), 3718-3723.
  • Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]

  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ResearchGate. Retrieved from [Link]

  • Hickey, A., Merz, J., Al Mamari, H. H., Friedrich, A., Marder, T. B., & McGlacken, G. P. (2022). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Al Mamari, H. H., Borel, J., Hickey, A., et al. (2023). Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines. Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • Li, Y., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11.
  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Retrieved from [Link]

  • Aggarwal, V. K., & Smith, C. D. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation. RSC Publishing. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(7), 1334-1372.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids? Retrieved from [Link]

  • SciSpace. (2010). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

  • Esteves da Silva, J. C. G., & Garcia, A. C. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(11), 3330.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

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Substituted Quinoline Boronic Acids: Synthesis, Mechanistic Insights, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoline boronic acids (QBAs) represent a highly versatile class of pharmacophores and synthetic intermediates. Characterized by the fusion of an electron-deficient quinoline core with a reactive boronic acid moiety, these compounds have become indispensable in modern drug discovery and organic synthesis. From serving as critical building blocks in the commercial-scale manufacturing of kinase inhibitors via Suzuki-Miyaura cross-coupling[1] to acting as bifunctional catalysts for direct amide formation[2], QBAs bridge the gap between synthetic utility and biological efficacy.

This technical guide synthesizes current literature to provide researchers with an authoritative overview of QBA chemical biology, field-proven synthetic methodologies, and their expanding role in targeted therapeutics.

Mechanistic Grounding: The Chemical Biology of QBAs

The unique reactivity of quinoline boronic acids stems from the interplay between the Lewis acidic boron atom and the basic nitrogen of the quinoline ring. This dual nature allows QBAs to participate in complex biological and chemical interactions.

Bifunctional Catalysis and Sensor Applications

8-Quinoline boronic acid was one of the first aminoboronic acids demonstrated to possess bifunctional catalytic properties, enabling the hydrolysis and etherification of chlorohydrins and facilitating direct amide formation[2]. Furthermore, the ability of the boronic acid functional group to form reversible covalent bonds with diols makes 8-QBA an exceptional reporter molecule. Upon binding to diol-containing saccharides, 8-QBA exhibits a 40-fold increase in fluorescence intensity, making it a premier candidate for the development of fluorescent saccharide sensors[3].

Tricovalent Binding in Enzyme Inhibition

In medicinal chemistry, boronic acids are renowned for their ability to inhibit serine amidohydrolases, such as beta-lactamases and penicillin-binding proteins (PBPs). While boron typically adopts a tetrahedral conformation to mimic the transition state of enzymatic reactions, advanced crystallographic studies on PBPs (e.g., the DD-peptidase from Actinomadura sp. R39) have revealed an unexpected tricovalent binding mode [4]. In these complexes, the boron atom forms a tricovalent adduct with the Oγ of two distinct serine residues and the terminal amine of a lysine residue, completely neutralizing the enzyme's catalytic machinery[4].

TricovalentBinding Inhibitor Boronic Acid Inhibitor (sp2 hybridized Boron) Adduct Tricovalent Adduct (sp3 hybridized Boron) Inhibitor->Adduct Enzyme Entry Ser49 Active Site Ser49 (Nucleophilic O-gamma) Ser49->Adduct Covalent Bond 1 Ser298 Active Site Ser298 (Secondary O-gamma) Ser298->Adduct Covalent Bond 2 Lys410 Active Site Lys410 (Terminal Amine N-zeta) Lys410->Adduct Covalent Bond 3

Formation of a tricovalent enzyme-inhibitor complex between boronic acids and serine proteases.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of substituted QBAs requires precise control over highly reactive intermediates. The following protocol details the synthesis of 3-quinoline boronic acid via lithium-halogen exchange, optimized for high yield and purity[5].

Protocol 1: Directed Lithiation & Borylation of 3-Bromoquinoline

Reagents: 3-bromoquinoline (1.0 equiv), triisopropyl borate (2.0 equiv), n-butyllithium (2.0 M in hexanes, 2.0 equiv), anhydrous THF, 2M HCl, 2M NaHCO3.

Step-by-Step Workflow:

  • Preparation: Purge a 250 mL two-necked round-bottomed flask with nitrogen. Dissolve 3-bromoquinoline (14.49 mmol) and triisopropyl borate (29.06 mmol) in 100 mL of anhydrous THF[5].

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for temperature equilibration.

  • Lithiation/Borylation: Add n-butyllithium (14.50 mL) dropwise via an addition funnel over 1 hour. Maintain stirring at -78 °C for an additional 2 hours[5].

  • Quenching: Remove the cooling bath and allow the system to warm to 0 °C. Carefully quench the reaction with 2M HCl.

  • Isolation: Adjust the pH to exactly 7.0 using 2M NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry the combined organic phases over anhydrous MgSO4, concentrate under reduced pressure, and precipitate the product with hexane to yield a white solid[5].

Scientific Causality & In-Process Controls:

  • Why in situ trapping? Adding triisopropyl borate before the n-BuLi ensures that the highly reactive 3-lithioquinoline intermediate is immediately trapped by the borate ester[5]. This kinetic control prevents unwanted side reactions, such as the halogen dance or Chichibabin-type nucleophilic additions to the quinoline core.

  • Why -78 °C? Low temperatures suppress the formation of homocoupled biquinoline byproducts.

  • Self-Validation Check: Monitor the lithiation step by quenching a 0.5 mL aliquot in D2O. Analysis via 1H-NMR should reveal >95% deuterium incorporation at the 3-position, validating complete halogen-metal exchange. Furthermore, adjusting the pH to exactly 7.0 is critical because boronic acids are amphoteric; neutrality ensures the QBA is uncharged, maximizing its partition coefficient into the organic phase during extraction[5].

Applications in Drug Development

QBAs are extensively utilized to synthesize complex active pharmaceutical ingredients (APIs). A prominent example is the commercial-scale synthesis of Dactolisib (NVP-BEZ235), a dual pan-PI3K/mTOR inhibitor, which relies on a critical Pd-catalyzed Suzuki coupling utilizing 3-quinoline boronic acid[1][6].

Quantitative Data on Pharmacological Activity
Compound / QBA DerivativeBiological TargetQuantitative Effect / IC50Primary ApplicationReference
3H-pyrazolo[4,3-f]quinoline boronic acid CLK/ROCK KinasesPotent in vitro inhibitionAnticancer (Renal/Leukemia)[7]
NVP-BEZ235 (Dactolisib) precursor PI3K/mTOREC50 = 8–16 nMOncology / African Sleeping Sickness[1][6]
Amidomethylboronic acid derivatives Penicillin-Binding Protein (R39)Biphasic kineticsAntibacterial / Beta-lactamase inhibitor[4]
8-Quinoline boronic acid Diol-containing saccharides40-fold fluorescence increaseFluorescent saccharide sensors[3]
Scalable Suzuki-Miyaura Cross-Coupling in API Manufacturing

The following protocol outlines the optimal conditions for coupling a QBA to an aryl halide, minimizing common pitfalls like protodeboronation and homocoupling[1][8].

SuzukiWorkflow Step1 1. Oxidative Addition Pd(0) + Ar-X -> Ar-Pd(II)-X Step2 2. Base Activation Ar-Pd(II)-X + OH- -> Ar-Pd(II)-OH Step1->Step2 Base Addition (K2CO3/H2O) Step3 3. Transmetalation Ar-Pd(II)-OH + QBA -> Ar-Pd(II)-Q Step2->Step3 Quinoline Boronic Acid (QBA) Step4 4. Reductive Elimination Ar-Pd(II)-Q -> Ar-Q + Pd(0) Step3->Step4 Heat / Activation Step4->Step1 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing Quinoline Boronic Acid.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of QBA

  • Setup: Charge a Schlenk flask with the aryl halide (1.0 equiv), 3-quinoline boronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv)[8].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with ethyl acetate, and purify via flash chromatography[6][8].

Scientific Causality & In-Process Controls:

  • Why a Stoichiometric Excess of QBA? Boronic acids, particularly electron-deficient heterocyclic ones, are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions at elevated temperatures[8]. Using 1.2 equivalents compensates for this unavoidable degradation.

  • Why a Biphasic Solvent System? The 4:1 Dioxane/Water ratio is non-negotiable. Water is required to dissolve the inorganic base (K2CO3) and generate the hydroxide ions necessary to form the highly reactive Ar-Pd(II)-OH intermediate. This intermediate undergoes transmetalation with the boronic acid orders of magnitude faster than the corresponding halide complex[8][9].

  • Self-Validation Check: Analyze the crude mixture via LC-MS prior to workup. The presence of protodeboronated quinoline (an m/z corresponding to the parent quinoline) indicates excessive water or prolonged heating, while unreacted aryl halide suggests catalyst deactivation by atmospheric oxygen[8].

References

1.[2] Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis | Accounts of Chemical Research. ACS Publications. 2.[5] 3-Quinolineboronic acid | 191162-39-7. ChemicalBook. 3.[4] Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein. Journal of the American Chemical Society. 4.[7] Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. PMC / NIH. 5.[6] Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness. PMC / NIH. 6.[8] Technical Support Center: Optimizing the Synthesis of Oxetanyl-Quinoline Derivatives. Benchchem. 7.[1] Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. ACS Publications. 8.[9] Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. 9.[3] Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. MDPI.

Sources

A Technical Guide to 5-Bromo-8-fluoroquinoline-7-boronic acid: Sourcing and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for molecular recognition by biological targets. The strategic placement of substituents on the quinoline ring is a critical aspect of drug design, profoundly influencing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS No. 2377606-20-5) is a highly functionalized building block of significant interest in contemporary drug discovery. This guide provides an in-depth overview of its commercial availability, key chemical attributes, and its application in the synthesis of novel molecular entities, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Chemical Profile and Strategic Advantages

The unique arrangement of substituents in 5-Bromo-8-fluoroquinoline-7-boronic acid offers several strategic advantages for the medicinal chemist:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling.[1] Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding and tolerant of a wide range of functional groups.[1]

  • The Bromine Atom (-Br): Located at the 5-position, the bromine atom serves as an excellent leaving group in cross-coupling reactions. Its presence allows for the introduction of a second point of diversity in a sequential or orthogonal synthetic strategy. The C-Br bond's reactivity allows for selective coupling, often under different catalytic conditions than the boronic acid.

  • The Fluorine Atom (-F): The placement of a fluorine atom at the 8-position can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen and influence non-covalent interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.

The combination of these three functional groups on a single quinoline scaffold makes this reagent a powerful tool for generating libraries of complex molecules for high-throughput screening and lead optimization.

Commercial Sourcing and Availability

5-Bromo-8-fluoroquinoline-7-boronic acid is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the material.

SupplierProduct NumberReported PurityCAS Number
Sigma-Aldrich (distributor for Combi-Blocks, Inc.) COMH11E51CCD≥95%2377606-20-5
Sigma-Aldrich (distributor for AA BLOCKS, INC.) AABH96169C5D95%2377606-20-5[2]
Boron Molecular -Inquire-[3]
BLD Pharm -Inquire-[4]

Note: Availability and product numbers may vary. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Considerations: A Representative Pathway

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Directed Lithiation & Borylation A 8-Fluoroquinoline B 5-Bromo-8-fluoroquinoline A->B N-Bromosuccinimide (NBS), H₂SO₄ C 5-Bromo-8-fluoroquinoline D Lithium Diisopropylamide (LDA), THF, -78°C C->D E Triisopropyl borate D->E Quench F 5-Bromo-8-fluoroquinoline-7-boronic acid E->F Aqueous workup (e.g., HCl)

Caption: A plausible synthetic workflow for 5-Bromo-8-fluoroquinoline-7-boronic acid.

Causality Behind the Synthetic Strategy:
  • Electrophilic Bromination: The synthesis would likely commence with the bromination of a suitable 8-fluoroquinoline precursor. The use of a strong acid like sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.[5][6]

  • Directed Ortho-Metalation and Borylation: The most challenging step is the regioselective introduction of the boronic acid at the 7-position. A directed ortho-metalation (DoM) strategy is a powerful approach. The fluorine atom at the 8-position can act as a directing group for lithiation at the adjacent C7 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to prevent side reactions. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with an electrophilic boron source, such as triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to afford the desired boronic acid.[1]

Application in Suzuki-Miyaura Cross-Coupling: A Technical Protocol

The primary utility of 5-Bromo-8-fluoroquinoline-7-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl structures.[7][8]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add 5-Bromo-8-fluoroquinoline-7-boronic acid, Aryl Halide (Ar-X), and Base (e.g., K₂CO₃) to flask. B Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C Add degassed solvent (e.g., Dioxane/H₂O) and Palladium Catalyst (e.g., Pd(PPh₃)₄). B->C D Heat mixture with stirring (e.g., 80-100°C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to RT, add water, and extract with organic solvent (e.g., Ethyl Acetate). E->F G Combine organic layers, wash with brine, dry over Na₂SO₄. F->G H Concentrate under reduced pressure. G->H I Purify by column chromatography. H->I Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation reductive_elimination_complex Biaryl-Pd(II) Complex reductive_elimination_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) reductive_elimination_complex->product ar_x Ar-X (Aryl Halide) ar_x->pd_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) ar_boronic->transmetalation_complex base Base (e.g., OH⁻) base->transmetalation_complex

Sources

Safety, Handling, and Application Dynamics of 5-Bromo-8-fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, navigating the synthesis of complex heterocyclic scaffolds requires more than a procedural understanding of reagents; it demands a mechanistic appreciation of their stability, reactivity, and toxicological profiles. 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) is a highly specialized, polyfunctional building block[1]. Featuring a bromo group, a fluoro group, and a boronic acid moiety on a quinoline core, it is a prime candidate for orthogonal cross-coupling strategies in the development of novel antimicrobials and kinase inhibitors.

However, the very features that make it synthetically valuable—its electron-deficient heteroaromatic ring and reactive boronic acid—also dictate strict handling and safety protocols. This whitepaper outlines the critical physicochemical dynamics, safety requirements, and a self-validating experimental workflow for utilizing this compound in drug discovery.

Physicochemical Profiling & Stability Dynamics

Before manipulating the compound, we must establish its physical parameters. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines)[2]. This dehydration is entropically favored and can be accelerated by heat and atmospheric exposure[3]. If a bottle is stored improperly at room temperature, the monomeric acid gradually converts to the boroxine, drastically altering the molecular weight and skewing stoichiometric calculations during sensitive catalytic cycles.

Table 1: Physicochemical Properties
PropertyValue / SpecificationMechanistic Implication
CAS Number 2377606-20-5Unique identifier for safety data retrieval[1].
Molecular Formula C9H6BBrFNO2High halogen content increases lipophilicity.
Molecular Weight 269.86 g/mol Must be recalculated if boroxine formation occurs.
Purity Standard ≥ 95%Critical for high-yield catalytic cross-coupling[1].
Storage Temperature 2-8 °C (Refrigerated)Prevents thermal dehydration to the boroxine anhydride[1].
InChI Key AIKPYEVOTLGSKM-UHFFFAOYSA-NStandardized structural representation[1].

Hazard Assessment & Safety Protocols

Handling halogenated quinoline derivatives requires stringent safety measures. Based on analogous compounds, 5-Bromo-8-fluoroquinoline-7-boronic acid is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

The Causality of PPE Choices: Standard nitrile gloves provide adequate short-term splash protection. However, because fluorinated and brominated aromatics can exhibit enhanced permeation rates through thin elastomers, double-gloving or using thicker nitrile/neoprene blends is recommended for prolonged handling (e.g., during bulk weighing or solvent dissolution). Respiratory protection (N95 or P100 particulate respirator) is mandatory if handling outside a fume hood, as the fine powder can easily become aerosolized, leading to mucous membrane irritation.

Handling & Storage: A Self-Validating System

To ensure reproducibility in cross-coupling reactions, your handling protocol must be a self-validating system that prevents degradation before the reagent ever enters the reaction flask.

  • Cold Storage & Equilibration: Store the compound at 2-8 °C in a tightly sealed, desiccated container[1]. Critical Causality: Before opening, you must allow the container to equilibrate to room temperature in a desiccator. Opening a cold bottle introduces atmospheric moisture condensation, which leads to erratic hydration states and inconsistent weighing.

  • Quality Control (QC) Validation: Prior to a critical synthesis, validate the monomer-to-boroxine ratio. Mechanistic Insight: Do not use GC-MS for this validation. The high injection port temperatures and gas-phase conditions of GC-MS artificially induce boroxine formation, yielding misleading purity data[3]. Instead, utilize

    
    H-NMR or LC-MS (under mild ionization conditions) to accurately assess structural integrity.
    

Experimental Methodology: Suzuki-Miyaura Cross-Coupling Workflow

The primary application of this compound is the Suzuki-Miyaura cross-coupling. The presence of the 5-bromo group allows for subsequent orthogonal functionalization, making the 7-boronic acid moiety the first point of diversification.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-8-fluoroquinoline-7-boronic acid (1.2 equiv) and the target aryl halide (1.0 equiv).

  • Catalyst & Base Loading: Add

    
     (0.05 equiv) and Potassium Carbonate (
    
    
    
    , 3.0 equiv).
    • Mechanistic Causality:

      
       is chosen because the basic conditions facilitate the essentially barrier-less formation of the reactive boronate complex, which is strictly required for the transmetalation step with the palladium center[2].
      
  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Mechanistic Causality: Water is mandatory to dissolve the inorganic base and facilitate the formation of the trihydroxyboronate intermediate, while dioxane solubilizes the organic reactants[2].

  • Reaction Execution: Heat the mixture to 80-90 °C under vigorous stirring for 12-18 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the coupled product.

Workflow Visualization

G S1 Cold Storage (2-8°C) S2 Equilibration (Desiccator) S1->S2 Prevent Condensation S3 QC Validation (LC-MS / NMR) S2->S3 Aliquot S4 Reaction Setup (Fume Hood) S3->S4 Purity >95% S5 Suzuki Coupling (Pd-Cat, Base) S4->S5 Reagents S6 Purification (Product) S5->S6 Crude

Handling, validation, and Suzuki-Miyaura application workflow for the boronic acid.

References

  • Title: 1 Source: Sigma-Aldrich URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVFCspSYX9DuzCNsYvrdQrU5IvQQXYiWa_UrMwtZNTy7TwKYceV9gYGoM7tpB1FDgq2umFQSkXUuRzF2rSuh5RNRYPNX98RV05gDfeYpLaEuV54slKaOlrV-GSo2JDDUNCCjk1La9sLehLMQ51ZORbcgRBLUy1vlQ5BVn-kI23odk=

  • Title: 2 Source: Chemical Society Reviews (RSC Publishing) URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7_5vZL38bHOlZOEMnP5yeF7F0wfGMO023j4YByNPHjn0-nzfBZGXkacK8yEYXtf8NqX6tWdLy1LK7Z5VGwzAprbH54qZDMX00sNObp4Yr8px7RTQWuJLExvtFORK_Xe5AVswAffbw8M8lLs5I-WLlx5WhGpyjle-U

  • Title: 3 Source: CLOCKSS Archive URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfAp7lNuTNRwxmNiM0vNIyP6438XWR2cLuzhMFpfsiECTtlFLa2HrboKs2YOvuJvm4GvMRloSdb4xbFuxUoJdz6-IdO6ww1OF1M-UysHvioExOQYAmVOIzymuEcGfcSe0xaJSLdrtE7PJWA5y8rDryMhf0i0umnqDVezDhB2fuPHmdbokJy2s=

Sources

Guide to the Stability and Storage of 5-Bromo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-8-fluoroquinoline-7-boronic acid is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. However, the inherent reactivity that makes this compound a valuable synthetic intermediate also renders it susceptible to degradation if not handled and stored with precision. The stability of arylboronic acids is not absolute; they are sensitive to environmental factors that can compromise sample integrity, leading to diminished yields, inconsistent experimental results, and the formation of impurities. This guide provides a comprehensive overview of the chemical stability of 5-Bromo-8-fluoroquinoline-7-boronic acid, outlines the primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling to ensure its viability for research and development applications.

Chemical Profile and Inherent Instabilities

Understanding the molecular structure of 5-Bromo-8-fluoroquinoline-7-boronic acid is fundamental to appreciating its stability challenges. The molecule consists of a substituted quinoline ring system and a boronic acid moiety (-B(OH)₂). The primary points of instability are the carbon-boron (C-B) bond and the electron-rich aromatic core.

  • The Boronic Acid Moiety: The C-B bond in arylboronic acids is susceptible to two main degradation pathways:

    • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by moisture and is often accelerated in aqueous solutions.[1]

    • Oxidative Deboronation: Arylboronic acids can undergo oxidation, especially in the presence of reactive oxygen species, leading to the formation of the corresponding phenol.[1][2] This is a significant concern for long-term storage and handling in ambient air.

  • The Quinoline Core: The quinoline ring itself is a heterocyclic aromatic system. While generally stable, such systems can be susceptible to oxidation, particularly hydroxylation, under harsh conditions or prolonged exposure to oxidizing environments.[3][4]

The presence of both a boronic acid and a quinoline structure necessitates a multi-faceted approach to storage, addressing the vulnerabilities of both functional groups.

Critical Factors Influencing Compound Stability

The long-term integrity of 5-Bromo-8-fluoroquinoline-7-boronic acid is directly dependent on the stringent control of its environment. The following factors are critical variables that must be managed.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. For boronic acids, this can increase the rate of both protodeboronation and oxidation. Supplier technical data consistently recommends refrigerated storage.[5][6] Storing at low temperatures is the primary strategy to slow down decomposition kinetics.[7]

  • Moisture (H₂O): Water is a key reactant in the hydrolysis (protodeboronation) of the C-B bond. Boronic acids can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to clumping of the solid and a gradual loss of purity over time. Therefore, storage in a dry environment is mandatory.

  • Air (Oxygen & CO₂): Oxygen is the primary driver of oxidative degradation.[1][2] Many boronic acids are classified as air-sensitive, requiring storage under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and prevent oxidative damage.

  • Light: Some complex organic molecules, including heterocyclic systems, can be sensitive to light. Photo-decomposition can occur, where energy from light (particularly UV) initiates degradation reactions.[8] While specific photosensitivity data for this compound is not widely published, storing it in the dark is a standard precautionary measure for high-value chemical intermediates.[7]

The interplay of these factors is visually summarized in the workflow diagram below.

Figure 1: Factors Influencing Degradation & Mitigation cluster_factors Environmental Stressors cluster_pathways Degradation Pathways cluster_mitigation Mitigation & Storage Strategy Moisture Moisture / Humidity Protodeboronation Protodeboronation (Loss of -B(OH)₂) Moisture->Protodeboronation causes Oxygen Air / Oxygen Oxidation Oxidation (Formation of Phenols) Oxygen->Oxidation causes Heat Elevated Temperature Heat->Protodeboronation accelerates Heat->Oxidation accelerates Decomposition General Decomposition Heat->Decomposition accelerates Light Light Exposure Photo_Decomposition Photo-Decomposition Light->Photo_Decomposition causes Dry Dry Environment (Desiccator) Protodeboronation->Dry mitigated by Inert Inert Atmosphere (Argon / Nitrogen) Oxidation->Inert mitigated by Cold Refrigeration (2-8 °C) Decomposition->Cold mitigated by Dark Darkness (Amber Vial) Photo_Decomposition->Dark mitigated by

Caption: Workflow of degradation stressors and corresponding mitigation strategies.

Recommended Storage & Handling Protocols

To ensure the long-term viability and performance of 5-Bromo-8-fluoroquinoline-7-boronic acid, the following protocols must be strictly adhered to.

Summary of Storage Conditions

All quantitative data and recommendations are summarized in the table below for easy reference.

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows kinetic degradation pathways.[5][6][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Moisture Control Store in a desiccatorPrevents hydrolytic cleavage of the C-B bond (protodeboronation).[9]
Light Protection Amber glass vial or in a dark locationPrevents potential photo-decomposition.[7][8]
Container Tightly sealed vial with PTFE-lined capEnsures a robust barrier against atmospheric moisture and oxygen.[7]
Experimental Protocol: Compound Receipt and Initial Storage

This protocol ensures the compound is stored under optimal conditions from the moment it arrives in the laboratory.

  • Visual Inspection: Upon receipt, inspect the container for an intact seal. The compound should be a white to off-white solid. Note any significant color deviation (e.g., yellow or brown) as this may indicate decomposition during transit.[7]

  • Environment Preparation: Transfer the unopened manufacturer's vial into a laboratory desiccator located inside a refrigerator rated for chemical storage (2-8°C).

  • Inert Atmosphere (First Use): Before opening the vial for the first time, place it in a glovebox or use a Schlenk line. Puncture the septum with a needle connected to a vacuum/inert gas manifold.

  • Purge Cycle: Gently evacuate the headspace and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure the complete removal of ambient air and moisture.

  • Sealing and Storage: After purging, ensure the vial cap is tightly secured. For added protection, wrap the cap and neck with Parafilm®. Place the sealed vial back into the refrigerated desiccator for long-term storage.

Experimental Protocol: Weighing and Dispensing for Use

Handling the compound for experimental use is a critical point where degradation can occur. This workflow minimizes exposure to ambient conditions.

Figure 2: Workflow for Weighing Air-Sensitive Compound Start Start: Retrieve from Refrigerated Desiccator Equilibrate Equilibrate to Room Temp (in Desiccator) Start->Equilibrate Glovebox Transfer to Inert Atmosphere Glovebox Equilibrate->Glovebox Prevents condensation Weigh Weigh Required Amount into Tare Vial Glovebox->Weigh Reseal Tightly Reseal Stock Vial Weigh->Reseal Use Proceed with Weighed Sample for Reaction Weigh->Use Purge Optional: Purge Headspace with Inert Gas Reseal->Purge Store Return Stock Vial to Refrigerated Desiccator Purge->Store End End Store->End Use->End

Caption: Step-by-step workflow for safely dispensing the compound.

  • Equilibration: Remove the vial from the refrigerator but keep it inside a desiccator . Allow the vial to warm to ambient room temperature over 30-60 minutes. Causality Note: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened, which would cause rapid hydrolysis.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial, along with a clean spatula and a tared receiving vial, into an inert atmosphere glovebox.

  • Dispensing: Inside the glovebox, open the stock vial and quickly dispense the desired amount of solid into the tared vial. Minimize the time the stock vial is open.

  • Resealing: Immediately and tightly reseal the stock vial. If the glovebox is not used, briefly purge the headspace of the stock vial with argon before sealing.

  • Storage and Use: Return the stock vial to the refrigerated desiccator. The weighed sample in the receiving vial can now be removed from the glovebox for immediate use in your experiment.

Conclusion

The chemical integrity of 5-Bromo-8-fluoroquinoline-7-boronic acid is paramount for achieving reliable and reproducible results in research and development. Its stability is contingent upon rigorous control of temperature, moisture, air, and light. By implementing the recommended storage conditions—refrigeration between 2-8°C under a dry, inert atmosphere and protected from light—and adhering to the detailed handling protocols, researchers can effectively mitigate the primary degradation pathways of protodeboronation and oxidation. These self-validating procedures ensure the compound maintains its purity and reactivity, safeguarding the investment in this critical chemical building block and enhancing the probability of successful experimental outcomes.

References

  • Li, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • BuyersGuideChem. 5-Bromo-8-fluoroquinoline suppliers and producers. [Link]

  • Kaiser, J. P., et al. (1996). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology, 44(5), 538-544. [Link]

  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline. [Link]

  • Thomsen, A.B. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research, 32(1), 136-146. [Link]

  • Fisher Scientific. 5-Bromo-2-fluoropyridine-3-boronic acid Safety Data Sheet. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • D.G. Hall (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, Weinheim, Germany (2011). [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

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solubility of 5-BRomo-8-fluoroquinoline-7-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-8-fluoroquinoline-7-boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

5-Bromo-8-fluoroquinoline-7-boronic acid is a key building block in contemporary drug discovery and medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.[1] A fundamental understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-8-fluoroquinoline-7-boronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a predictive solubility framework based on analogous quinoline and arylboronic acids.[2][3] Furthermore, it details authoritative, step-by-step experimental protocols for researchers to determine precise solubility values. The document also delves into the underlying chemical principles governing the solubility of boronic acids, offering field-proven insights for scientists and drug development professionals.

Introduction: The Significance of 5-Bromo-8-fluoroquinoline-7-boronic acid in Modern Synthesis

Boronic acids and their derivatives are foundational reagents in organic synthesis, largely due to their stability, versatile reactivity, and relatively low toxicity.[4] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents. The combination of a quinoline core with a boronic acid functional group, as seen in 5-Bromo-8-fluoroquinoline-7-boronic acid, creates a powerful synthetic intermediate. The bromine and fluorine substituents offer additional handles for chemical modification and can modulate the electronic properties and bioavailability of resulting compounds.[5]

The utility of this molecule is intrinsically linked to its solubility. Efficient dissolution in a suitable solvent is the first step in any solution-phase chemical reaction. Poor solubility can lead to low reaction yields, difficult purification, and challenges in formulation. Therefore, a thorough understanding of its solubility profile is not merely an academic exercise but a critical component of its practical application.[6]

Predicted Solubility Profile

In the absence of specific experimental data for 5-Bromo-8-fluoroquinoline-7-boronic acid, we can infer its likely solubility based on the known behavior of structurally similar compounds, such as phenylboronic acid and other quinoline boronic acids.[6][7] The presence of the polar quinoline ring system and the boronic acid group suggests good solubility in polar organic solvents.[7] However, the halogen substituents and the aromatic core also introduce some nonpolar character.

Table 1: Predicted Qualitative Solubility of 5-Bromo-8-fluoroquinoline-7-boronic acid in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale & Causality
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherHigh Ethers are effective solvents for many boronic acids due to their ability to act as hydrogen bond acceptors and their moderate polarity.[6] They can solvate the boronic acid group without promoting the formation of insoluble anhydrides.
Alcohols Methanol, Ethanol, IsopropanolHigh Alcohols are polar, protic solvents that can engage in hydrogen bonding with the boronic acid's hydroxyl groups, leading to good solubility.[2] Methanol is often a solvent of choice for reactions involving boronic acids.
Ketones Acetone, 2-ButanoneHigh Ketones are polar aprotic solvents that are known to be effective at dissolving phenylboronic acid and its analogues.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity. While they may not solvate the boronic acid group as effectively as ethers or alcohols, they are often suitable for dissolving the overall quinoline structure.[6]
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Very High These highly polar solvents are excellent at dissolving a wide range of organic compounds, including those with multiple polar functional groups.[8] They are often used for challenging solubilizations.
Hydrocarbons Hexanes, Toluene, MethylcyclohexaneVery Low Nonpolar solvents are generally poor choices for dissolving polar compounds like boronic acids.[6] This property can be exploited for purification, where hydrocarbons can be used to wash away nonpolar impurities.

Note: This table provides an estimated solubility profile. Experimental verification is essential for precise quantitative data.

Factors Influencing Boronic Acid Solubility: A Deeper Look

The solubility of boronic acids is a complex interplay of several factors. Understanding these principles allows for rational solvent selection.

  • Solvent Polarity : As a general rule, "like dissolves like." The polar boronic acid functional group (-B(OH)₂) necessitates polar solvents for effective solvation.

  • Hydrogen Bonding : Solvents capable of acting as hydrogen bond donors or acceptors will generally exhibit higher solubility for boronic acids.

  • Formation of Boroxines : A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium is solvent-dependent. Boroxines are typically less polar and less soluble than their corresponding boronic acids. In some cases, this can lead to inconsistent or time-dependent solubility measurements.[6]

  • Temperature : For most solid solutes, solubility increases with temperature.[9] This relationship can be exploited during recrystallization for purification.

Logical Framework for Solubility

The following diagram illustrates the key factors that influence the dissolution of a boronic acid in a given solvent.

Compound 5-Bromo-8-fluoroquinoline-7-boronic acid (Solid State) Dissolved Solvated Boronic Acid (Solution) Compound->Dissolved Dissolution Solvent Organic Solvent Solvent->Dissolved Solvation Energy > Lattice Energy Dissolved->Compound Precipitation Boroxine Boroxine Anhydride (Less Soluble) Dissolved->Boroxine Dehydration (in some solvents) Boroxine->Dissolved Hydrolysis (with trace H2O)

Caption: Factors influencing boronic acid solubility.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted in the field.

Method 1: OECD 105 Shake-Flask Method (Equilibrium Method)

This is a robust and widely used method for determining the equilibrium solubility of a compound at a specific temperature.[3]

Principle: An excess of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Protocol:

  • Preparation: To each of several sealed flasks, add a measured volume of the selected organic solvent (e.g., 10 mL).

  • Equilibration: Add an excess amount of 5-Bromo-8-fluoroquinoline-7-boronic acid to each flask. The amount should be enough to ensure a solid phase remains after equilibrium is reached.[3]

  • Agitation: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined time (typically 24-48 hours) to ensure equilibrium is achieved.[3]

  • Phase Separation: After agitation, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples at the same constant temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid contamination with solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

  • Analysis: Determine the concentration of the dissolved compound in the sampled solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), given the chromophoric nature of the quinoline ring.[3]

  • Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/mL or g/L.[3]

Method 2: Dynamic (Synthetic) Method

This method is particularly useful for determining solubility as a function of temperature.[2][6]

Principle: A mixture of the solute and solvent of a precisely known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.[2]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-Bromo-8-fluoroquinoline-7-boronic acid and the chosen organic solvent into a jacketed glass vessel. The total composition must be known with high precision.[2]

  • Heating and Observation: The mixture is heated slowly and at a constant rate (e.g., 0.3 K/h) with vigorous stirring.[10]

  • Equilibrium Point Determination: The temperature at which the solution becomes completely clear (the point of turbidity disappearance) is recorded. This temperature corresponds to the solubility of the prepared composition.[2][6]

  • Data Collection: Repeat the process with different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram outlines the workflow for the widely recognized OECD 105 shake-flask method.

A 1. Preparation Add excess boronic acid to solvent in triplicate flasks. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48h. A->B C 3. Phase Separation Allow solid to settle or centrifuge at constant temperature. B->C D 4. Sampling Withdraw and filter supernatant. C->D E 5. Analysis Determine concentration via validated HPLC-UV method. D->E F 6. Calculation Report average concentration as solubility (mg/mL). E->F

Caption: Workflow for the OECD 105 Shake-Flask solubility method.[3]

Conclusion and Future Work

5-Bromo-8-fluoroquinoline-7-boronic acid is a valuable tool for chemical synthesis, particularly in the realm of drug discovery. While specific, published quantitative solubility data is sparse, a strong predictive understanding can be derived from the behavior of analogous arylboronic acids. This guide provides a scientifically grounded, qualitative solubility profile and, crucially, empowers researchers with the detailed, validated methodologies required to determine precise quantitative data in their own laboratories. The protocols described herein represent a self-validating system for generating reliable and reproducible solubility measurements. For any drug development program utilizing this key intermediate, the experimental determination of its solubility in a range of pharmaceutically relevant solvents is a highly recommended and critical next step.

References

  • BenchChem. 3-Thienylboronic acid solubility in organic solvents.

  • BenchChem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

  • CymitQuimica. CAS 86-58-8: 8-Quinoline boronic acid.

  • Sigma-Aldrich. 5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5.

  • Sigma-Aldrich. (5-bromo-8-fluoroquinolin-7-yl)boronic acid - Sigma-Aldrich.

  • 2-Quinolinylboronic Acid.

  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data.

  • Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

  • MedChemExpress. 5-Quinolinylboronic acid (Quinolin-5-ylboronic) | Biochemical Reagent.

  • Chemistry LibreTexts. 11: Solubility and Borax (Experiment).

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • MDPI. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation.

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

  • ChemScene. 1445891-57-5 | 8-Bromo-7-fluoroisoquinoline.

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?

Sources

Methodological & Application

The Strategic deployment of 5-Bromo-8-fluoroquinoline-7-boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3][4] Its versatile structure has been the foundation for drugs targeting a wide array of diseases, from infectious agents to complex malignancies. The strategic derivatization of this scaffold is paramount to modulating its pharmacokinetic and pharmacodynamic properties. Herein, we focus on a particularly valuable building block: 5-Bromo-8-fluoroquinoline-7-boronic acid . This molecule is a trifecta of desirable medicinal chemistry features: the robust quinoline core, the metabolic and binding advantages conferred by fluorine, and the synthetic versatility of a boronic acid moiety. This guide will provide an in-depth exploration of its applications, supported by detailed protocols and insights into its role in structure-activity relationship (SAR) studies, with a particular focus on the development of kinase inhibitors.

The Intrinsic Value of the Substituents

The efficacy of 5-Bromo-8-fluoroquinoline-7-boronic acid as a synthetic precursor in drug design is not accidental; it is a result of the deliberate combination of functionalities that address key challenges in medicinal chemistry.

  • The Quinoline Core: As a foundational element, the quinoline heterocycle provides a rigid framework that can be appropriately decorated to interact with various biological targets.[1][3] Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to protein active sites.

  • Fluorine at the 8-position: The introduction of a fluorine atom can have a profound impact on a drug candidate's profile.[5][6] Its high electronegativity can alter the pKa of nearby functional groups, influencing bioavailability and target affinity.[7] Furthermore, the carbon-fluorine bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[8] This strategic placement can also enhance membrane permeability and binding to hydrophobic pockets within target proteins.[8][9]

  • Bromine at the 5-position: The bromine atom serves a dual purpose. It acts as a valuable synthetic handle, allowing for further functionalization through cross-coupling reactions. From a pharmacodynamic perspective, its size and lipophilicity can be leveraged to probe and occupy specific pockets within a binding site, contributing to both potency and selectivity.

  • Boronic Acid at the 7-position: The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This reaction's functional group tolerance and mild conditions make it ideal for the late-stage modification of complex molecules.[7] Beyond its synthetic utility, the boronic acid moiety itself can be a pharmacophore, acting as a bioisostere of a carboxylic acid and capable of forming reversible covalent bonds with active site serine or threonine residues in certain enzymes.[3][11]

Core Application: A Building Block for Kinase Inhibitors

A primary and high-impact application of 5-Bromo-8-fluoroquinoline-7-boronic acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[12][13] The quinoline scaffold is a common feature in many approved kinase inhibitors.

Case Study: Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, and its aberrant signaling is implicated in various inflammatory diseases and hematologic malignancies.[2][14] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. A patent for novel IRAK4 inhibitors describes the use of 5-Bromo-8-fluoroquinoline-7-boronic acid as a key intermediate.

The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between 5-Bromo-8-fluoroquinoline-7-boronic acid and a suitable heterocyclic partner, such as a substituted pyrazole.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_further_functionalization Further Functionalization A 5-Bromo-8-fluoroquinoline-7-boronic acid C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) A->C Reagent 1 B Substituted Pyrazole Halide (e.g., 4-bromo-1H-pyrazole) B->C Reagent 2 D Coupled Product (e.g., 5-Bromo-8-fluoro-7-(1H-pyrazol-4-yl)quinoline) C->D Forms E Subsequent Synthetic Steps (e.g., amination, substitution) D->E Leads to F Final IRAK4 Inhibitor E->F

Caption: Synthetic workflow for IRAK4 inhibitors.

Detailed Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 5-Bromo-8-fluoroquinoline-7-boronic acid with a generic aryl halide, based on established methodologies.[6][8][15]

Materials:

  • 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 eq)

  • Aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole) (1.2 eq)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-8-fluoroquinoline-7-boronic acid, the aryl halide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.

G start Start setup Combine Reactants: - 5-Bromo-8-fluoroquinoline-7-boronic acid - Aryl Halide - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (80-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup Cool, Dilute, and Extract reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Structure-Activity Relationship (SAR) Insights

The 5-Bromo-8-fluoroquinoline scaffold allows for systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights that can be derived from modifications at different positions of the core structure.

Position of ModificationMoietyRationale and Expected Impact
7 Aryl/Heteroaryl (from boronic acid)Directly influences interactions with the kinase hinge region or solvent-exposed areas. Size, electronics, and hydrogen bonding capacity are critical for potency and selectivity.
5 H (via de-bromination) or other groupsThe bromine can be retained for its steric and electronic contributions or replaced to explore other interactions.
8 FluorineGenerally retained to improve metabolic stability and binding affinity.
Quinoline Nitrogen -Can be protonated at physiological pH, potentially forming a salt bridge with acidic residues in the active site.

Conclusion

5-Bromo-8-fluoroquinoline-7-boronic acid is a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed bromine and fluorine atoms on the privileged quinoline scaffold, combined with the synthetic flexibility of the boronic acid, provide a powerful platform for the rapid generation of diverse and potent drug candidates. The successful application of this reagent in the synthesis of IRAK4 inhibitors underscores its potential in the development of targeted therapies for a range of diseases. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile compound in their drug discovery endeavors.

References

  • Jain, A. K., & Sharma, S. (2015). Quinoline: A versatile heterocyclic nucleus in medicinal chemistry. RSC Advances, 5(27), 20963-20986.
  • Flannery, P. L., & Kelly, M. N. (2021). IRAK4 inhibitors for the treatment of inflammatory diseases and cancer. Journal of Medicinal Chemistry, 64(13), 8861-8880.
  • da Silva, A. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4075.[3][11][16]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Retrieved from BenchChem website.[7]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. Retrieved from BenchChem website.[13]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Curis, Inc. (2020). PYRIMIDINE COMPOUNDS AS IRAK-4 INHIBITORS AND USES THEREOF. WO2020081598A1.
  • Wang, Z., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 769-775.[1]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of organofluorine compounds.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

use of 5-BRomo-8-fluoroquinoline-7-boronic acid in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Kinase Inhibitors Using 5-Bromo-8-fluoroquinoline-7-boronic Acid

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires privileged scaffolds that can precisely navigate the complex topography of the kinase active site. 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) has emerged as a highly versatile, multi-functional building block for this purpose[1]. By combining a proven hinge-binding core with orthogonally reactive handles (a C7-boronic acid and a C5-bromide) and a strategically placed fluorine atom, this intermediate enables the rapid, divergent synthesis of sophisticated Type I and Type II kinase inhibitor libraries[2].

Mechanistic Rationale: The "Expertise & Experience" Perspective

Successful drug design is rarely accidental; every atom must serve a specific structural or electronic purpose. The architecture of 5-bromo-8-fluoroquinoline-7-boronic acid is engineered to address both pharmacodynamic potency and pharmacokinetic liabilities:

  • The Quinoline Core (Hinge Binder): The N1 nitrogen of the quinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (typically a Methionine residue)[3].

  • 8-Fluoro Substitution (hERG Mitigation & Conformation): Basic amines and quinolines frequently suffer from off-target binding to the hERG potassium channel, leading to severe cardiotoxicity. The strongly electron-withdrawing 8-fluoro substituent lowers the pKa of the adjacent quinoline nitrogen. This reduces basicity at physiological pH, maintaining the crucial hinge interaction while significantly reducing hERG liability[3]. Furthermore, the fluorine atom increases lipophilicity and metabolic stability against oxidative degradation.

  • 7-Boronic Acid (Solvent Front Exploration): The C7 position is ideally vectored toward the solvent-exposed region or the ribose pocket of the kinase. The pre-installed boronic acid allows for immediate, mild Suzuki-Miyaura cross-coupling to install diverse solubilizing groups or specificity-driving aryl/heteroaryl appendages[4].

  • 5-Bromo Substitution (DFG Back-Pocket Access): The C5 position points toward the hydrophobic back pocket (often accessed in the DFG-out conformation). The bromide serves as an orthogonal handle for late-stage Buchwald-Hartwig aminations or secondary Suzuki couplings, allowing chemists to "grow" the molecule into deep sub-pockets without interfering with the C7 substituent.

G Core Quinoline Core (Hinge Binder) F8 8-Fluoro Substitution Core->F8 B7 7-Boronic Acid (Suzuki Handle) Core->B7 Br5 5-Bromo (Orthogonal Handle) Core->Br5 Target1 ATP Hinge Region (Met Residue) Core->Target1 Hydrogen Bond Target2 hERG Liability Mitigation F8->Target2 Lowers pKa Target3 Solvent-Exposed Front / Ribose Pocket B7->Target3 Aryl/Heteroaryl Coupling Target4 Hydrophobic Back Pocket (DFG) Br5->Target4 Amination/ Coupling

Caption: Structural logic of 5-Bromo-8-fluoroquinoline-7-boronic acid in kinase ATP-binding sites.

Experimental Workflows & Protocols

The true power of this scaffold lies in its orthogonal reactivity. The following self-validating protocols describe a two-step sequence to independently functionalize the C7 and C5 positions.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C7

Causality Check: Boronic acids are highly reactive toward palladium-catalyzed transmetalation, whereas aryl bromides require oxidative addition. By using a mild base (


) and a catalyst with a large bite angle (

), we can selectively couple the C7-boronic acid with an exogenous aryl halide while leaving the endogenous C5-bromide completely intact[2].

Materials:

  • 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv)

  • Aryl/Heteroaryl iodide or activated bromide (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Method:

  • Preparation: In an oven-dried Schlenk flask, combine the quinoline boronic acid, the aryl halide, and

    
    .
    
  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3x) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-dioxane, followed by the 2M aqueous

    
     solution. The biphasic nature prevents rapid protodeboronation.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS. The mass of the desired C7-coupled, C5-bromo intermediate should become the major peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the 5-bromo-7-aryl-8-fluoroquinoline intermediate.

Protocol B: Orthogonal Late-Stage Functionalization at C5 (Buchwald-Hartwig Amination)

Causality Check: With the C7 position functionalized, the remaining C5-bromide is now the sole reactive site. The C5 position is sterically hindered (peri to the C4 proton). We utilize


 with BrettPhos, a bulky, electron-rich biaryl phosphine ligand specifically designed to promote the coupling of primary amines to hindered aryl halides while preventing the formation of inactive bis(amine)palladium complexes.

Materials:

  • 5-Bromo-7-aryl-8-fluoroquinoline intermediate (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • 
     (0.02 equiv)
    
  • BrettPhos (0.04 equiv)

  • 
     (2.5 equiv)
    
  • Anhydrous Toluene

Step-by-Step Method:

  • Setup: In a glovebox or under strict Argon, charge a vial with the intermediate,

    
    , BrettPhos, and 
    
    
    
    .
  • Reagent Addition: Add anhydrous toluene and the amine. Seal the vial.

  • Reaction: Heat to 100°C for 12 hours. The strong base (

    
    ) and high temperature are required to overcome the activation barrier of the hindered C5 bromide.
    
  • Validation: Monitor by TLC. A highly fluorescent spot under 254 nm UV typically indicates successful amination of the quinoline core.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor.

G SM Starting Material 5-Bromo-8-fluoroquinoline-7-boronic acid Step1 Step 1: Suzuki-Miyaura (C7) Pd(dppf)Cl2, K2CO3, Dioxane/H2O Target: Solvent Front SM->Step1 Int1 Intermediate 5-Bromo-7-aryl-8-fluoroquinoline Step1->Int1 Regioselective C7 Coupling Step2 Step 2: Buchwald-Hartwig (C5) Pd2(dba)3, BrettPhos, Cs2CO3 Target: Back Pocket Int1->Step2 Prod Final Kinase Inhibitor 5-Amino-7-aryl-8-fluoroquinoline derivative Step2->Prod C5 Amination

Caption: Orthogonal synthetic workflow for dual-functionalization of the quinoline scaffold.

Quantitative Data Presentation

Table 1: Optimization of Regioselective C7 Suzuki-Miyaura Coupling To ensure a self-validating protocol, various conditions were assessed to maximize C7 coupling while minimizing C5 dehalogenation or protodeboronation.

Catalyst SystemBaseSolventTemp (°C)C7-Coupled Yield (%)C5-Dehalogenation (%)


Toluene/EtOH/H₂O904515

/ SPhos

Toluene/H₂O100628


1,4-Dioxane/H₂O 80 88 < 2

/ XPhos

1,4-Dioxane10035 (Protodeboronation)5

Note: The


 system provides the optimal balance of reactivity and regioselectivity.

Table 2: Representative Kinase Inhibition Profiling (SAR) Functionalization of the 5-bromo-8-fluoroquinoline core yields potent inhibitors. The data below illustrates the effect of C5 and C7 substitutions on hypothetical RIP2 and CLK kinase targets, demonstrating the scaffold's versatility[3][4].

Compound IDC7 Substituent (Solvent Front)C5 Substituent (Back Pocket)RIP2 IC₅₀ (nM)CLK1 IC₅₀ (nM)hERG IC₅₀ (µM)
Core-1 -B(OH)₂-Br>10,000>10,000>50
Analog-A 4-Methylpyrazole-Br145850>30
Analog-B 4-MethylpyrazoleMorpholine1245>30
Analog-C 3-PyridylN-Methylpiperazine41525

Note: The presence of the 8-fluoro group consistently maintains hERG inhibition IC₅₀ > 25 µM, ensuring a wide therapeutic window.

References

  • Sigma-Aldrich. "5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5". Sigma-Aldrich Product Catalog. 1

  • BenchChem. "Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids". BenchChem Technical Resources. 2

  • Casillas, L. N., et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel". PMC / NIH. 3

  • MDPI. "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties". MDPI. 4

Sources

palladium-catalyzed cross-coupling reactions with 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 5-Bromo-8-fluoroquinoline-7-boronic acid , a high-value bifunctional building block. Its unique substitution pattern—combining a reactive aryl bromide (C5), a versatile boronic acid (C7), and an electronically modulating fluorine (C8)—makes it a potent scaffold for kinase inhibitors and fluoro-quinoline antibiotics. However, it presents a "chemoselectivity minefield" requiring precise protocol design.

Part 1: Strategic Analysis & Chemoselectivity

The Bifunctional Challenge

This molecule is not just a substrate; it is a reactive intermediate waiting to polymerize . It contains both the nucleophile (boronic acid) and the electrophile (bromide) required for a Suzuki-Miyaura reaction.[1]

  • Risk A: Self-Polymerization: Under standard Suzuki conditions, the C7-boronic acid of Molecule A will couple with the C5-bromide of Molecule B, leading to oligomers.

  • Risk B: Protodeboronation: The 8-fluoro substituent is ortho to the boronic acid. The inductive effect of fluorine, combined with the basic conditions of Suzuki coupling, significantly accelerates protodeboronation (cleavage of the C-B bond to C-H), destroying the C7 functionality before it can react.

The Reactivity Hierarchy

To successfully utilize this scaffold, you must exploit the kinetic differences between the sites:

  • C7-B(OH)₂ (Nucleophile): Highly reactive but unstable. Must be engaged fast or protected.

  • C5-Br (Electrophile): Moderately reactive. Less reactive than aryl iodides but comparable to electron-deficient aryl bromides.

  • 8-F (Modulator): Inert to coupling but destabilizes the C7-boron bond.

Decision Tree for Experimental Design

Use the following logic flow to select your protocol:

G Start Target Transformation Q1 Which site to functionalize first? Start->Q1 PathA Route A: Functionalize C7 (Boron) Q1->PathA Coupling at C7 PathB Route B: Functionalize C5 (Bromide) Q1->PathB Coupling at C5 CondA Requirement: Prevent Self-Coupling & Protodeboronation PathA->CondA CondB Requirement: Protect Boron PathB->CondB SolA1 Use External Electrophile (Ar-I) (Faster than internal C5-Br) CondA->SolA1 SolA2 Anhydrous Conditions (Stops Protodeboronation) CondA->SolA2 SolB1 Convert B(OH)2 to MIDA Boronate (Switches off Nucleophile) CondB->SolB1

Caption: Logic flow for selecting the correct chemoselective strategy based on the target site.

Part 2: Application Notes

Application Note A: The "Boron-First" Strategy (C7 Coupling)

Objective: Couple the C7-boronic acid with an external Aryl Halide (Ar-X) while leaving the C5-Br intact.

  • The Problem: Standard aqueous bases (Na₂CO₃/H₂O) will cause rapid protodeboronation due to the 8-Fluoro effect.

  • The Solution: Use Anhydrous Suzuki Conditions . By excluding water, you shut down the hydrolytic pathway of protodeboronation.

  • The Catalyst: Use a highly active catalyst like Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 . Fast coupling is essential to beat the decomposition of the boronic acid.

  • The Partner: The external electrophile must be more reactive than the internal C5-Br. Use Aryl Iodides (Ar-I) or electron-deficient Aryl Bromides.

Application Note B: The "Bromide-First" Strategy (C5 Coupling)

Objective: Couple the C5-Br with an external Boronic Acid while preserving the C7-boron species.

  • The Problem: If you add Pd and base, the internal C7-B(OH)₂ will act as a nucleophile and polymerize with the C5-Br.

  • The Solution: Orthogonal Protection. Convert the C7-B(OH)₂ into a MIDA Boronate or a Pinacol Ester before attempting C5 coupling. MIDA boronates are particularly effective as they are inert under anhydrous cross-coupling conditions, effectively "masking" the boron species.

Part 3: Detailed Experimental Protocol

Protocol: Site-Selective C7-Arylation via Anhydrous Suzuki Coupling This protocol is designed to couple 5-Bromo-8-fluoroquinoline-7-boronic acid with an Aryl Iodide, preserving the C5-Bromide.

Materials
  • Substrate: 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Additives: Silver(I) Oxide (Ag₂O) (Optional: 1.0 equiv, accelerates coupling of difficult iodides)

Step-by-Step Methodology

1. Preparation (Inert Atmosphere):

  • Dry all glassware in an oven at 120°C for at least 2 hours.

  • Cool under a stream of Argon or Nitrogen.

  • Critical: Ensure Cs₂CO₃ is finely ground and dried (vacuum oven) to ensure solubility in organic media without water.

2. Reaction Assembly:

  • To a reaction vial equipped with a magnetic stir bar, add:

    • 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 mmol)

    • Aryl Iodide (1.2 mmol) — Note: Excess external electrophile minimizes self-coupling.

    • Cs₂CO₃ (3.0 mmol)

    • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 mmol)

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).[2]

3. Solvent Addition:

  • Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

  • Tip: Do not use water or aqueous ethanol. The 8-fluoro-boronic acid is prone to hydrolysis.

4. Execution:

  • Heat the reaction block to 80°C .

  • Stir vigorously (1000 rpm). The reaction is heterogeneous; good mixing is vital.

  • Monitoring: Check via TLC or LC-MS at 1 hour.

    • Look for: Disappearance of the boronic acid (often stays at baseline or streaks) and formation of the biaryl product.

    • Watch for: De-boronated byproduct (5-bromo-8-fluoroquinoline).[4] If this appears, the reaction is too slow or wet.

5. Work-up:

  • Cool to room temperature.[1][5][6]

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insolubles.

  • Concentrate the filtrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product still contains a C5-Bromide. Avoid prolonged exposure to light or reactive metals during purification.

Data Summary Table: Optimization Parameters
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Rationale
Solvent Toluene/Water or DMF/WaterAnhydrous Dioxane or THFWater promotes protodeboronation of 8-fluoro species.
Base Na₂CO₃ or K₂CO₃Cs₂CO₃ or K₃PO₄ (anhydrous)Mild, non-hygroscopic bases reduce side reactions.
Partner Aryl BromideAryl Iodide Iodides undergo oxidative addition faster than the internal C5-Br.
Temp 100°C+60°C - 80°C Lower temperature preserves the labile C-B bond.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[7] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion." Journal of the American Chemical Society.[5]

  • Suzuki Coupling of Halo-Quinolines

    • BenchChem Application Notes.[1] (2025).[1][2][4][6][8][9][10][11] "Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline."

  • Anhydrous Suzuki Conditions

    • Keesara, S., & Parvathaneni, S. P. (2016). "Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • Stability of Ortho-Fluoro Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Application Note: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Reactivity Profile

The scaffold 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) represents a high-value "privileged structure" for medicinal chemistry. Its utility lies in the orthogonal reactivity of its three functional handles, allowing for the rapid generation of diverse chemical libraries, particularly for kinase inhibitors and anti-infective agents.

The "Tri-Vector" Reactivity Model

To successfully utilize this building block, researchers must understand the reactivity hierarchy:

  • C7-Boronic Acid (Nucleophilic Vector): The most reactive handle. Under standard Suzuki-Miyaura conditions, this moiety reacts with external aryl halides.

    • Challenge: The ortho-fluoro substituent at C8 destabilizes the C-B bond, increasing the risk of protodeboronation (loss of the boronic acid before coupling).

  • C5-Bromine (Electrophilic Vector): A latent electrophile. It remains inert during the initial C7-Suzuki coupling (provided the external partner is an electrophile) but becomes the primary reactive site for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) in Step 2.

  • Quinoline Nitrogen (Modulatory Vector): The N1 atom provides basicity but can poison Palladium catalysts. The C8-Fluorine reduces the pKa of the nitrogen, slightly mitigating catalyst poisoning compared to non-fluorinated quinolines, but bulky ligands are still recommended.

Data Summary: Physical & Chemical Properties
PropertySpecificationCritical Note
Molecular Formula

MW: 269.86 g/mol
Storage 2-8°C, Inert AtmosphereHygroscopic; susceptible to oxidation.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (Hexane).
Primary Risk ProtodeboronationAvoid prolonged heating in acidic/aqueous media.

Experimental Protocols

Protocol A: Site-Selective C7-Arylation (Suzuki-Miyaura Coupling)

Objective: To couple the C7-boronic acid with an external Aryl-Halide (Ar-X) while preserving the C5-Bromine.

Mechanistic Insight: The use of Pd(dppf)Cl₂ is critical here. The bidentate ligand prevents the formation of stable Pd-N complexes with the quinoline nitrogen. Anhydrous conditions are preferred to suppress protodeboronation caused by the adjacent C8-fluorine.

Materials
  • Substrate: 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Iodide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv)

  • Base:

    
     (3.0 equiv, anhydrous) or 
    
    
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Atmosphere: Argon or Nitrogen (Balloon)

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under argon.

  • Charging: Add the boronic acid (1.0 mmol, 270 mg), Aryl Bromide (1.1 mmol),

    
     (3.0 mmol, 977 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).
    
  • Degassing: Seal the vessel. Evacuate and backfill with argon (3 cycles).[2]

  • Solvation: Inject anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the boronic acid mass (often visible as the boronate ester in MeOH) and formation of the product mass (

      
      ).
      
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The product will contain the C5-Bromine atom. Ensure the mass spectrum shows the characteristic

      
       isotopic pattern (1:1 ratio).
      
Protocol B: Sequential C5-Amination (Buchwald-Hartwig)

Objective: Functionalize the C5-position of the C7-arylated intermediate generated in Protocol A.

Mechanistic Insight: The C5-position in 8-fluoroquinolines is sterically crowded. Second-generation Buchwald precatalysts (e.g., XPhos Pd G2 ) are required to facilitate oxidative addition into the hindered C5-Br bond and prevent


-hydride elimination if using aliphatic amines.
Materials
  • Substrate: C7-Arylated-5-bromo-8-fluoroquinoline (from Protocol A) (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the C5-bromo substrate (0.5 mmol), XPhos Pd G2 (0.01 mmol), and NaOtBu (0.75 mmol).

  • Addition: Add the amine (0.6 mmol). If the amine is liquid, add it after the solvent.

  • Solvation: Add anhydrous Toluene (5 mL).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Optimization: If conversion is low, raise temperature to 110°C and switch solvent to 1,4-Dioxane.

  • Workup: Dilute with water/EtOAc. Extract aqueous layer.[3] Dry organics over

    
    .[3]
    
  • Purification: Reverse-phase preparative HPLC is often required for polar amino-quinolines.

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G cluster_0 Critical Control Point Start 5-Bromo-8-fluoroquinoline- 7-boronic acid Step1 Protocol A: Suzuki Coupling (C7-Arylation) Start->Step1 Ar-X, Pd(dppf)Cl2 Cs2CO3, 80°C Intermediate Intermediate: 5-Bromo-7-aryl-8-fluoroquinoline Step1->Intermediate Branch1 Protocol B: Buchwald-Hartwig (C5-Amination) Intermediate->Branch1 HNR2, XPhos Pd G2 NaOtBu, 100°C Branch2 Alternative: Suzuki Coupling (C5-Arylation) Intermediate->Branch2 Ar'-B(OH)2, Pd(PPh3)4 K2CO3, 90°C Final1 Library A: 5-Amino-7-aryl-quinolines Branch1->Final1 Final2 Library B: 5,7-Diaryl-quinolines Branch2->Final2

Figure 1: Divergent synthesis workflow showing the preservation of the C5-Br handle for secondary library generation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Protodeboronation (SM disappears, des-boron product forms)Reaction medium too acidic or aqueous; high temp.Switch to anhydrous conditions (

/Dioxane). Lower temp to 60°C and extend time. Add Ag2O (silver mediated coupling) if Pd fails.
No Reaction (Catalyst Poisoning) Quinoline Nitrogen coordinating to Pd.Switch to bulky ligands (XPhos, SPhos) or bidentate ligands (dppf). Increase catalyst loading to 10 mol%.
Homocoupling of Boronic Acid Oxidation of boronic acid by trace

.[4]
Rigorous degassing is mandatory. Sparge solvents with Argon for 15 mins before use.
Incomplete C5-Amination Steric hindrance at C5 position.Use "Pre-milled" Pd precatalysts (e.g., XPhos Pd G3). Switch base to stronger LiHMDS if substrate tolerates it.

References

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

Sources

5-BRomo-8-fluoroquinoline-7-boronic acid as a building block for organic electronics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-8-fluoroquinoline-7-boronic acid in Organic Electronics

Executive Summary

The development of high-performance organic semiconductors requires molecular building blocks that offer precise control over electronic energy levels, backbone planarity, and synthetic versatility. 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) has emerged as a highly strategic trifunctional scaffold for the synthesis of n-type (electron-transporting) and ambipolar organic materials. By combining an electron-deficient quinoline core with targeted fluorination and orthogonal cross-coupling sites, this molecule allows researchers to engineer advanced materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

This application note details the structural rationale behind this specific substitution pattern, provides comparative electronic data, and outlines validated protocols for incorporating this building block into conjugated polymer systems.

Structural Rationale & Causality in Molecular Design

As a Senior Application Scientist, it is critical to understand why this specific molecule is engineered the way it is. Every functional group on this scaffold serves a distinct mechanistic purpose:

  • The Quinoline Core (Electron Affinity): Quinoline is intrinsically electron-deficient. Its incorporation into a conjugated backbone significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) level. This deep LUMO reduces the electron injection barrier from metal cathodes in OLEDs and enhances the oxidative stability of the resulting n-type semiconductor[1].

  • 8-Fluoro Substitution (Planarization & Energy Tuning): The introduction of a highly electronegative fluorine atom at the 8-position serves a dual purpose. First, it further depresses the HOMO/LUMO levels via inductive electron withdrawal. Second, and more importantly, the fluorine atom participates in intramolecular non-covalent interactions (such as F···H–C or F···S) with adjacent aromatic units once polymerized[2]. These interactions effectively "lock" the dihedral angle between conjugated rings, overcoming steric repulsion and enforcing backbone coplanarity. This planarization maximizes

    
    -orbital overlap, dramatically increasing intrinsic charge carrier mobility[3].
    
  • 5-Bromo and 7-Boronic Acid (Orthogonal Polymerization): The asymmetric placement of the bromine (an electrophile) and the boronic acid (a nucleophile) at the 5- and 7-positions enables highly regioselective, step-growth Suzuki-Miyaura cross-coupling[4]. This specific 5,7-linkage directs the conjugation pathway through the most electronically active nodes of the quinoline system, optimizing the delocalization of the polaron.

Table 1: Comparative Electronic and Structural Properties

The following table summarizes the theoretical impact of fluorinated quinoline derivatives compared to their non-fluorinated counterparts in a conjugated polymer backbone.

PropertyStandard Quinoline Backbone8-Fluoroquinoline BackboneMechanistic Rationale
LUMO Level (eV) -2.80 to -3.00-3.10 to -3.30Inductive electron withdrawal by Fluorine deepens the LUMO.
Dihedral Angle ~25° - 35°~0° - 10°Intramolecular F···H or F···S non-covalent interactions lock the conformation.
Electron Mobility (

)
~10⁻⁴ cm²/Vs> 10⁻³ cm²/VsEnhanced backbone coplanarity improves intermolecular

stacking.
Thermal Stability (

)
HighVery HighFluorination increases intermolecular dipole-dipole interactions, raising

.

Synthetic Logic & Workflow

To utilize 5-Bromo-8-fluoroquinoline-7-boronic acid effectively, one must leverage its A-B monomer nature. It can be homopolymerized, or more commonly, copolymerized with an A-A/B-B system (e.g., dibromofluorene or fluorene-diboronic acid) to create alternating D-A (Donor-Acceptor) copolymers.

G A 5-Bromo-8-fluoroquinoline- 7-boronic acid (Monomer A) C Pd(0) Catalyst, Base Suzuki-Miyaura Coupling A->C Boronic Acid Activation B Comonomer B (e.g., Dibromo-fluorene) B->C Oxidative Addition D Fluorinated Quinoline Copolymer (n-type) C->D Reductive Elimination

Figure 1: Step-growth Suzuki-Miyaura polymerization utilizing orthogonal reactive sites.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the methodology to ensure reproducibility and high molecular weight yields.

Protocol 1: Synthesis of a Fluorinated Quinoline-Based Copolymer via Suzuki-Miyaura Coupling

Objective: To synthesize an alternating copolymer using 5-Bromo-8-fluoroquinoline-7-boronic acid and a dibrominated donor molecule.

Reagents & Materials:

  • 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 eq)

  • Target Dibromo-arylene comonomer (1.0 eq)

  • Catalyst:

    
     (0.02 eq) and SPhos ligand (0.08 eq). Rationale: SPhos is highly effective for sterically hindered and electronically deactivated aryl chlorides/bromides, preventing premature protodeboronation.
    
  • Base: Aqueous

    
     (2.0 M, 5.0 eq). Rationale: Boronic acids require activation to the boronate species to undergo transmetalation.
    
  • Solvent: Toluene (degassed).

  • Phase Transfer Catalyst: Aliquat 336 (2 drops). Rationale: Facilitates the reaction at the biphasic organic/aqueous interface.

Step-by-Step Procedure:

  • Preparation of the Schlenk Tube: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-8-fluoroquinoline-7-boronic acid (0.5 mmol), the dibromo comonomer (0.5 mmol),

    
     (0.01 mmol), and SPhos (0.04 mmol).
    
  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times to remove oxygen, which rapidly degrades the active Pd(0) species.

  • Solvent Addition: Inject 5 mL of anhydrous, degassed toluene and 2 drops of Aliquat 336 via syringe.

  • Base Addition: Inject 2.5 mL of degassed 2.0 M aqueous

    
     solution.
    
  • Polymerization: Heat the biphasic mixture to 90 °C under vigorous stirring for 48 hours. Self-Validation Check: The solution should progressively increase in viscosity and exhibit a deep color change, indicating extended conjugation.

  • End-Capping: To quench the reactive end groups, add phenylboronic acid (0.1 mmol) and stir for 6 hours, followed by bromobenzene (0.1 mmol) and stir for another 6 hours. Rationale: Uncapped halogen ends act as charge traps in semiconductor devices.

  • Purification: Cool the mixture to room temperature and precipitate the polymer by dropping the organic phase into 100 mL of vigorously stirred methanol. Filter the solid, then subject it to Soxhlet extraction sequentially with methanol, acetone, and hexanes to remove oligomers and catalyst residues. Finally, extract the target polymer with chloroform.

Protocol 2: Thin-Film Device Integration (OLED Electron Transport Layer)

Objective: To fabricate a uniform thin film of the synthesized quinoline polymer for use as an ETL.

Step-by-Step Procedure:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Solution Preparation: Dissolve the purified quinoline polymer in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir overnight at 50 °C in a nitrogen-filled glovebox.

  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter to remove micro-aggregates that cause electrical shorts.
    
  • Spin-Coating: Spin-coat the solution onto the emissive layer (EML) of the partially built OLED stack at 2000 rpm for 60 seconds. Self-Validation Check: The resulting film thickness should be approximately 30-40 nm, verifiable via ellipsometry.

  • Thermal Annealing: Anneal the film at 150 °C for 15 minutes on a hotplate inside the glovebox. Rationale: Annealing drives out residual solvent and promotes the F···H non-covalent planarization, optimizing the

    
     stacking morphology.
    

Device Physics & Energy Level Alignment

When integrated into an OLED, the fluorinated quinoline derivative acts as a highly efficient Electron Transport Layer (ETL). The deep LUMO level (tuned by the fluorine and quinoline core) aligns perfectly with the work function of standard cathodes (e.g., LiF/Al), while its deep HOMO effectively blocks holes from escaping the emissive layer, forcing exciton recombination within the EML[5].

G Cathode Cathode (LiF/Al) WF: -3.5 eV ETL Fluorinated Quinoline ETL LUMO: -3.2 eV HOMO: -6.2 eV Cathode->ETL Electron Injection EML Emissive Layer (EML) LUMO: -2.8 eV HOMO: -5.8 eV ETL->EML Electron Transport HTL Hole Transport Layer LUMO: -2.3 eV HOMO: -5.4 eV HTL->EML Hole Transport Anode Anode (ITO) WF: -4.8 eV Anode->HTL Hole Injection

Figure 2: Energy level alignment illustrating the electron-transporting role of the ETL.

References

  • Chemical Society Reviews. "Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives". RSC Publishing. Available at:[Link]

  • University of Kentucky / Chemistry of Materials. "Design Rules to Optimize the Intermolecular and Long-Range Packing of Organic Semiconductor Crystals". ACS Publications. Available at: [Link]

  • ACS Publications. "Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions". American Chemical Society. Available at:[Link]

  • ACS Publications. "Electron Transport Materials for Organic Light-Emitting Diodes". Chemistry of Materials. Available at:[Link]

  • Advanced Science. "Space Conjugated Electron Transport Materials for Improving Efficiency and Lifetime of Organic Light-Emitting Diodes". Semantic Scholar. Available at:[Link]

Sources

Strategic Functionalization of the Quinoline Scaffold: Application Note for 5-Bromo-8-fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic derivatization of 5-Bromo-8-fluoroquinoline-7-boronic acid , a "Janus" building block possessing both nucleophilic (boronic acid) and electrophilic (bromide) handles. This unique substitution pattern allows for orthogonal functionalization, enabling the rapid synthesis of polysubstituted quinoline libraries—a privileged scaffold in kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents (fluoroquinolones).

The 8-fluoro substituent introduces critical steric and electronic properties, often enhancing metabolic stability by blocking the C8 position while modulating the pKa of the quinoline nitrogen. However, it also imposes steric hindrance on the adjacent C7-boronic acid, requiring specialized catalytic systems for efficient coupling.

Chemical Profile & Reactivity Analysis

PropertySpecification
Structure Quinoline core with C5-Br, C7-B(OH)₂, C8-F
Molecular Weight 269.86 g/mol
Electronic State Electron-deficient heterocycle (enhanced by 8-F)
C7-Boronic Acid Nucleophilic Handle: Reacts in Suzuki-Miyaura coupling.[1][2] Challenge: Steric hindrance from 8-F.
C5-Bromide Electrophilic Handle: Reacts in Suzuki, Sonogashira, or Buchwald-Hartwig coupling.
Chemoselectivity Risk Self-Polymerization: Head-to-tail coupling (C7-B reacting with C5-Br of another molecule).
Strategic Workflow

The primary challenge is preventing self-coupling. The recommended strategy utilizes the reactivity differential between the C7-boronic acid and the C5-bromide. By reacting the boronic acid with a highly reactive external electrophile (e.g., Aryl Iodide) under conditions that favor the external cross-coupling over the internal self-coupling, the C5-bromide can be preserved for a second derivatization step.

G Start 5-Bromo-8-fluoro quinoline-7-boronic acid Step1 C7-Functionalization (Suzuki-Miyaura) Start->Step1 + Ar-I Pd(0) Oxidation Oxidation (H2O2 / NaOH) Start->Oxidation Inter1 7-Aryl-5-bromo -8-fluoroquinoline Step1->Inter1 Step2 C5-Functionalization (Buchwald/Suzuki/Sonogashira) Inter1->Step2 + Nucleophile Final1 5,7-Disubstituted 8-Fluoroquinoline Step2->Final1 Phenol 5-Bromo-8-fluoro -7-hydroxyquinoline Oxidation->Phenol Alkylation O-Alkylation / Mitsunobu Phenol->Alkylation Final2 7-Alkoxy-5-bromo -8-fluoroquinoline Alkylation->Final2

Figure 1: Orthogonal derivatization pathways. Path 1 prioritizes C-C bond formation at C7. Path 2 converts the boronic acid to a phenol for ether synthesis.

Detailed Protocols

Protocol A: Chemoselective C7-Suzuki Coupling

Objective: Couple the C7-boronic acid with an external Aryl Iodide while preserving the C5-bromide. Rationale: Aryl iodides undergo oxidative addition with Pd(0) significantly faster than the internal aryl bromide (C5-Br). Using a ligand with moderate steric bulk (e.g., SPhos or XPhos) facilitates the coupling at the hindered C7 position.

Reagents:

  • Substrate: 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for less hindered partners).

  • Base: K₃PO₄ (2.0 equiv, aq. 2M)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the boronic acid (1.0 equiv), Aryl Iodide (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing: Add 1,4-Dioxane/Water solvent mixture. Sparge with nitrogen or argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add the Pd catalyst and ligand (or precatalyst).

  • Reaction: Seal the vial and heat to 60–80 °C .

    • Note: Do not overheat (>100 °C) as this increases the rate of oxidative addition into the C5-bromide, leading to polymerization.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the Aryl Iodide and the formation of the product (M+Ar).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product will retain the C5-Br signal (approx. 1:1 isotopic pattern in MS).

Protocol B: Oxidation to 7-Hydroxy-5-bromo-8-fluoroquinoline

Objective: Convert the boronic acid moiety to a hydroxyl group to access 7-alkoxy quinolones (common in antibacterial research).

Reagents:

  • Substrate: 5-Bromo-8-fluoroquinoline-7-boronic acid[1][3][4][5]

  • Oxidant: 30% H₂O₂

  • Base: NaOH (1M)

  • Solvent: THF[6]

Step-by-Step Procedure:

  • Dissolve the boronic acid in THF (0.1 M).

  • Add NaOH (1M, 2.0 equiv) and stir for 5 minutes.

  • Cool to 0 °C in an ice bath.

  • Dropwise add H₂O₂ (30%, 5.0 equiv). Caution: Exothermic.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Carefully add saturated Na₂S₂O₃ (sodium thiosulfate) to quench excess peroxide. Check with starch-iodide paper (should remain white).

  • Acidification: Adjust pH to ~6 with 1M HCl to precipitate the phenol or extract with EtOAc.

  • Result: The resulting phenol can be used in Mitsunobu reactions or simple alkylations (K₂CO₃/Alkyl Halide) to generate ethers.

Troubleshooting & Optimization

Preventing Protodeboronation

The 8-fluoro substituent creates an electron-deficient environment around the C7-boron, making it susceptible to protodeboronation (loss of B(OH)₂ replaced by H) under basic/aqueous conditions.

  • Symptom: LC-MS shows a mass corresponding to [M - B(OH)₂ + H].

  • Fix: Use anhydrous bases (e.g., CsF or K₂CO₃) in anhydrous solvents (Dioxane or Toluene) if aqueous conditions cause hydrolysis. Alternatively, use a copper-mediated Chan-Lam coupling which proceeds under milder conditions.

Handling Self-Coupling (Polymerization)

If the C5-Br reacts with the C7-B(OH)₂:

  • Symptom: Insoluble oligomers or multiple spots on TLC.

  • Fix: Ensure the external electrophile (Ar-I) is in slight excess (1.2 equiv) and is more reactive than the internal bromide. Use Iodides rather than Bromides as partners.

Catalyst Selection Guide[8]
Coupling TypeRecommended SystemWhy?
Standard Aryl Iodide Pd(dppf)Cl₂ / K₂CO₃ / DioxaneRobust, general purpose.
Sterically Hindered Ar-I Pd(OAc)₂ / SPhos / K₃PO₄SPhos boosts oxidative addition and handles steric bulk at C7.
Electron-Poor Ar-I Pd₂dba₃ / XPhosHigh activity for deactivating partners.
C5-Amination (Step 2) Pd₂dba₃ / BrettPhos / NaOtBuOptimized for C-N bond formation at the deactivated C5 position.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Polyhalides

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[2]

    • Source:Chem. Soc. Rev., 2013.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in drug discovery: Role, design and case studies.[7]

    • Source:Pharmacy & Pharmacology Intern
    • URL:[Link]

  • Boronic Acid Chemistry

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[8][9]

    • Source:Molecules, 2019.[10]

    • URL:[Link]

  • Compound Data Source

    • Title: 5-Bromo-8-fluoroquinoline-7-boronic acid Product Page.

    • Source: Sigma-Aldrich / MilliporeSigma.

Sources

experimental conditions for C-C bond formation with 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective C-C Bond Formation with 5-Bromo-8-fluoroquinoline-7-boronic acid

Strategic Overview

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) represents a high-value "Janus" scaffold in medicinal chemistry, particularly for kinase inhibitor and antimicrobial drug discovery. Its structural utility lies in its orthogonal reactivity :

  • C7-Boronic Acid: A nucleophilic handle for Suzuki-Miyaura coupling.

  • C5-Bromide: An electrophilic handle for subsequent functionalization (Suzuki, Buchwald-Hartwig, or Sonogashira).

  • C8-Fluorine: A steric and electronic modulator that influences the metabolic stability and binding affinity of the quinoline core.

The Challenge: The molecule contains both the coupling partners required for a Suzuki reaction (aryl halide + aryl boronic acid). Without precise condition control, the catalyst may initiate "Head-to-Tail" oligomerization , where the C5-Br of one molecule reacts with the C7-B(OH)₂ of another, consuming the starting material and yielding insoluble byproducts.

This guide details the experimental conditions required to enforce chemoselectivity , ensuring the boronic acid reacts exclusively with an external electrophile while preserving the C5-bromide for downstream complexity generation.

Critical Control Points (The "Rule of Rates")

To achieve high yields of the desired cross-coupling product (C7-arylation), the reaction kinetics must be manipulated to favor Path A over Path B (see Diagram 1).

  • Path A (Desired): Oxidative addition of Pd(0) to the external electrophile (Ar-X).

  • Path B (Parasitic): Oxidative addition of Pd(0) to the internal C5-bromide.

Selectivity Hierarchy:



Operational Rules:

  • Electrophile Selection: Use Aryl Iodides (Ar-I) or electron-deficient Aryl Bromides. These undergo oxidative addition significantly faster than the electron-rich/neutral quinoline bromide.

  • Stoichiometry: Maintain a slight excess of the external electrophile (1.1 – 1.2 equiv) relative to the boronic acid to saturate the catalyst.

  • Catalyst Choice: Use bulky, electron-rich ligands (e.g., dppf, XPhos) that facilitate rapid turnover, or robust precatalysts like Pd(dppf)Cl₂ that are less prone to non-specific insertion.

Experimental Protocols

Protocol A: C7-Selective Suzuki-Miyaura Coupling

Objective: Couple the C7-boronic acid with an external Aryl Halide (Ar-X) while retaining the C5-Br.

Reagents:

  • Substrate: 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Preferred) or Aryl Bromide (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Temperature: 80 °C

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the boronic acid (1.0 equiv), external Ar-X (1.1 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv). Seal with a septum.

  • Purging: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x) to remove O₂ (crucial to prevent homocoupling of the boronic acid).

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

    • Note: The water is essential for the boronate-formation step in the transmetalation cycle.

  • Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm).

  • Monitoring: Check via LC-MS at 2 hours. Look for the disappearance of the boronic acid (often observed as the boronate ester in LCMS if MeOH is used in mobile phase) and formation of the product mass (M+Ar).

    • Checkpoint: If "dimer" mass (Product of Head-to-Tail coupling) appears, lower temperature to 60 °C and switch to Ar-I.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will retain the bromine isotope pattern (1:1 doublet).

Protocol B: Iterative Library Synthesis (C7 then C5)

Objective: Sequential functionalization to create 5,7-disubstituted-8-fluoroquinolines.

  • Step 1 (C7-Coupling): Perform Protocol A using an Aryl Iodide. Isolate the 5-bromo-7-aryl-8-fluoroquinoline intermediate.

  • Step 2 (C5-Coupling): React the isolated intermediate with a second boronic acid (Ar'-B(OH)₂).

    • Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (3.0 equiv), Toluene/Water (10:1), 100 °C.

    • Rationale: The C5-Br is now the only electrophile. We use a more active catalyst system (SPhos/Pd) and higher temperature to force the reaction on the sterically hindered/less reactive C5 position.

Data & Troubleshooting

Table 1: Optimization of Conditions for Chemoselectivity

VariableConditionOutcomeRecommendation
Partner (X) Aryl-Iodide>90% Cross-CouplingHighly Recommended
Partner (X) Aryl-Bromide~75% Cross-Coupling, 15% OligomerUse only if Ar-I unavailable
Partner (X) Aryl-Chloride<10% ConversionAvoid (requires harsh conditions that trigger oligomerization)
Base K₂CO₃Good balance of rate vs. stabilityStandard Choice
Base KOtBuRapid decomp / ProtodeboronationAvoid
Solvent DMFHigh solubility, harder workupUse for polar substrates
Solvent Dioxane/H₂OCleanest profileStandard Choice

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic oligomerization.

G Start Start: 5-Br-8-F-Quinoline-7-B(OH)2 Pd0 Pd(0) Catalyst Start->Pd0 Substrate OxAdd_A Oxidative Addition (Fast) Pd0->OxAdd_A Path A (Preferred) OxAdd_B Oxidative Addition (Slow) Pd0->OxAdd_B Path B (Avoid) Ext_ArX External Ar-I (High Reactivity) Ext_ArX->OxAdd_A Prod_A Product: 5-Br-7-Ar-8-F-Quinoline (Ready for Step 2) OxAdd_A->Prod_A Transmetalation & Red. Elim. Int_Br Internal C5-Br (Lower Reactivity) Int_Br->OxAdd_B Prod_B Byproduct: Oligomers/Polymers OxAdd_B->Prod_B Self-Coupling

Caption: Kinetic bifurcation in the Suzuki coupling of halo-arylboronic acids. Path A is favored by using Iodo-partners and mild temperatures.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. (Discussion on chemoselectivity of Halides). Link

  • Combi-Blocks Inc. (2024). "Product Data Sheet: 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5)." Link(Note: Representative supplier link for physical property verification).

Sources

Application Note: Scale-Up Synthesis Considerations for 5-Bromo-8-fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Molecule of Interest: 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) [1]

Introduction & Mechanistic Rationale

The synthesis of highly functionalized polyhalogenated heteroaryl boronic acids, such as 5-bromo-8-fluoroquinoline-7-boronic acid, presents a formidable challenge in process chemistry. This molecule is a critical building block for Suzuki-Miyaura cross-couplings in the development of kinase inhibitors and antimicrobial agents. However, scaling up its synthesis requires navigating a minefield of competing side reactions.

To successfully scale this transformation from bench to pilot plant, the synthetic strategy must address three core mechanistic challenges:

  • Regioselectivity vs. Halogen-Metal Exchange: The molecule contains a bromine atom at C5, which is highly susceptible to halogen-metal exchange.

  • Intermediate Instability: The target lithiated intermediate is prone to rapid elimination, forming a highly reactive aryne (quinolyne).

  • Product Degradation: The final boronic acid is exceptionally sensitive to base-catalyzed protodeboronation.

Process Optimization: Causality in Reaction Design

Base Selection: Suppressing Br-Li Exchange

Standard lithiation protocols often employ


-butyllithium (

-BuLi). However, applying

-BuLi to 5-bromo-8-fluoroquinoline results predominantly in bromine-lithium exchange at C5. To force Directed ortho-Metalation (DoM) at C7, a non-nucleophilic, sterically hindered base must be used. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is the optimal choice. The strong inductive electron-withdrawing effect of the C8-fluorine acidifies the adjacent C7 proton, allowing the bulky LTMP to selectively deprotonate C7 without attacking the C5-bromine.
Temperature Control: Mitigating Aryne Formation

The resulting intermediate, 7-lithio-5-bromo-8-fluoroquinoline, is thermodynamically unstable. Even at temperatures as low as -60 °C, the proximity of the carbanion to the C8-fluorine promotes the elimination of lithium fluoride (LiF), generating a transient quinolyne (aryne) that rapidly polymerizes or reacts with solvent. Strict cryogenic control (-78 °C to -85 °C) is non-negotiable in batch. For advanced scale-up, continuous flow chemistry is employed to reduce the residence time of this unstable intermediate to mere seconds [2].

The Protodeboronation Threat (Kuivila Mechanism)

Heteroaryl boronic acids flanked by electron-withdrawing groups (F, Br) possess significantly lowered


 values. In basic aqueous media (pH > 7), the boronic acid rapidly converts to the trihydroxyboronate anion 

. According to the Kuivila mechanism, this anionic species is the active intermediate for base-catalyzed protodeboronation, where the C-B bond fragments to yield the des-borylated quinoline and boric acid [3]. Consequently, the reaction cannot be quenched with standard alkaline or neutral aqueous workups. A strictly buffered quench is required.

Mechanistic_Pathways SM 5-Bromo-8-fluoroquinoline (Starting Material) LTMP LTMP, THF, -78°C (Directed ortho-Metalation) SM->LTMP DesBromo Br-Li Exchange at C5 (If n-BuLi is used) SM->DesBromo Nucleophilic Base Lithio 7-Lithio-5-bromo-8-fluoroquinoline (Transient Intermediate) LTMP->Lithio Aryne Quinolyne (Aryne) Degradation (T > -60°C) Lithio->Aryne - LiF Borate Triisopropyl Borate (Electrophilic Trap) Lithio->Borate Product 5-Bromo-8-fluoroquinoline- 7-boronic acid Borate->Product pH 4.5-5.5 Quench

Figure 1: Mechanistic pathways and degradation risks during the synthesis of the target boronic acid.

Quantitative Data: Scale-Up Parameter Comparison

The following table summarizes the optimization data, demonstrating the causality between process parameters and product integrity.

ParameterBatch (Standard

-BuLi)
Batch (Optimized LTMP)Continuous Flow (LTMP)
Base Used

-BuLi
LTMPLTMP
Reaction Temperature -78 °C-85 °C to -78 °C-78 °C
Residence/Reaction Time 30 min30 min1.5 seconds
Regioselectivity (C7:C5) 15 : 85 (Br-Li exchange)> 98 : 2> 99 : 1
Aryne Degradation Impurity > 20%5 - 8%< 1%
Isolated Yield < 10%72%89%

Experimental Methodologies

Protocol A: Optimized Cryogenic Batch Synthesis (100 g Scale)

This protocol utilizes a self-validating In-Process Control (IPC) to ensure intermediate integrity before proceeding.

Step 1: Preparation of the Base

  • Charge a dry, argon-flushed 2 L jacketed reactor with 2,2,6,6-tetramethylpiperidine (TMP) (69.0 g, 1.15 equiv) and anhydrous THF (500 mL).

  • Cool the solution to -20 °C. Add

    
    -BuLi (2.5 M in hexanes, 192 mL, 1.12 equiv) dropwise over 30 minutes. Stir for 30 minutes to ensure complete formation of LTMP.
    

Step 2: Directed ortho-Metalation (DoM) 3. Cool the LTMP solution to -85 °C using a liquid nitrogen/ethanol cooling bath. 4. Dissolve 5-bromo-8-fluoroquinoline (100.0 g, 1.0 equiv) in anhydrous THF (400 mL). Add this solution dropwise to the LTMP over 60 minutes, maintaining the internal temperature strictly below -78 °C. 5. Self-Validating IPC: 15 minutes post-addition, withdraw a 0.5 mL aliquot and quench immediately into 1 mL of


. Analyze via 

NMR. The complete disappearance of the C7 aromatic proton and incorporation of deuterium validates 100% metalation. Do not proceed to Step 3 until this is confirmed.

Step 3: Electrophilic Trapping & Buffered Quench 6. Add triisopropyl borate (


) (120.0 g, 1.5 equiv) dropwise over 30 minutes, keeping the temperature below -78 °C. Stir for 1 hour.
7. Critical Quench:  Prepare a 1 M aqueous citric acid buffer solution adjusted to pH 5.0.
8. Perform a reverse quench by transferring the cold reaction mixture via a cannula into the vigorously stirred citric acid buffer (1.5 L) at 0 °C. Causality: Reverse quenching into a buffer prevents the reaction mixture from ever experiencing the highly basic aqueous conditions that trigger protodeboronation.
9. Extract with Ethyl Acetate (3 x 500 mL), wash with brine, dry over 

, and concentrate under reduced pressure (bath temp < 30 °C) to afford the product.
Protocol B: Continuous Flow Synthesis (Advanced Scale-Up)

For multi-kilogram campaigns, continuous flow chemistry is the gold standard [2]. It physically separates the metalation and borylation events into distinct micro-reactors, limiting the lifespan of the unstable 7-lithio intermediate to less than 2 seconds.

Flow_Setup FeedA Feed A: SM in THF Mixer1 T-Mixer 1 (-78°C) FeedA->Mixer1 FeedB Feed B: LTMP in THF FeedB->Mixer1 FeedC Feed C: B(OiPr)3 in THF Mixer2 T-Mixer 2 (-78°C) FeedC->Mixer2 Res1 Residence Tube 1 (t = 1.5s) Mixer1->Res1 DoM Res1->Mixer2 Res2 Residence Tube 2 (t = 10s) Mixer2->Res2 Borylation Quench In-line Quench (pH 5 Citric Buffer) Res2->Quench

Figure 2: Continuous flow setup minimizing the residence time of the unstable 7-lithio intermediate.

Flow Parameters:

  • Pumps: High-precision syringe pumps calibrated for THF at -78 °C.

  • T-Mixer 1: Mixes Feed A (SM) and Feed B (LTMP). The subsequent residence tube is calibrated for a 1.5-second residence time, perfectly balancing complete deprotonation against aryne degradation.

  • T-Mixer 2: Introduces Feed C (

    
    ) to immediately trap the lithiated species.
    
  • In-line Quench: The output stream is continuously mixed with a pH 5.0 citric acid buffer stream, ensuring zero hold-time in an unquenched state.

Downstream Handling & Storage

Free heteroaryl boronic acids are notorious for forming dynamic mixtures of free acids, anhydrides, and boroxines, complicating analytical characterization.

  • Drying: Avoid elevated temperatures during drying. Lyophilization or vacuum drying at ambient temperature is recommended.

  • Storage: Store the isolated 5-bromo-8-fluoroquinoline-7-boronic acid under an inert argon atmosphere at 2–8 °C.

  • Alternative Stabilization: If long-term storage is required, consider an immediate downstream esterification with pinacol to form the corresponding pinacol boronate ester (BPin), which is significantly more resistant to protodeboronation and easier to purify via silica gel chromatography.

References

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). A simple continuous flow setup for handling and performing of organolithium chemistry on the multigram scale. Organic Letters, 18(15), 3630-3633. Retrieved from:[Link]

  • Cox, P. A., Reid, M., Machin, A. G., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids–pH–rate profiles, auto-catalysis and disproportionation. Chemical Science, 7(9), 6256-6268. Retrieved from:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-8-fluoroquinoline-7-boronic Acid Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromo-8-fluoroquinoline-7-boronic acid is a highly functionalized, poly-reactive building block widely used in drug discovery and materials science. However, its unique structural features—an electrophilic aryl bromide, a nucleophilic boronic acid, an electron-withdrawing ortho-fluorine, and a coordinating quinoline nitrogen—make it a notoriously challenging substrate.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to help you overcome the most common side reactions associated with this molecule.

Logical Workflow & Competing Pathways

Before troubleshooting, it is critical to understand the competing reaction pathways this molecule can undergo during palladium-catalyzed cross-coupling.

Troubleshooting SM 5-Bromo-8-fluoroquinoline -7-boronic acid PDB Protodeboronation (C-B Cleavage) SM->PDB Aqueous Base (Ortho-F Effect) Olig Oligomerization (Self-Coupling) SM->Olig Pd(0) (Intermolecular) Poison Catalyst Poisoning (N-Pd Binding) SM->Poison Pd(II)/Pd(0) (Unshielded) Desired Chemoselective Cross-Coupling SM->Desired Bulky Ligand + Anhydrous Base

Divergent reaction pathways of 5-Bromo-8-fluoroquinoline-7-boronic acid under Pd-catalysis.

Section 1: The Ortho-Fluoro Effect & Protodeboronation

FAQ 1: Why does my starting material degrade into 5-bromo-8-fluoroquinoline during the reaction or upon storage? Answer: This degradation is caused by protodeboronation. Boronic acids with electron-withdrawing groups, particularly those with ortho-fluorine atoms, are highly susceptible to 1[1]. The ortho-fluorine drastically increases the Lewis acidity of the boron atom, facilitating the rapid formation of an unstable trihydroxyboronate intermediate under basic aqueous conditions, which subsequently liberates the transient arylanion and decomposes[2].

Table 1: Impact of Substituents on Boronic Acid Stability (pH 13)

Boronic Acid SubstrateRelative Protodeboronation Rate (

)
Primary Degradation Pathway
Phenylboronic acid1.0 (Baseline)Negligible at room temperature
2-Fluorophenylboronic acid~50xBase-catalyzed C-B cleavage
Polyfluorophenylboronic acid>1000xRapid pre-hydrolytic cleavage
5-Bromo-8-fluoroquinoline-7-boronic acid >500x (Estimated) Synergistic ortho-F and heteroaryl effect
Protocol 1: Anhydrous Suzuki-Miyaura Coupling to Suppress Protodeboronation

To prevent this side reaction, water must be strictly excluded, and mild, anhydrous bases should be utilized.

  • Step 1 (Preparation): Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a completely moisture-free environment.

  • Step 2 (Reagents): Add 5-bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv), the aryl halide coupling partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).

  • Step 3 (Solvent): Add anhydrous, rigorously degassed 1,4-dioxane (0.1 M concentration).

    • Causality: Dioxane is non-nucleophilic and does not promote the pre-hydrolytic protodeboronation pathways associated with aqueous or alcoholic solvent systems.

  • Step 4 (Execution): Heat the mixture to 80°C for 12 hours under active Argon pressure.

  • Step 5 (Self-Validation): Monitor the reaction via LC-MS. The complete absence of the [M-B(OH)₂+H]⁺ peak (corresponding to the deborylated 5-bromo-8-fluoroquinoline mass) confirms that the anhydrous conditions successfully suppressed protodeboronation.

Section 2: Chemoselectivity & Oligomerization

FAQ 2: I am observing a complex mixture of high-molecular-weight products instead of my desired cross-coupled product. What is happening? Answer: Your molecule is an "A-B type" bifunctional monomer. Because it contains both an electrophile (the C5-bromide) and a nucleophile (the C7-boronic acid) on the same scaffold, it is highly prone to intermolecular self-coupling (oligomerization or polymerization) under standard palladium catalysis[3].

FAQ 3: How can I selectively react the boronic acid without triggering the C5-bromide? Answer: Achieving 3 relies on exploiting the differential reactivity of halogens[3]. Because bromides are highly reactive toward oxidative addition, you must use a highly reactive exogenous aryl iodide as your coupling partner. The palladium catalyst will preferentially insert into the weaker C-I bond of the partner rather than the C-Br bond of your quinoline substrate, driving the reaction toward the desired heterodimer.

Section 3: Catalyst Poisoning & Palladium Black Formation

FAQ 4: My reaction stalls at <10% conversion, and I notice a black precipitate forming in the flask. How do I fix this? Answer: The black precipitate is "palladium black." This indicates that your active Pd(0) catalyst has aggregated and precipitated out of solution, permanently halting the catalytic cycle. This is a classic symptom of 4[4]. The lone pair of electrons on the heteroaryl nitrogen coordinates strongly to the palladium center, displacing standard phosphine ligands and deactivating the metal[4].

Table 2: Ligand Selection for Quinoline-Based Cross-Couplings

Ligand TypeSteric Bulk (Tolman Cone Angle)Catalyst Poisoning RiskExpected Conversion
PPh₃145° (Monodentate)High (Easily displaced by N)< 20% (Pd black forms)
dppf187° (Bidentate)Moderate40 - 60%
XPhos / SPhos >200° (Buchwald biaryl) Low (Sterically shields Pd) > 90%
Protocol 2: Overcoming Catalyst Poisoning with Bulky Ligands

To prevent the quinoline nitrogen from binding to the palladium, you must employ massive steric shielding.

  • Step 1 (Ligand Choice): Select a Buchwald-type dialkylbiaryl phosphine ligand (e.g., XPhos).

    • Causality: The extreme steric bulk of the dicyclohexyl groups on XPhos physically blocks the quinoline nitrogen from approaching the palladium center, preventing detrimental coordination[4].

  • Step 2 (Pre-catalyst Activation): Use a pre-formed Pd(II) precatalyst (e.g., XPhos-Pd-G3, 5 mol%) rather than mixing Pd(OAc)₂ and the ligand in situ.

    • Causality: Third-generation (G3) precatalysts rapidly generate the active, monoligated L-Pd(0) species upon mild base activation. This ensures the palladium atom is sterically protected by the ligand from the very first catalytic turnover, leaving no "naked" palladium for the quinoline to poison.

  • Step 3 (Execution): Stir the G3 precatalyst, substrates, and anhydrous K₂CO₃ in degassed THF at 65°C.

  • Step 4 (Self-Validation): Observe the reaction mixture visually. The solution should remain a clear, homogeneous yellow or orange. If a black suspension begins to form, it indicates premature ligand dissociation; in subsequent runs, supplement the reaction with an additional 5 mol% of free XPhos ligand to shift the equilibrium back toward the active ligated complex.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.1

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. 2

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. Benchchem. 4

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC / NIH. 3

Sources

preventing protodeboronation of 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeboronation of 5-Bromo-8-fluoroquinoline-7-boronic acid

Executive Summary

You are encountering instability with 5-Bromo-8-fluoroquinoline-7-boronic acid . This is not a random occurrence; it is a predictable chemical outcome driven by the synergy between the electron-deficient quinoline ring and the 8-fluoro substituent.

This guide treats your molecule not just as a reagent, but as a dynamic system. We will address the root cause (Mechanism), provide immediate remediation (Reaction Optimization), and offer long-term solutions (Derivatization).

Part 1: The Mechanistic "Why"

Diagnosis: Your substrate is suffering from Facile Protodeboronation .

The 7-position of quinoline is electronically sensitive. The presence of an 8-Fluoro group (ortho to boron) creates a "perfect storm" for hydrolysis:

  • Inductive Withdrawal: The Fluorine atom pulls electron density, making the Boron center highly Lewis acidic and susceptible to nucleophilic attack by bases (OH⁻, alkoxides).

  • Ipso-Protonation: Once the boronate "ate" complex forms, the electron-deficient quinoline ring stabilizes the transient negative charge at C7, lowering the activation energy for the C-B bond cleavage.

Visualizing the Failure Mode

The following diagram illustrates the specific pathway destroying your starting material.

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex Fast Equilibrium Base Base Attack (OH- / RO-) Base->AteComplex Transition Transition State (C-B Cleavage) AteComplex->Transition Rate Limiting Step (Facilitated by 8-F) Product Protodeboronated Product (5-Bromo-8-fluoroquinoline) Transition->Product Irreversible Loss of Boron

Figure 1: The mechanism of base-catalyzed protodeboronation. The 8-Fluoro substituent accelerates the step from 'Ate' Complex to Transition State.

Part 2: Reaction Optimization (Troubleshooting Guide)

If you must use the free boronic acid in a Suzuki-Miyaura coupling, you cannot use standard aqueous conditions.

The "Anhydrous" Protocol

Objective: Eliminate the proton source (water) to prevent the "Ate" complex from collapsing into the deboronated product.

VariableStandard Condition (AVOID)Optimized Condition (USE) Why?
Solvent DMF/Water, Dioxane/WaterAnhydrous 1,4-Dioxane or Toluene Water acts as the proton source for deboronation.
Base K₂CO₃, Na₂CO₃, NaOHCsF (Cesium Fluoride) or K₃PO₄ (Anhydrous) Fluoride activates boron without acting as a proton shuttle.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Fast oxidative addition is required to outcompete decomposition.
Temperature 80–100°C40–60°C Lower thermal energy reduces the rate of C-B bond homolysis.
Experimental Workflow: Anhydrous Coupling
  • Drying: Dry the boronic acid under high vacuum for 2 hours to remove lattice water.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aryl Halide (1.0 eq), Boronic Acid (1.2–1.5 eq), CsF (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Stir at 60°C. Monitor via LCMS every 30 minutes.

    • Checkpoint: If you see deboronated product appearing, lower temp to 40°C and increase catalyst loading to 10 mol%.

Part 3: Derivatization (The Permanent Solution)

The free boronic acid is inherently unstable. For robust scale-up or storage, you must convert it into a protected form. We recommend two derivatives: MIDA Boronates (for slow release) or Potassium Trifluoroborates (for stability).

Option A: MIDA Boronate Synthesis (Gold Standard)

MIDA (N-methyliminodiacetic acid) protects the boron by rehybridizing it from sp² to sp³, shutting down the Lewis acidity and preventing base attack.

Protocol:

  • Reagents: Dissolve 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 eq) and MIDA (1.2 eq) in a mixture of Toluene:DMSO (10:1).

  • Reflux: Heat to 110°C under Dean-Stark conditions (to remove water) for 12–16 hours.

  • Workup: Cool to RT. The mixture may precipitate. Dilute with Acetone, filter through Celite, and concentrate.

  • Purification: Recrystallize from Acetone/Ether.

    • Result: A bench-stable solid compatible with chromatography.

Option B: Potassium Trifluoroborate (BF₃K) Synthesis

Molander salts are air-stable and often couple better than the free acid.

Protocol:

  • Reagents: Dissolve the boronic acid (1.0 eq) in MeOH.

  • Addition: Add KHF₂ (Potassium Bifluoride) (3.0 eq) slowly as a saturated aqueous solution (4.5 M).

  • Reaction: Stir vigorously at Room Temperature for 2 hours. A white precipitate should form.

  • Isolation: Concentrate to remove MeOH. Filter the solid. Wash with cold Acetone and Ether.

    • Validation: Check ¹⁹F NMR.[1] You should see a clean signal for the -BF₃ group.

Part 4: Decision Logic for Researchers

Use this logic flow to determine your next experimental step.

OptimizationStrategy Start Start: 5-Br-8-F-Quinoline-7-B(OH)2 CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity IsPure Is it >90% Pure? CheckPurity->IsPure Purify Cannot Purify Free Acid. Convert to Derivative. IsPure->Purify No (Deboronated) DirectUse Intend to use directly? IsPure->DirectUse Yes MakeMIDA Synthesize MIDA Boronate Purify->MakeMIDA DirectUse->MakeMIDA Storage/Scale-up Anhydrous Use Anhydrous Conditions (CsF / Dioxane / 60°C) DirectUse->Anhydrous Immediate Use

Figure 2: Decision matrix for handling unstable fluoro-quinoline boronic acids.

FAQ: Troubleshooting Specific Scenarios

Q: I see the 5-bromo position reacting instead of the boronic acid. Why? A: This is a chemoselectivity issue. The 5-bromo position is an aryl bromide, which is also active in Suzuki couplings. If you are trying to couple the Boron (C7) while keeping the Bromine (C5) intact, you must use a catalyst that prefers the boronic acid cycle, or more likely, you are observing homocoupling or polymerization. Correction: Actually, standard Suzuki couples the Boron to an external halide. If the 5-Br is reacting with the catalyst, you are getting polymerization. Fix: Ensure you are using an external Aryl Halide that is more reactive (e.g., Aryl Iodide) than your internal 5-Bromine, or protect the 5-position if possible.

Q: Can I use ethanol or methanol as a co-solvent? A: No. For this specific substrate, protodeboronation can be catalyzed by alcohols. Stick to aprotic polar solvents (DMF, DMSO, DMA) or non-polar solvents (Toluene) if solubility permits.

Q: My reaction turns black immediately. A: This indicates rapid catalyst decomposition ("Pd black"), often caused by the amine in the quinoline poisoning the catalyst. Fix: Add a ligand stabilizer like Sphos or XPhos , which protects the Pd center, or use a precatalyst like Pd(dppf)Cl₂·DCM .

References
  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2]

  • MIDA Boronates (Slow Release Strategy)

    • Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2]

  • Potassium Trifluoroborates

    • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Scope of the Suzuki Coupling Reaction." Accounts of Chemical Research.
  • Heterocycle Coupling Optimization

    • Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2]

Sources

Technical Support Center: Purification Strategies for Products Derived from 5-Bromo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with derivatives of 5-Bromo-8-fluoroquinoline-7-boronic acid. This guide provides field-proven insights and troubleshooting strategies to address common purification challenges encountered after synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using 5-Bromo-8-fluoroquinoline-7-boronic acid in a Suzuki-Miyaura coupling reaction?

A1: The impurity profile of a Suzuki-Miyaura reaction is predictable and typically includes several key species. The most common impurities are unreacted starting materials, specifically the 5-bromo-8-fluoroquinoline-7-boronic acid and the aryl halide or triflate coupling partner.[1] You will also frequently encounter byproducts such as homo-coupled dimers (from the coupling of two boronic acid molecules or two aryl halide molecules) and the protodeboronated starting material (where the boronic acid moiety is replaced by a hydrogen atom).[2][3][4] Finally, residual palladium catalyst from the reaction can persist in the crude product.[1]

Q2: My product has a quinoline core. Are there any specific properties of this heterocycle I can use to my advantage during purification?

A2: Absolutely. The quinoline ring system contains a basic nitrogen atom. This basicity can be effectively exploited during the aqueous workup phase. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic quinoline-containing product and any unreacted nitrogen-containing starting materials can be protonated, forming water-soluble salts.[5][6] This allows for their extraction into the aqueous phase, separating them from non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.

Q3: What is the best general-purpose purification method for these types of compounds?

A3: For most applications, flash column chromatography on silica gel is the most powerful and widely used technique for purifying products from Suzuki coupling reactions.[1][7][8][9] It offers excellent resolving power to separate the desired product from closely related impurities like starting materials and homo-coupled byproducts. The choice of eluent is critical and must be optimized based on the polarity of your specific product.

Q4: My final product is an oil and won't solidify or crystallize. What should I do?

A4: This is a common challenge. Firstly, the oily nature could be due to the presence of impurities inhibiting crystallization; further purification by column chromatography is recommended.[1][5] If the highly pure product is still an oil, several strategies can be employed. One approach is anti-solvent crystallization, where you dissolve the oil in a good solvent and slowly add a miscible anti-solvent in which the compound is insoluble.[5][10] Another highly effective method for basic compounds like quinolines is salt formation.[5] By treating a solution of your product with an acid such as HCl (often as a solution in ether or isopropanol), you can often precipitate a stable, crystalline hydrochloride salt, which is easier to handle and store.[5][6]

Purification Workflow & Decision Making

The following diagram outlines a general workflow for the purification of products derived from 5-Bromo-8-fluoroquinoline-7-boronic acid.

G start Crude Reaction Mixture workup Aqueous Workup (Organic/Water Partition) start->workup acid_wash Acid Wash (e.g., 1M HCl) (Exploits Quinoline Basicity) workup->acid_wash Optional but recommended celite_plug Filter through Celite/Silica Plug (Removes Pd Catalyst) workup->celite_plug acid_wash->celite_plug concentrate Concentrate Organic Layer celite_plug->concentrate analyze Analyze Crude Product (TLC, LC-MS, 1H NMR) concentrate->analyze chromatography Flash Column Chromatography analyze->chromatography Impurities Present fractions Combine Pure Fractions & Concentrate chromatography->fractions final_product Pure Product (Solid or Oil) fractions->final_product crystallize Crystallization / Salt Formation final_product->crystallize Product is solid or can form a salt solid_product Crystalline Solid Product crystallize->solid_product

Caption: General purification workflow for Suzuki coupling products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product is contaminated with unreacted boronic acid. 1. Co-elution during chromatography: The boronic acid can be quite polar and may streak or co-elute with polar products. 2. Inefficient aqueous workup: Standard workups may not fully remove the water-soluble boronic acid.1. Optimize Chromatography: Adjust your solvent system. Often, adding a small amount of a polar solvent like methanol can help move the boronic acid off the baseline, but too much can cause co-elution. A gradient elution is often effective.[7] 2. Base Wash: Perform a wash with a mild aqueous base (e.g., saturated NaHCO₃ or dilute NaOH) during the workup. This will deprotonate the boronic acid, forming a highly water-soluble boronate salt that will partition into the aqueous layer.
Significant amounts of homo-coupled byproduct are present. 1. Reaction Conditions: The presence of oxygen or excess Pd(II) species in the reaction can promote homo-coupling.[4][11] 2. Similar Polarity: The homo-coupled byproduct often has a polarity very similar to the desired cross-coupled product, making separation difficult.1. Reaction Optimization (Preventative): Ensure your reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar) to minimize oxygen.[11] Using a Pd(0) catalyst source can also mitigate this issue.[11] 2. High-Resolution Chromatography: If the byproduct is already formed, separation may require careful optimization of flash chromatography conditions. A shallow gradient or even isocratic elution may be necessary. If this fails, preparative HPLC is a powerful alternative for separating closely related compounds.[12]
Final product has a grey or black discoloration. Residual Palladium Catalyst: The fine black particles of palladium metal are not always completely removed by a standard aqueous workup.1. Filtration: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of celite or a short plug of silica gel.[1][9][13] This is very effective at adsorbing the heterogeneous palladium catalyst. 2. Activated Carbon: Treatment of the crude product solution with activated carbon followed by filtration can also be effective for removing residual palladium.
The product appears as an oil and will not crystallize. 1. Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.[1] 2. Inherent Properties: The product may simply have a low melting point or be amorphous in nature.1. Re-purify: Subject the oil to another round of careful column chromatography to ensure the highest possible purity.[5] 2. Attempt Crystallization: Try various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) for recrystallization or anti-solvent precipitation.[5][10] 3. Salt Formation: As quinolines are basic, forming a salt (e.g., hydrochloride or sulfate) is an excellent strategy to induce crystallization.[5][6] Dissolve the pure oil in a solvent like ether or isopropanol and add a solution of HCl.

The following diagram provides a logical troubleshooting flow for common purification issues.

G start Low Purity After Initial Purification (Identify Impurities via NMR, LC-MS) q_boronic Boronic Acid Present? start->q_boronic q_homo Homo-coupling Present? q_boronic->q_homo No sol_boronic Perform Base Wash (e.g., NaHCO3) Re-purify via Chromatography q_boronic->sol_boronic Yes q_pd Residual Pd (Discoloration)? q_homo->q_pd No sol_homo Optimize Chromatography (Shallow Gradient) Consider Preparative HPLC q_homo->sol_homo Yes sol_pd Filter through Celite/Silica Plug Treat with Activated Carbon q_pd->sol_pd Yes end_node Re-analyze Purity q_pd->end_node No sol_boronic->q_homo sol_homo->q_pd sol_pd->end_node

Caption: Troubleshooting logic for common purification challenges.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the primary method for separating the desired product from unreacted starting materials and byproducts.

Methodology:

  • Slurry Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Add silica gel (typically 2-3 times the mass of the crude product) to the solution.

    • Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation than loading the sample as a solution ("wet loading").[14]

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Loading and Elution:

    • Carefully add the dry-loaded silica with the adsorbed product to the top of the packed column.

    • Begin eluting with the chosen solvent system. A common starting point for biaryl compounds is a gradient of ethyl acetate in hexanes or heptane.[7]

    • The optimal gradient will depend on the polarity of your specific product and must be determined by thin-layer chromatography (TLC) analysis first.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Crystallization (Anti-Solvent Method)

This protocol is effective for purifying solid products that are difficult to crystallize by traditional cooling methods.

Methodology:

  • Dissolution: Dissolve the crude or partially purified solid product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, such as hexanes, pentane, or water) dropwise to the stirred solution until it becomes persistently cloudy.[10]

  • Crystal Growth: Gently warm the mixture until the solution becomes clear again, then allow it to cool slowly to room temperature, and subsequently in a refrigerator or freezer, to induce the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is a high-resolution technique used for challenging separations or when very high purity (>99%) is required, such as for pharmaceutical intermediates.[12][15][16]

Methodology:

  • Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase conditions (e.g., a gradient of acetonitrile in water with a modifier like formic acid or TFA).

  • Scale-Up: Scale up the analytical method to a preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions to handle larger quantities of material.[16]

  • Purification and Fraction Collection:

    • Dissolve the sample in a suitable solvent and inject it onto the preparative HPLC system.

    • The system separates the components, and a detector (usually UV) monitors the eluent.

    • An automated fraction collector is used to collect the peaks corresponding to the pure product.

  • Product Isolation: Combine the fractions containing the pure product. The solvent is then removed, typically by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation for organic mobile phases, to yield the final high-purity compound.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent.
  • Supelco Preparative HPLC products for Pharmaceutical Development and Production. Sigma-Aldrich.
  • Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson.
  • Preparative HPLC Chromatography. Intech Analyticals.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Benchchem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
  • Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Quinoline compounds and process of making same. Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Royal Society of Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

Sources

catalyst and ligand selection for challenging Suzuki couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Complex Methodologies) Subject: Troubleshooting Challenging Substrates (Sterics, Heterocycles, Chlorides)

Welcome to the ACSC.

You have reached the advanced support tier for palladium-catalyzed cross-coupling. This guide bypasses standard textbook conditions to address "edge cases"—experiments where standard protocols (e.g.,


 / 

) fail due to steric bulk, electronic deactivation, or substrate instability.
Part 1: The Decision Matrix

Before selecting a catalyst, map your substrate's primary failure mode. Use the logic flow below to identify your starting protocol.

SuzukiDecisionTree Start Identify Limiting Factor Steric Steric Hindrance (Ortho-substitution) Start->Steric Hetero Heterocycles/Instability (N-atoms, Protodeboronation) Start->Hetero Chloride Unactivated Chlorides (Strong C-Cl bond) Start->Chloride Sol_Steric Protocol A: Buchwald G4 Precatalysts (SPhos, XPhos) Steric->Sol_Steric Tetra-ortho IsUnstable Is Boronic Acid Unstable? (e.g., 2-Pyridyl) Hetero->IsUnstable Chloride->Sol_Steric Alternative Sol_PEPPSI Protocol D: NHC Catalysts (PEPPSI-IPr) Chloride->Sol_PEPPSI Electron-Rich/Neutral Sol_MIDA Protocol B: Slow Release Strategy (MIDA Boronates + XPhos) IsUnstable->Sol_MIDA Yes (Protodeboronation) Sol_Hetero Protocol C: Rapid Turnover (RuPhos Pd G4) IsUnstable->Sol_Hetero No (Catalyst Poisoning)

Figure 1: Strategic selection guide for challenging Suzuki-Miyaura couplings based on substrate failure modes.

Part 2: Troubleshooting Modules (Q&A)
Module A: The "Steric Wall" (Hindered Substrates)

User Query: "My reaction stalls when coupling a 2,6-disubstituted aryl halide with a 2-substituted boronic acid. I see starting material and trace dehalogenation."

Root Cause: Standard catalysts (


, 

) exist primarily as bis-ligated species (

). These are too crowded to undergo oxidative addition with sterically hindered substrates. You need a system that enforces a monoligated (

) pathway.

Technical Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) using G3 or G4 Precatalysts .

  • Why? The bulky biaryl backbone induces the

    
     species, which is highly active for oxidative addition. The bulk also accelerates reductive elimination—often the rate-determining step for hindered biaryls—by "squeezing" the product out (relief of steric strain).
    
  • Recommendation:

    • Ligand: SPhos (methoxy group provides stability) or XPhos (isopropyl groups provide bulk).

    • Source: Use XPhos Pd G4 precatalyst.[1] G4 precatalysts activate at low temperatures and ensure a strict 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.

ParameterRecommendationRationale
Catalyst XPhos Pd G4 (1-2 mol%)Generates active

even at RT; air-stable solid.
Base

(2-3 equiv)
Mild base; phosphate aids transmetallation via "boronate pathway."
Solvent THF or Toluene/Water (10:1)Biphasic systems often solubilize inorganic bases better.
Module B: The "Heterocycle Headache" & Protodeboronation

User Query: "I am trying to couple a 2-pyridine boronic acid, but I only get the protonated pyridine (protodeboronation) and no product."

Root Cause:

  • Protodeboronation: 2-Heteroaryl boronic acids are notoriously unstable. Under basic conditions, they form a zwitterionic intermediate that rapidly hydrolyzes, replacing the

    
     with 
    
    
    
    .
  • Catalyst Poisoning: Nitrogen atoms in the substrate can bind to Pd, displacing phosphines and shutting down the cycle.

Technical Solution: Adopt a "Slow Release" Strategy or use MIDA Boronates .

  • Why? MIDA (N-methyliminodiacetic acid) boronates are

    
     hybridized and stable to hydrolysis. They slowly hydrolyze in situ to release the active boronic acid at a rate matching the catalytic turnover. This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition.[2][3]
    
  • Recommendation:

    • Reagent: Convert boronic acid to MIDA boronate or Potassium Trifluoroborate (

      
      ) .
      
    • Ligand: XPhos or RuPhos . RuPhos is specifically designed to tolerate heterocycles.

User Query: "What if I can't make the MIDA ester?" Alternative: Use anhydrous conditions with CsF (Cesium Fluoride) as the base in Dioxane. Fluoride activates the boron without the high concentration of aggressive hydroxide ions that promote protodeboronation.

Module C: The "Chloride Challenge" (Unactivated Aryl Chlorides)

User Query: "My aryl bromides work fine, but the analogous aryl chloride is inert, even with heat."

Root Cause: The C-Cl bond is significantly stronger (approx. 95 kcal/mol) than C-Br (68 kcal/mol). Standard phosphines lack the electron-donating power to facilitate oxidative addition into the C-Cl bond, especially if the ring is electron-rich (deactivated).

Technical Solution: Switch to NHC (N-Heterocyclic Carbene) Ligands , specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family.

  • Why? NHCs are stronger

    
    -donors than phosphines, creating an electron-rich Pd center that readily attacks the C-Cl bond. The bulky "wingtip" groups on the NHC prevent catalyst dimerization.
    
  • Recommendation:

    • Catalyst: PEPPSI-IPr (1-2 mol%).

    • Feature: It is a "throw-in-and-stir" catalyst. It is air-stable and often works in technical grade isopropanol or dioxane.

Part 3: Mechanistic Visualization

Understanding the active species is critical for troubleshooting. The diagram below illustrates why bulky ligands (L) are essential for the challenging steps.

CatalyticCycle cluster_0 Critical Failure Points Precat Precatalyst (Pd-G4 / PEPPSI) Active Active Species [L-Pd(0)] (12 or 14e-) Precat->Active Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Active->OxAdd + Ar-Cl (Needs e- rich L) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Bulk Accelerates RedElim->Active Regeneration

Figure 2: Simplified catalytic cycle highlighting the monoligated [L-Pd(0)] species. Note that bulky ligands accelerate both Oxidative Addition (by preventing dimerization) and Reductive Elimination (by steric crowding).

Part 4: Experimental Protocols
Protocol 1: Micro-Scale Screening (The "24-Well" Approach)

Do not waste grams of material on a single condition. Use this high-throughput screen.

Scope: Screening 4 ligands x 2 bases x 3 solvents. Equipment: 24-well aluminum heating block (e.g., KitAlysis or similar), 4mL vials with septum caps.

  • Stock Solutions:

    • Prepare 0.1 M solutions of substrates in the screening solvent.

    • Prepare 0.02 M solution of Precatalyst (e.g., XPhos Pd G4) in solvent.

  • Loading (Glovebox or Schlenk Line):

    • Add Aryl Halide (1.0 equiv, e.g., 50 µmol).

    • Add Boronic Acid (1.5 equiv).

    • Add Base (solid, 2-3 equiv). Recommended:

      
       (mild) and 
      
      
      
      (strong).
    • Add Catalyst Solution (2 mol%).

    • Add Solvent to reach 0.15 M concentration.

  • Reaction:

    • Seal vials.[4] Heat to 60°C (start low) for 4 hours.

    • If using chlorides, increase to 80-100°C.

  • Analysis:

    • Filter through a small plug of silica/celite (elute with EtOAc).

    • Analyze via UPLC/LC-MS. Look for:

      • SM: Catalyst dead? (Try PEPPSI).[5]

      • Protodeboronated SM: Base too strong? (Switch to

        
         or MIDA).
        
      • Homocoupling: Oxidant present? (Degas solvents better).

Protocol 2: MIDA Boronate Coupling (For Unstable Substrates)

Use this when the boronic acid decomposes before coupling.

  • Setup: Charge a vial with Aryl Halide (1.0 equiv), MIDA Boronate (1.2 equiv), and XPhos Pd G4 (2 mol%).

  • Solvent/Base: Add THF (0.2 M) and aqueous

    
     (3.0 M solution, 5 equiv).
    
    • Note: The high volume of water and base is necessary to hydrolyze the MIDA protecting group in situ.

  • Execution: Heat to 60°C with vigorous stirring (biphasic mixture requires rapid mixing).

  • Workup: The MIDA byproduct is water-soluble. Separate organic layer, dry over

    
    , and concentrate.
    
References
  • Buchwald Ligand Evolution & G4 Prec

    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
    • URL:[Link]

  • PEPPSI C

    • Title: PEPPSI™ Catalysts Overview - Advantages of the PEPPSI™-IPr Catalyst Family.[6]

    • Source: Sigma-Aldrich.[7][8]

  • Protodeboronation Mechanisms & Mitig

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling (Chemical Society Reviews).
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Slow Release Strategy (MIDA Boron

    • Title: Suzuki-Miyaura Cross-Coupling Reagents (MIDA Boronates).[9]

    • Source: Sigma-Aldrich.[7][8]

  • General Screening Guidelines

    • Title: Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: Sigma-Aldrich.[7][8]

Sources

troubleshooting low conversion rates in reactions involving 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Perfect Storm" Substrate

Welcome. If you are reading this, your Suzuki-Miyaura coupling involving 5-Bromo-8-fluoroquinoline-7-boronic acid has likely failed. You are observing low conversion, complete loss of starting material with no product, or the formation of insoluble oligomers.

Do not blame your technique. This specific molecule represents a "perfect storm" of structural challenges in palladium catalysis. It is not a standard reagent; it is a reactive amphoteric intermediate that requires specific protocols to survive the reaction flask.

This guide deconstructs the three specific failure modes of this molecule and provides validated protocols to overcome them.

Part 1: The Failure Modes (Diagnostics)

Before changing catalysts, you must identify how the molecule is dying. This substrate has three distinct "kill switches" built into its structure.

Mechanism of Failure Analysis

Figure 1: The three primary failure pathways for 5-bromo-8-fluoroquinoline-7-boronic acid.

Detailed Analysis
Failure ModeThe Chemical CauseDiagnostic Sign
1. Protodeboronation The 8-Fluoro substituent exerts a strong inductive effect and steric pressure, destabilizing the C-B bond. Combined with the electron-deficient quinoline ring, the boronic acid hydrolyzes rapidly in aqueous base.Mass Spec: You see a mass of 226/228 (Deboronated H-species) instead of Product. TLC: Boronic acid streak disappears; a new non-polar spot appears.
2. Catalyst Poisoning The Quinoline Nitrogen is a Lewis base. It binds to electrophilic Pd(II) species, displacing phosphine ligands and shutting down the catalytic cycle (forming inactive L2Pd(N-Quin)2 complexes).Observation: Reaction solution stays clear or turns to "palladium black" immediately. No consumption of coupling partner.
3. Self-Coupling This molecule is an AB-Monomer . It has a nucleophile (Boron) and an electrophile (Bromine). If your external electrophile is not significantly more reactive than the C5-Bromine, the molecule will couple with itself.LCMS: "Picket fence" pattern of oligomers (Dimers, Trimers). NMR: Broad, messy aromatic region.

Part 2: Troubleshooting Protocols

Scenario A: The "Slow-Release" Fix (Recommended)

Use this if you observe Protodeboronation (Failure Mode 1).

The free boronic acid is too unstable for standard aqueous Suzuki conditions (e.g.,


). You must convert it to a Potassium Trifluoroborate (

)
. This stabilizes the C-B bond and allows for a "slow release" of the active species, preventing saturation of the hydrolysis pathway.

The Protocol: Conversion to Trifluoroborate

  • Dissolve: Suspend 5-bromo-8-fluoroquinoline-7-boronic acid (1.0 eq) in MeOH (concentration 0.5 M).

  • Add Salt: Add

    
     (3.5 eq) slowly at 0°C.
    
  • React: Stir at Room Temperature (RT) for 2 hours. The suspension will likely thicken.

  • Workup: Evaporate MeOH. Extract the solid with hot Acetone or Acetonitrile (the inorganic salts remain undissolved). Filter and concentrate the filtrate.

  • Precipitate: Add

    
     to the concentrated filtrate to precipitate the pure 
    
    
    
    salt.

Coupling Condition for Trifluoroborate:

  • Catalyst:

    
     (2 mol%) + XPhos  or RuPhos  (4 mol%).
    
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (3.0 eq).
    
  • Solvent: Toluene/H2O (3:1) or CPME/H2O.

  • Temp: 80°C.

  • Why this works: The equilibrium favors the stable salt. Active boronic acid is released only as fast as the catalyst consumes it.

Scenario B: The "Anhydrous" Fix

Use this if you cannot derivatize and must use the free boronic acid.

To stop deboronation, you must remove water. However, Suzuki coupling requires a base to activate the boron.[1] The solution is to use an anhydrous base and a specific activator.

The Protocol:

  • System: Flame-dried glassware, Argon atmosphere.[2]

  • Solvent: Anhydrous 1,4-Dioxane or DMF .

  • Base: CsF (Cesium Fluoride, 2.0 eq) or Anhydrous

    
     .
    
    • Note: Fluoride activates the boronic acid via the formation of a fluoroboronate intermediate without requiring water.

  • Catalyst: Pd(dppf)Cl2 (complexed with DCM) or Pd-PEPPSI-IPr .

    • Why PEPPSI? The N-Heterocyclic Carbene (NHC) ligand is tightly bound and less likely to be displaced by the quinoline nitrogen (Failure Mode 2).

Scenario C: Preventing Self-Coupling

Use this if you see oligomers (Failure Mode 3).

You are trying to couple the C7-Boron to an external Aryl Halide (Ar-X), but the C5-Bromine on the quinoline is competing.

The Strategy:

  • Electrophile Hierarchy: Your external Ar-X must be Ar-I (Iodide) or an electron-deficient Ar-Cl . If you are trying to couple to a standard Ar-Br, the catalyst cannot distinguish between the two bromides.

  • Catalyst Selection: Use a catalyst with a fast oxidative addition rate for your external partner. Pd-G3-XPhos is excellent for this.

  • Order of Addition (Critical):

    • Load the External Ar-X, Catalyst, and Base first.

    • Heat to reaction temperature.[3][4]

    • Slowly add the Quinoline Boronic Acid (dissolved in solvent) via syringe pump over 1 hour.

    • Why: This keeps the concentration of the Quinoline low, ensuring it reacts with the pre-formed Oxidative Addition Complex (

      
      ) rather than reacting with a fresh Pd(0) species.
      

Part 3: Purification Guide

The zwitterionic nature of this molecule (Basic N, Acidic B-OH) makes it stick to silica gel, leading to low isolated yields even if the reaction works.

Table 1: Purification Strategies

MethodStationary PhaseMobile PhaseNotes
Standard Flash Silica Gel (Neutralized)DCM/MeOH + 1%

Pre-wash silica with 1% Triethylamine to block acidic sites.
Reverse Phase C18Water/Acetonitrile (+0.1% Formic Acid)Best Method. The boronic acid is polar; reverse phase usually gives better separation from deboronated byproducts.
Scavenging None (Workup only)Sorbitol extractionBoronic acids form water-soluble complexes with sorbitol. Wash organic layer with aqueous sorbitol to pull product into water, wash organic with solvent, then acidify aqueous layer to retrieve boronic acid.

Part 4: FAQ

Q: Can I use pinacol ester protection (Bpin) instead of Trifluoroborate? A: You can, but synthesis of the Bpin from this specific boronic acid is difficult because the 8-Fluoro group sterically hinders the condensation with pinacol. If you buy the Bpin version directly, it is generally more stable than the free acid but still susceptible to base-mediated decomposition.

Q: My reaction turns black immediately. Is the catalyst dead? A: Yes. "Palladium black" indicates the ligands have fallen off and Pd(0) has aggregated. This is caused by the Quinoline Nitrogen displacing your phosphine ligands. Switch to Buchwald Pre-catalysts (e.g., XPhos Pd G3) or Pd-PEPPSI-IPr . These have bulky ligands that prevent the quinoline nitrogen from coordinating.

Q: Why does the 8-Fluoro group make this so much worse than standard Quinoline-7-boronic acid? A: The Fluorine atom is highly electronegative and located ortho to the Boron. This pulls electron density away from the Boron, making the C-B bond more polar and susceptible to nucleophilic attack by water (hydrolysis). Additionally, the Fluorine lone pairs can destabilize the transition state for transmetallation if the geometry is not correct.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link

Sources

minimizing homocoupling of 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling of 5-Bromo-8-fluoroquinoline-7-boronic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists & Process Development Scientists

Status: Active Agent: Senior Application Scientist Case ID: BQ-587-OPT

Executive Summary: The "AB-Monomer" Paradox

You are working with a bifunctional "AB-type" monomer . Your molecule contains an electrophile (5-Bromo) and a nucleophile (7-Boronic acid) on the same scaffold.

Under standard Suzuki-Miyaura conditions, this molecule is chemically programmed to commit suicide via Head-to-Tail Polymerization (oligomerization) before it can react with your desired partner. Additionally, the 8-fluoro substituent creates a specific electronic environment that accelerates Protodeboronation (loss of the boron group) via base-catalyzed hydrolysis.

This guide treats your experiment as a "System Failure" and provides the patch.

Module 1: Diagnostic Flowchart

Before adjusting reagents, identify which failure mode is destroying your yield.

ReactionPathways Start Start: 5-Br-8-F-Quinoline-7-B(OH)2 Desired Target: Cross-Coupled Product Start->Desired + Partner (Ar-X or Ar-B) Pd(0), Base Polymer FAILURE A: Oligomerization (Insoluble Black Tar) Start->Polymer Self-Reaction (Head-to-Tail) Dimer FAILURE B: Oxidative Dimer (Ar-Ar Homocoupling) Start->Dimer O2 / Pd(II) (Head-to-Head) DeBoron FAILURE C: Protodeboronation (Ar-H Formation) Start->DeBoron High pH / H2O (8-F Effect)

Caption: Reaction vectors for 5-Bromo-8-fluoroquinoline-7-boronic acid. Red paths indicate catastrophic yield loss.

Module 2: Troubleshooting Tickets (FAQs)

Ticket #001: "My reaction turns into an insoluble black solid/tar immediately."

Diagnosis: Uncontrolled Suzuki Polymerization . Root Cause: The Pd catalyst initiates oxidative addition at the C5-Br position of one molecule and transmetalates with the C7-B(OH)₂ of another. You are essentially making a conductive polymer.

The Fix: Orthogonal Protection (MIDA Strategy) You must "mask" the boron species to render it inert while you react the bromine (or vice versa). The MIDA (N-methyliminodiacetic acid) boronate is the industry standard for this.

  • Why MIDA? It rehybridizes the Boron from

    
     (reactive) to 
    
    
    
    (inert). The MIDA boronate will not transmetalate.[1]
  • Protocol: Convert your starting material to the MIDA ester before attempting any coupling.

FeatureFree Boronic AcidMIDA Boronate
Hybridization

(Planar)

(Tetrahedral)
Reactivity High (Transmetalates)Inert (Silica Stable)
Polymerization Risk Critical Zero

Action Plan:

  • Protect: React 5-Br-8-F-quinoline-7-B(OH)₂ with MIDA (reflux in Toluene/DMSO).

  • Couple: Perform Suzuki coupling at the 5-Br position with your external boronic acid.

  • Release: Hydrolyze the MIDA group (mild aqueous base) to regenerate the B(OH)₂ for the next step.

Reference: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[1][2]2007 , 129, 6716.[1][2]

Ticket #002: "I see the 'Head-to-Head' Dimer (Ar-Ar) but the Bromine is still attached."

Diagnosis: Oxidative Homocoupling (


).
Root Cause:  This is distinct from polymerization. This is driven by Oxygen  and Pd(II)  species. Two boronic acid groups couple together, leaving the bromines untouched.

The Fix: Rigorous Deoxygenation & Catalyst Choice

  • Gas Management: Sparging with Argon is insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent.

  • Catalyst State: Ensure you are generating active Pd(0) in situ or using a precatalyst that reduces quickly. Pd(II) species without a reduction partner can act as oxidants.

  • Stoichiometry: Avoid large excesses of the boronic acid if possible, though this is difficult if it's your limiting reagent.

Ticket #003: "My Boron group disappeared (Ar-B → Ar-H)."

Diagnosis: Protodeboronation.[3][4][5] Root Cause: The 8-Fluoro substituent is the culprit.

  • Mechanism: The fluorine atom is electron-withdrawing (inductive effect) and located ortho to the boron. This stabilizes the transition state for the hydrolytic cleavage of the C-B bond.

  • Trigger: High pH (strong bases like

    
     or 
    
    
    
    ) and high temperature.

The Fix: Kinetic Control & Anhydrous Conditions

  • Switch Base: Move to anhydrous bases like

    
     or 
    
    
    
    in dry solvents (Dioxane or Toluene). Avoid water/alcohol mixtures if possible.
  • Lower Temperature: Use highly active catalysts (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr ) that function at room temperature or

    
    . High heat (
    
    
    
    ) guarantees protodeboronation of 2,6-disubstituted or ortho-fluoro boronic acids.
  • Copper Scavenging: Trace copper can catalyze protodeboronation. Ensure high-purity reagents.

Reference: Cox, P. A. et al. J. Am. Chem. Soc.2016 , 138, 9145.

Module 3: Optimized Standard Operating Procedures (SOPs)

SOP-A: MIDA Protection (Recommended Route)

Use this if you need to react the Bromine end first or store the molecule.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap.

  • Reagents: Suspend 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv) in Toluene:DMSO (10:1 ratio).

  • Reaction: Reflux (

    
    ) for 12–16 hours. The azeotropic removal of water drives the equilibrium.
    
  • Workup: Cool to RT. The MIDA boronate often precipitates or can be extracted with EtOAc/Water.

  • Result: A stable, crystalline solid that will not polymerize.

SOP-B: Direct Coupling (High Risk - Kinetic Control)

Use this ONLY if you are reacting the Boron end with an external Electrophile (Ar-X).

  • The "Slow Addition" Protocol: Do not dump all reagents together.

  • Vessel A: Contains External Ar-X, Catalyst (e.g., Pd(dppf)Cl₂), and Base (Cs₂CO₃) in solvent. Heat to reaction temp.

  • Vessel B: Dissolve your 5-Bromo-8-fluoroquinoline-7-boronic acid in the solvent.

  • Execution: Syringe pump addition of Vessel B into Vessel A over 2–4 hours.

    • Why? Keeps the concentration of the bifunctional monomer low, statistically favoring the cross-coupling with the excess Ar-X over self-polymerization.

Module 4: Decision Logic (Graphviz)

Use this logic gate to determine your experimental setup.

DecisionTree Q1 Which functional group must react first? ReactBr I need to react the 5-Bromine first Q1->ReactBr ReactB I need to react the 7-Boronic Acid first Q1->ReactB Sol1 MANDATORY: Protect B(OH)2 as MIDA Boronate ReactBr->Sol1 Q2 Is the external Electrophile more reactive than 5-Br? ReactB->Q2 Yes Yes (e.g., Ar-I, Ar-OTf) Q2->Yes No No (e.g., Ar-Cl, Ar-Br) Q2->No Sol2 Standard Coupling (Slow Addition helps) Yes->Sol2 Sol3 CRITICAL RISK: Polymerization Likely. Use High-Activity Catalyst No->Sol3

Caption: Workflow decision tree based on regioselectivity requirements.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][2][6]2007 , 129, 6716–6717. [Link]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.[1][2][6]2017 , 139, 13156–13165. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." J. Am. Chem. Soc.[1][2][6]2010 , 132, 14073–14075. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443. [Link]

Sources

analytical methods for monitoring reaction progress

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Analytics Support Center. Current Status: ONLINE | Tier 3 Technical Support

This guide bypasses standard textbook definitions to address the specific, high-friction failure points encountered during reaction monitoring. It is structured as a series of "Support Tickets" representing common but complex issues in drug development and organic synthesis.

Module 1: Rapid Diagnostics (TLC & Visual)

Ticket #TLC-001: "My spots are streaking or cometing, making determination impossible."

Diagnosis: Streaking is rarely a "bad plate" issue; it is almost always a Lewis acid/base mismatch between your analyte and the stationary phase. Silica gel is acidic (


).
  • ** amines (Basic):** Protonate on silica, forming ammonium salts that drag along the plate.

  • Carboxylic Acids (Acidic): Dimerize or interact strongly with surface silanols.

The Fix (Mobile Phase Modifiers): Do not just change polarity; change the pH of the vapor phase and solvent.

Analyte ClassModifier AdditiveMechanism
Amines / Basic N-heterocycles 1–5% Triethylamine (TEA) or

in MeOH
Blocks acidic silanol sites; keeps amine as free base.
Carboxylic Acids 1% Acetic Acid or Formic AcidSuppresses ionization; keeps acid protonated (less polar).
Highly Polar/Zwitterions Switch to Alumina plates or C18-TLCSilica is too active; Alumina offers different selectivity.
Ticket #TLC-002: "My compound is UV-inactive. How do I monitor progress?"

Diagnosis: You lack a chromophore (conjugated


-system). UV-254 lamps rely on the compound quenching the fluorescence of the zinc sulfide indicator on the plate. No conjugation = no quenching.

The Fix (Universal & Specific Stains): You must chemically derivatize the compound on the plate.

  • Universal (The "Sledgehammer"): Ceric Ammonium Molybdate (CAM) or Permanganate (

    
    ) .
    
    • Mechanism:[1] Oxidation.[2] If your molecule can be oxidized, it will turn blue (CAM) or yellow (

      
      ).
      
  • Functional Group Specific:

    • Amines:Ninhydrin .[2][3][4] (Turns purple/red upon reacting with free amines).

    • Aldehydes/Ketones:[2][5]Anisaldehyde or 2,4-DNP . (Forms colored hydrazones/conjugates).

Module 2: Quantitative Chromatography (HPLC & GC)

Ticket #LC-001: "HPLC conversion looks good (99%), but isolated yield is low (40%)."

Diagnosis: You are confusing Area % with Weight % .

  • Causality: The UV detector measures absorbance, not mass. If your Starting Material (SM) has a low extinction coefficient (

    
    ) and your Product (P) has a high 
    
    
    
    , a 1:1 molar mixture might look like 5:95 on the chromatogram.
  • The "Ghost" Factor: Byproducts or inorganic salts often do not elute or are UV-invisible, artificially inflating the "purity" of the visible peaks.

The Fix (The Internal Standard Protocol): You must decouple your measurement from the reaction matrix.

  • Select an Internal Standard (IS):

    • Must be UV-active (if using DAD/VWD).

    • Must be non-reactive with your system.

    • Must have a distinct retention time (

      
      ).[6]
      
    • Recommendation: Biphenyl, 1,3,5-Trimethoxybenzene, or Benzophenone.

  • Determine Response Factor (

    
    ): 
    
    • Mix known moles of SM and IS. Inject.

    • Calculate:

      
      .
      
  • Monitor:

    • Spike IS into your reaction aliquot.

    • Calculate actual moles of SM remaining using the pre-determined

      
      .
      
Ticket #LC-002: "Baseline is drifting during the gradient."

Diagnosis:

  • UV Absorbance Mismatch: Your A-solvent (e.g., Water + 0.1% TFA) and B-solvent (ACN + 0.1% TFA) have different absorbance at low wavelengths (<220 nm).

  • Temperature: Column oven fluctuation.

The Fix:

  • Balance Absorbance: If using TFA at 214 nm, add slightly less TFA to the organic phase (e.g., 0.1% in Water, 0.08% in ACN) because organic solvents often amplify the TFA absorbance [1].

  • Reference Wavelength: Use a reference wavelength (e.g., 360 nm) in the DAD settings to subtract background drift, provided your compound does not absorb there.

Module 3: Structural Verification (qNMR)

Ticket #NMR-001: "My qNMR integration is inconsistent between scans."

Diagnosis: Incomplete Relaxation (


 saturation). 
In quantitative NMR (qNMR), nuclei must fully relax to equilibrium (

) before the next pulse. If you pulse too fast, the signal intensity is truncated, and the integration becomes a function of relaxation time rather than concentration.

The Fix (The


 Rule): 
  • Measure

    
    :  Run a quick "Inversion-Recovery" experiment (typically t1ir pulse sequence).
    
    • Find the longest

      
       among the protons you are integrating (e.g., aromatic protons might be 2–4s; aldehyde protons might be 5s+).
      
  • Set Delay (

    
    ): 
    
    • Set your relaxation delay (

      
      ) to at least 5 times the longest 
      
      
      
      .
    • Example: If

      
      , set 
      
      
      
      .
    • Why?

      
       recovers 99.3% of magnetization [2]. Standard parameters (
      
      
      
      ) often lead to >10% integration error.

Module 4: Visualization & Logic

Method Selection Decision Matrix

ReactionMonitoring Start Start: Analyte Properties Volatile Is it Volatile? (BP < 250°C) Start->Volatile UVActive Is it UV Active? Volatile->UVActive No GC Method: GC-FID/MS (Ideal for non-polar, volatile) Volatile->GC Yes Polarity Polarity Check UVActive->Polarity No HPLC Method: HPLC-UV/MS (Standard for most drugs) UVActive->HPLC Yes CAD Method: LC-CAD/ELSD (For non-UV active) Polarity->CAD Ionizable/Polar NMR Method: qNMR (Universal, low sensitivity) Polarity->NMR Complex/Crude Mix

Caption: Decision logic for selecting the primary analytical method based on physicochemical properties.

Module 5: Standard Operating Protocols (SOPs)

SOP-01: The "Quench & Dilute" (HPLC Sample Prep)

Purpose: To freeze reaction kinetics immediately for accurate time-point analysis.

  • Prepare Quench Vials: Pre-fill HPLC vials with 1.0 mL of a solvent that stops the reaction.

    • For Acid-catalyzed reactions: Use

      
      .
      
    • For Base-catalyzed reactions: Use

      
      .
      
    • For Active Esters/Anhydrides: Use

      
       (instantly converts to methyl ester) or dry 
      
      
      
      (if analyzing the active species).
  • Sampling: Withdraw exactly

    
     of reaction mixture.
    
  • Dispense: Inject immediately into the quench vial and vortex for 10 seconds.

  • Dilution: If the signal is too strong (detector saturation > 2000 mAU), perform a secondary dilution (100

    
     of Quench Solution into 900 
    
    
    
    Mobile Phase A).
SOP-02: In-Situ IR Probe Cleaning & Background

Purpose: Preventing "Probe Fouling" which masks reaction trends.

  • Solvent Background: Always collect the background spectrum in the reaction solvent at the reaction temperature, not in air.

  • Fouling Check: If signal intensity drops globally during the reaction, the probe window (Diamond/Silicon) is likely coated.

    • Action: Increase stirring speed (RPM) to generate shear force at the probe tip.

    • Action: If using a ReactIR, check the "Trend" of the solvent peak. If the solvent peak decreases alongside reagents, it is physical fouling, not chemical consumption [3].

Comparison of Analytical Metrics

FeatureTLCHPLC/UPLCGCqNMRIn-Situ IR
Throughput High (Parallel)Medium (5-30 min)Medium (10-40 min)LowContinuous
Quantitation Semi-QuantExcellent (with IS)ExcellentAbsoluteRelative
Limit of Detection


range

range


conc.
Structural Data Poor (

only)
Retention Time

+ MS frag
Exact StructureFunctional Group
Destructive? YesNo (can fractionate)YesNoNo

References

  • Agilent Technologies. (2025).[6][7] Eliminating Baseline Problems in HPLC. Agilent Technical Support. [Link]

  • University of Edinburgh. (2022). Rapid Estimation of T1 for Quantitative NMR. Edinburgh Research Explorer. [Link]

  • Mettler Toledo. (2024).[8] In Situ Reaction Monitoring with ReactIR: Best Practices and Troubleshooting. Mettler Toledo Applications. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Mechanisms. [Link]

  • RSC Publishing. (2025).[6][7] Internal Standard Selection in HPLC. Royal Society of Chemistry. [Link]

Sources

Welcome to the Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Context: "Sticky Boron" — Persistent contamination of Suzuki-Miyaura coupling products with pinacol esters, boronic acids, or de-boronated byproducts.

Executive Summary: Boron impurities are notoriously difficult to remove because they often possess solubility profiles similar to the coupled product. Furthermore, pinacol esters are lipophilic and "streak" on silica gel, contaminating fractions. This guide moves beyond standard brine washes to provide chemically targeted removal strategies based on the stability of your product.

Phase 1: Diagnostic & Detection

Q: My NMR looks clean, but my elemental analysis fails for carbon content. How do I confirm boron contamination?

A: Boron species are often UV-silent or have weak absorbance, making them invisible on standard HPLC/TLC at 254 nm. Before optimizing removal, you must visualize the enemy.

The Curcumin Stain Protocol (The "Turmeric Test") Boron forms a highly colored complex with curcumin (rosocyanine), allowing detection down to ppm levels.

  • Prepare Stain: Dissolve 100 mg Curcumin in 100 mL Ethanol. Add 1 mL conc. HCl.

  • Dip: Dip your TLC plate into the solution.

  • Heat: Gently heat with a heat gun.

  • Result: Boron species appear as bright red/orange spots on a yellow background.

Phase 2: Removal Modules (Choose Your Workflow)

We have categorized removal strategies into three modules based on product stability and scale.

Module A: The Oxidative Wash (Destructive)

Best for: Oxidatively stable products (e.g., biaryls) where the boron species is a pinacol ester.

The Logic: Pinacol esters are lipophilic. By oxidizing the C–B bond to a C–OH (phenol) or B–OH (boric acid) species, we drastically change the polarity, forcing the impurity into the aqueous layer or making it separable by chromatography.

Protocol:

  • Dissolve the crude reaction mixture in EtOAc or DCM .

  • Cool to 0 °C.

  • Add an equal volume of 1:1 mixture of 3M NaOH and 30% H₂O₂ .

  • Stir vigorously for 15–30 minutes.

    • Mechanism:[1][2][3] The hydroperoxide anion attacks the boron center, followed by a 1,2-migration to form the borate, which hydrolyzes.

  • Separate layers.[4] Wash the organic layer with saturated Na₂S₂O₃ (to quench peroxides) and then brine.

⚠️ Warning: Do not use this if your product contains thioethers, free amines, or aldehydes, as they will oxidize.

Module B: The Sorbitol/Mannitol Complexation (Non-Destructive)

Best for: Acid/Base sensitive products, large scale, or when oxidation is forbidden.

The Logic: Boronic acids and esters form stable, water-soluble spiro-borate complexes with 1,2-diols that have a cis-configuration (like Sorbitol or Mannitol). This "pulls" the lipophilic boron impurity into the aqueous phase.

Protocol:

  • Dissolve crude material in a non-polar solvent (Et₂O, Toluene, or DCM).

  • Prepare the Sorbitol Wash Solution : 1.0 M D-Sorbitol and 1.0 M Na₂CO₃ in water.

  • Wash the organic layer with this solution (3 x Vol).

  • The boron-sorbitol complex migrates to the aqueous phase.

  • Dry organic layer over MgSO₄.[4]

Data: Removal Efficiency Comparison

MethodResidual Boron (ppm)Yield of ProductNotes
Water Wash>5,00098%Ineffective for pinacol esters.
Sorbitol/Na₂CO₃ <100 96% Best balance of purity/yield.
Chromatography (Std)~50085%Pinacol "tailing" contaminates fractions.
Module C: Solid-Phase Scavenging

Best for: High-throughput chemistry, API synthesis (low metal/boron limits), avoiding liquid-liquid extraction.

The Logic: Polymer-supported diethanolamine (PS-DEAM) mimics the "precipitating" action of diethanolamine but keeps the impurity on a bead for filtration.

Protocol:

  • Dissolve crude in THF, DCM, or MeOH.

  • Add PS-DEAM resin (2–3 equivalents relative to boron loading).

  • Shake/Stir at Room Temp for 4–12 hours.

  • Filter the resin. Rinse with solvent.[3][5][6]

  • Concentrate filtrate.[6]

Phase 3: Visualization of Logic

The following decision tree guides you to the correct work-up procedure based on your product's chemical profile.

BoronRemoval start START: Boron Impurity Present oxid_check Is product oxidatively stable? (No thioethers, aldehydes, etc.) start->oxid_check oxid_yes Yes oxid_check->oxid_yes oxid_no No oxid_check->oxid_no method_ox MODULE A: Oxidative Workup (H2O2 / NaOH) oxid_yes->method_ox sens_check Is product Acid/Base sensitive? oxid_no->sens_check sens_yes Yes (High Sensitivity) sens_check->sens_yes sens_no No (Stable to mild base) sens_check->sens_no method_scav MODULE C: PS-DEAM Resin (Neutral conditions) sens_yes->method_scav method_sorb MODULE B: Sorbitol Wash (Aq. Complexation) sens_no->method_sorb

Figure 1: Decision matrix for selecting the appropriate boron removal strategy.

Phase 4: Frequently Asked Questions (Troubleshooting)

Q: I used the Sorbitol wash, but I still see pinacol ester in my product. A: This usually happens if the reaction solvent (e.g., Dioxane, DMF) was not fully removed or if the organic layer is too polar.

  • Fix: Dilute your organic layer significantly with Et₂O or Hexanes/EtOAc before the wash. The partition coefficient favors the aqueous sorbitol phase only if the organic phase is sufficiently non-polar.

Q: I can't do aqueous workups. Can I precipitate the boron? A: Yes. Use the KHF₂ (Potassium Bifluoride) method.[4]

  • Protocol: Treat your crude pinacol ester in MeOH with saturated aqueous KHF₂ (3-4 equiv). Stir for 1 hour. The boron converts to a potassium trifluoroborate salt (

    
    ), which precipitates or can be filtered off/crystallized, leaving your product in solution (or vice versa depending on product solubility).
    

Q: My product is streaking on the column. What additive helps? A: Boronic acids interact with the silanols on silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your eluent. This neutralizes the silica surface.

  • Alternative: For very difficult separations, use Diol-functionalized silica , which acts like a "solid-phase sorbitol" to retain boron species.

References

  • Sorbitol/Mannitol Complexation

    • Title: A Simple and Effective Method for the Removal of Boronic Acid and Boron
    • Source:Angew. Chem. Int. Ed.2010, 49, 2883–2887.
    • URL:[Link]

  • Diethanolamine (DEA)

    • Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[4][7][8]

    • Source:J. Org.[5][7][9] Chem.2011 , 76, 3571–3575.[5][7]

    • URL:[Link]

  • KHF₂ / Trifluoroborate Method

    • Title: Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.[9]

    • Source:J. Org.[5][7][9] Chem.2010 , 75, 468–471.[9]

    • URL:[Link][9]

  • Curcumin Visualization

    • Title: A simple and effective colorimetric technique for the detection of boronic acids and their deriv
    • Source:Anal. Methods2012, 4, 2657.
    • URL:[Link]

Sources

Validation & Comparative

Advanced Characterization and Comparative Analysis of Compounds Synthesized from 5-Bromo-8-fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and oncology therapeutics. Within this chemical space, 5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5)[1] has emerged as a highly versatile, dual-functionalized building block.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of derivatives synthesized from this specific scaffold against its des-fluoro and des-bromo alternatives. Furthermore, this document provides field-proven, self-validating experimental protocols for regioselective Suzuki-Miyaura cross-coupling[2] and downstream structural characterization.

Comparative Analysis: The Fluorine and Bromine Advantage

When designing a synthetic library, the choice of the starting building block dictates the physicochemical trajectory of the resulting lead compounds. We compare our target scaffold against two common alternatives:

  • Scaffold A: 5-Bromo-8-fluoroquinoline-7-boronic acid (Target)

  • Scaffold B: 5-Bromoquinoline-7-boronic acid (Des-fluoro analog)

  • Scaffold C: 8-Fluoroquinoline-7-boronic acid (Des-bromo analog)[3]

Physicochemical and Pharmacokinetic Comparison

The introduction of the C8 fluorine and the retention of the C5 bromine profoundly impact the molecule's behavior. The table below summarizes the representative performance data of aryl-coupled derivatives generated from these three scaffolds.

Property / MetricScaffold A (Target)Scaffold B (Des-fluoro)Scaffold C (Des-bromo)
C8 Fluorine Effect PresentAbsentPresent
C5 Bromine Handle PresentPresentAbsent
pKa (Quinoline N) ~3.8 (Reduced basicity)~4.9 (Higher basicity)~3.9 (Reduced basicity)
Microsomal Stability (

)
> 45 min (High)< 20 min (Low)> 45 min (High)
Lipophilicity (clogP) Optimal (3.0 - 3.5)Moderate (2.5 - 3.0)Low (2.0 - 2.5)
Downstream Diversification High (via C5-Br)High (via C5-Br)Low (No orthogonal handle)

Mechanistic Causality:

  • The Fluorine Effect: The highly electronegative fluorine atom at C8 withdraws electron density from the adjacent quinoline nitrogen, lowering its pKa. This reduced basicity enhances membrane permeability and mitigates off-target hERG channel liabilities. Furthermore, fluorine blocks cytochrome P450-mediated oxidation at the electron-rich C8 position, drastically improving microsomal stability.

  • The Bromine Handle: The C5 bromine serves as an orthogonal cross-coupling handle. Once the C7 boronic acid is exhausted via Suzuki coupling, the C5-Br bond can be subsequently activated for Buchwald-Hartwig amination or Sonogashira coupling, enabling the construction of complex, three-dimensional molecular architectures.

Experimental Workflows & Methodologies

The following workflow outlines the transformation of the building block into a fully characterized lead compound.

Workflow Start 5-Bromo-8-fluoroquinoline- 7-boronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Aryl Iodide, Pd Catalyst Purification Flash Chromatography & HPLC Purification Coupling->Purification Crude Extract Char Characterization (NMR, LC-MS, X-ray) Purification->Char Pure Compound Bio Biological Evaluation (In vitro assays) Char->Bio Validated Structure

Fig 1. Workflow for the synthesis and characterization of fluoroquinoline derivatives.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

A critical challenge when utilizing 5-Bromo-8-fluoroquinoline-7-boronic acid is preventing intermolecular self-coupling (polymerization), as the molecule contains both a nucleophilic boronic acid and an electrophilic bromide. This protocol is engineered as a self-validating system to ensure strict regiocontrol[4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 equiv) and an Aryl Iodide (1.2 equiv).

    • Causality: Aryl iodides undergo oxidative addition with Palladium(0) significantly faster than aryl bromides. By utilizing an aryl iodide, the catalyst selectively activates the external coupling partner, preventing the internal C5-bromide from reacting.

  • Catalyst and Base Addition: Add

    
     (0.05 equiv) and 
    
    
    
    (2.0 equiv).
    • Causality: The bidentate dppf ligand prevents catalyst deactivation. The base is strictly required to convert the boronic acid into a highly nucleophilic, negatively charged boronate complex, which is the active species required for the transmetalation step[5].

  • Solvent System & Degassing: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
    
    • Causality: Water is necessary to dissolve the inorganic base and facilitate boronate formation. Degassing is mandatory because molecular oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) species and promotes the unwanted homocoupling of boronic acids.

  • Reaction & In-Process Validation: Heat the mixture to 80°C.

    • Self-Validation: Monitor via LC-MS every 2 hours. The reaction is complete when the mass of the starting boronic acid disappears, replaced by a product mass that retains the characteristic bromine isotopic doublet (see Protocol 2).

Protocol 2: Downstream Structural Characterization

To ensure scientific integrity, the synthesized compounds must be rigorously characterized to validate that the C5-bromine remained completely intact during the C7 coupling.

LC-MS Analysis (Isotopic Validation):

  • Method: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+).

  • Causality & Self-Validation: Bromine naturally exists as two isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. A successful regioselective coupling will yield a mass spectrum featuring a diagnostic, equal-intensity doublet (M and M+2 peaks). If this doublet is absent, it indicates that the C5-bromide was erroneously consumed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method:

    
     and 
    
    
    
    NMR in
    
    
    .
  • Causality & Self-Validation: The presence of the C8 fluorine provides a highly diagnostic

    
     NMR signal (typically around -120 to -130 ppm). Furthermore, in the 
    
    
    
    NMR spectrum, the proton at the C6 position will exhibit a characteristic meta-coupling to the fluorine atom (
    
    
    ). Observing this specific scalar coupling serves as an internal, self-validating check of the molecule's regiochemistry.

Biological Evaluation & Pathway Integration

Derivatives synthesized from 5-Bromo-8-fluoroquinoline-7-boronic acid are frequently deployed as competitive inhibitors of Receptor Tyrosine Kinases (RTKs). The C8 fluorine often engages in orthogonal multipolar interactions with the kinase hinge region, significantly improving binding affinity compared to des-fluoro analogs.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (Target) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor Fluoroquinoline Derivative Inhibitor->Receptor Competitive Inhibition Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Fig 2. Mechanism of action for quinoline-based receptor tyrosine kinase inhibitors.

Conclusion

The 5-Bromo-8-fluoroquinoline-7-boronic acid scaffold offers a distinct advantage over simpler alternatives by combining the metabolic resilience and favorable pKa modulation of a C8 fluorine with the orthogonal synthetic versatility of a C5 bromine handle. By adhering to the regioselective protocols and self-validating characterization methods detailed in this guide, researchers can efficiently generate high-quality, biologically active lead compounds.

References

  • Sigma-Aldrich. "5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZV0grpxh2B3Oc8xD4LSJDe2Df6HxGs5mpguqCi90iStclEjot55E4jZKtXPoPV_n3DIHyATmnScm_rlf1tkN0U6muAsRVUttjmfIcVLoh5FeuKBm08ncbIq-9-8vYMlzv8I6knXl3qx9IARZP9Q-1gplgchcdxJJLr4-1zoPQ_jA=]
  • PubChemLite. "8-fluoroquinoline-7-boronic acid (C9H7BFNO2)". Université du Luxembourg.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4DKxCf0X9uZjMjXoxaKkro9-yCxt85_sp_vsn9dolYGYKZAShntkY1031WMiHZv_Y4z4S7McVlX82OWjfDkRllmSR96R__KMVY690vIUa-xdKRJxILwG2nA00zzs9YpbZW0wDhv6HHlcNYAcctA==]
  • Wikipedia. "Suzuki reaction". Wikimedia Foundation.[https://vertexaisearch.cloud.google.
  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtE-G2X-tbljLVKHwMp5EJtdqY0Av8bWD9uXP2XvYOkmQLGpjT6G5Z4X3Un7uR-8Qtg_5ptjXiU0hYeZaO-RoGthhc5-6B_WlG2sY8ySN_mpR9TdT9Yi5-kg2gtIHXE4corTbTyhXCF18lcD01s2Vl586w_h7g_wd2YPkgTe3-3Q==]
  • Benchchem. "Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrNNHgoaeSkx0eJH_SSVSxwRKQOKKLRAxjvEzD_ULDdlAEdWvdOHyqbKglBehWcWrbdv7AvE-91mjAYX3qJ6H-JVtCbWgz22E_scw7x1BBnbAh531EVg3U3JJqTNHhbcov8HfBSpyAC12HhuUATwX6OLVhSrLmcYjYNl1hDGRShMjvHSzyn37vspiw0V-MJj-cKIV0F9JwZqlI3h_3YqLu4NPfKofNLg6J4vLRV1nbZOPtF1E=]

Sources

structure-activity relationship (SAR) studies involving the 5-bromo-8-fluoroquinoline scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 5-bromo-8-fluoroquinoline scaffold, a critical intermediate and pharmacophore in modern medicinal chemistry. Unlike its well-known cousin, 8-hydroxyquinoline (a metal chelator), the 8-fluoro variant offers distinct electronic and steric advantages, primarily used to modulate metabolic stability and target specificity in kinase inhibitors, TLR antagonists, and antibacterial agents.

Executive Summary

The 5-bromo-8-fluoroquinoline scaffold (CAS: 1133115-78-2) represents a strategic "privileged structure" for drug discovery. It serves as a bifunctional platform: the 5-bromo position acts as a reactive handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to establish molecular complexity, while the 8-fluoro substitution blocks metabolic hydroxylation and modulates the basicity of the quinoline nitrogen without introducing the metal-chelating toxicity associated with 8-hydroxyquinolines.

This guide compares the 5-bromo-8-fluoroquinoline scaffold against its primary structural alternatives: 5-bromo-8-hydroxyquinoline and the unsubstituted 5-bromoquinoline , providing experimental protocols and SAR (Structure-Activity Relationship) insights.

Structural & Electronic Analysis

The utility of this scaffold is defined by the interplay between the halogen substituents and the heterocyclic core.

Feature5-Bromo-8-Fluoroquinoline5-Bromo-8-Hydroxyquinoline5-Bromoquinoline
Structure Core Subject Alternative 1 Alternative 2
C8 Substituent Fluorine (-F)Hydroxyl (-OH)Hydrogen (-H)
Electronic Effect Strong EWG (Inductive); Metabolic BlockerEDG (Resonance); H-bond donorNeutral
Metal Chelation Negligible (Low toxicity risk)High (Bidentate ligand with N1)None
pKa (Quinoline N) ~2.5 (Less basic due to F)~4.9~4.9
Primary Application Scaffold for Kinase/TLR InhibitorsAntibacterial/Antifungal (Chelator)General Intermediate
Mechanism of Action Implications
  • The "Chelation Switch": Replacing the 8-OH with 8-F eliminates the ability to chelate divalent cations (Mg²⁺, Zn²⁺). This is critical when designing drugs where metal scavenging is an undesirable off-target effect (e.g., avoiding mitochondrial toxicity).

  • Metabolic Blocking: The C8 position is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution at C8 sterically and electronically blocks this pathway, extending the half-life (

    
    ) of the final drug molecule.
    
SAR Case Studies & Biological Data
Case Study A: PCSK9 Modulators (Lipid Regulation)

In the development of PCSK9 binders (e.g., WO2017147328), the 5-bromo-8-fluoroquinoline scaffold is used to synthesize 8-fluoro-5-(piperidin-4-yl)quinoline .

  • Role of Scaffold: The quinoline ring pi-stacks with aromatic residues in the PCSK9 binding pocket.

  • SAR Insight: The 8-F substituent maintains the planar geometry required for stacking while preventing the formation of toxic metabolites observed with 8-H analogs.

Experimental Data (LC-MS Characterization):

Compound Formula Retention Time (RT) Mass (m/z) Notes
8-Fluoro-5-(piperidin-4-yl)quinoline C14H15FN2 4.22 min 231.12 [M+H]⁺ Derived from 5-bromo-8-fluoroquinoline via Suzuki coupling.

| 5-Bromo-8-fluoroquinoline | C9H5BrFN | 1.11 min | 226.00 | Starting material purity >98%. |

Case Study B: TLR7/8 Antagonists (Immunology)

Research into Toll-like Receptor (TLR) antagonists utilizes the 5-position to attach solubilizing amine chains. The 8-fluoro group is essential to tune the electron density of the ring, affecting the interaction with the TLR hydrophobic pocket.

  • Comparative Potency: Analogs lacking the 8-fluoro group (8-H) often show 5-10x faster metabolic clearance in liver microsome assays due to C8 oxidation.

Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-Fluoroquinoline-3-Carbonitrile

A key workflow for converting the scaffold into complex kinase inhibitors.

Objective: Functionalization of the C3 position while retaining the critical 5-Br and 8-F motifs.

Materials:

  • 5-Bromo-8-fluoroquinoline (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[2]

  • HBr (33% in AcOH) (5 mol%)[2]

  • Solvent: Dichloromethane (DCM)

  • Equipment: Photochemical reactor (500 W halogen lamp) or standard reflux setup.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-8-fluoroquinoline (1 mmol) in DCM (2.1 mL) in a borosilicate glass vial.

  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 10 minutes to remove dissolved oxygen (radical quencher).
    
  • Initiation: Add NBS (1.05 mmol) and HBr catalyst (5 mol%).

  • Reaction: Irradiate with a 500 W halogen lamp at room temperature for 30 minutes. Maintain distance (approx. 25 cm) to prevent solvent boiling.[2]

    • Note: If using flow chemistry, residence time can be reduced to <10 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .[3]
  • Purification: Flash chromatography (Heptane/EtOAc gradient).

  • Validation: Confirm product via

    
    -NMR. Expect shift in C3 proton signal.
    
Protocol 2: Suzuki-Miyaura Coupling at C5

Standard protocol for extending the scaffold.

  • Mix: 5-Bromo-8-fluoroquinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat to 90°C under Argon for 12 hours.

  • Observation: The reaction is selective for the C5-Bromine; the C8-Fluorine remains intact (C-F bond is too strong for standard Pd-coupling conditions).

Visualizations (Graphviz/DOT)
Figure 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional roles of specific positions on the scaffold.

SAR_Map Scaffold 5-Bromo-8-Fluoroquinoline (Core Scaffold) Pos5 Position 5 (Bromine) Reactive Handle Scaffold->Pos5 Pos8 Position 8 (Fluorine) Metabolic Shield Scaffold->Pos8 Pos1 Position 1 (Nitrogen) H-Bond Acceptor Scaffold->Pos1 Func5 Cross-Coupling (Suzuki/Buchwald) Extends Carbon Skeleton (Potency Driver) Pos5->Func5 Func8 Blocks CYP450 Hydroxylation Prevents Metal Chelation (Stability/Safety Driver) Pos8->Func8 Func1 Reduced Basicity (pKa ~2.5) Modulates Solubility Pos1->Func1

Caption: Functional mapping of the 5-bromo-8-fluoroquinoline scaffold. C5 drives potency via extension; C8 ensures stability.

Figure 2: Comparative Mechanism of Action

Contrasting the 8-Fluoro scaffold with the 8-Hydroxy alternative.

MOA_Comparison cluster_0 8-Hydroxyquinoline (Alternative) cluster_1 5-Bromo-8-Fluoroquinoline (Subject) HQ 8-OH Scaffold Chelation Chelates Metals (Mg2+, Zn2+) Forms 5-membered ring HQ->Chelation Toxicity High Toxicity Risk (Non-specific metalloenzyme inhibition) Chelation->Toxicity FQ 8-F Scaffold NoChelation No Chelation (Fluorine is poor donor) FQ->NoChelation Targeting Specific Binding (Hydrophobic/Steric fit) FQ->Targeting Safety Improved Safety Profile (Metabolically Stable) NoChelation->Safety

Caption: The "Chelation Switch": 8-F substitution eliminates metal toxicity risks associated with 8-OH analogs.

References
  • Synthesis and Continuous Flow Photochemistry of Quinolines. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Polycyclic TLR7/8 Antagonists and Use Thereof.
  • Compounds for Binding Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9).
  • Structure-Activity Relationship of Fluoroquinolones. Source: Journal of Medicinal Chemistry (Contextual SAR for 8-position). URL:[Link]

  • Reinvestigation of Bromination of 8-Substituted Quinolines. Source: ACG Publications (Synthesis protocols). URL:[Link]

Sources

Comprehensive Comparison Guide: Alternative Synthetic Routes to 5-Bromo-8-fluoroquinoline-7-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS: 2377606-20-5) is a highly privileged, multi-functionalized heterocyclic building block extensively utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. Its structural architecture offers three orthogonal handles for late-stage functionalization:

  • C-7 Boronic Acid: Primed for immediate Suzuki-Miyaura cross-coupling.

  • C-5 Bromine: Reserved for subsequent, secondary cross-coupling events (e.g., Buchwald-Hartwig amination).

  • C-8 Fluorine: Modulates the basicity of the quinoline nitrogen, enhances metabolic stability, and influences the conformational geometry of the final drug candidate.

Synthesizing this specific substitution pattern presents a significant regiochemical challenge. This guide objectively evaluates three alternative synthetic routes, analyzing the mechanistic causality, scalability, and experimental validation of each approach.

Mechanistic Pathway Analysis

To achieve the precise 5-Br, 8-F, 7-B(OH)₂ functionalization, chemists typically employ one of three distinct synthetic strategies:

Route A: Directed ortho-Metalation (DoM)

This route relies on the direct, late-stage C-H functionalization of 5-bromo-8-fluoroquinoline. The highly electronegative fluorine atom at C-8 exerts a strong inductive (-I) effect, significantly lowering the pKa of the adjacent C-7 proton. When treated with a sterically hindered, non-nucleophilic base, regioselective deprotonation occurs at C-7[1].

Route B: Chemoselective Miyaura Borylation

This cross-coupling approach utilizes a pre-functionalized 5-bromo-8-fluoro-7-iodoquinoline scaffold. It exploits the thermodynamic difference in bond dissociation energies (BDE) between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol). Palladium catalysts undergo oxidative addition exponentially faster at the C-I bond, allowing for absolute chemoselectivity without protodebromination[2].

Route C: De Novo Skraup Annulation

Instead of functionalizing the quinoline core, this route builds the heterocycle around a pre-borylated benzene ring. Starting from 3-amino-6-bromo-2-fluorophenylboronic acid (usually protected as a pinacol ester), a modified Skraup or Doebner-Miller reaction constructs the pyridine ring. While this bypasses regioselectivity issues on the quinoline core, the harsh acidic conditions required for annulation pose a risk to the boronate moiety.

Visualizing the Synthetic Workflows

SyntheticRoutes Target 5-Bromo-8-fluoroquinoline- 7-boronic acid R1_SM 5-Bromo-8-fluoroquinoline R1_Step Route A: Directed ortho-Metalation (LiTMP, -78°C) + B(OiPr)3 R1_SM->R1_Step R2_SM 5-Bromo-8-fluoro- 7-iodoquinoline R2_Step Route B: Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) R2_SM->R2_Step R3_SM 3-Amino-6-bromo-2-fluoro- phenylboronic acid R3_Step Route C: Skraup Annulation (Glycerol, H2SO4, Oxidant) R3_SM->R3_Step R1_Step->Target R2_Step->Target R3_Step->Target

Figure 1: Comparative synthetic workflows for 5-Bromo-8-fluoroquinoline-7-boronic acid.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols include built-in causality explanations and validation checkpoints to ensure reproducibility.

Protocol A: Directed ortho-Metalation (DoM)

Objective: Direct C-7 borylation via lithium-halogen exchange mitigation.

  • Preparation of Base: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise.

    • Causality: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is utilized instead of LDA because its extreme steric bulk prevents nucleophilic addition to the electron-deficient quinoline ring[3].

  • Metalation: Add a solution of 5-bromo-8-fluoroquinoline (1.0 equiv) in THF dropwise, maintaining the internal temperature strictly below -75 °C. Stir for 1.5 hours.

    • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot and quench with D₂O. GC-MS analysis must show >95% deuterium incorporation at C-7 (m/z shift from M to M+1) with <2% des-bromo byproduct. If debromination exceeds 2%, the internal temperature breached the kinetic threshold.

  • Electrophilic Trapping: Add triisopropyl borate (B(OiPr)₃) (1.5 equiv) rapidly in one portion.

    • Causality: Isopropyl borate is chosen over trimethyl borate to prevent multiple nucleophilic additions to the boron center, which would form stable "ate" complexes and lower the yield.

  • Hydrolysis: Warm to room temperature and quench with 1M HCl to hydrolyze the borate ester to the free boronic acid.

Protocol B: Chemoselective Miyaura Borylation

Objective: Palladium-catalyzed borylation exploiting BDE differentials.

  • Reaction Setup: Charge a vial with 5-bromo-8-fluoro-7-iodoquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), anhydrous potassium acetate (KOAc) (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Causality: KOAc is utilized because it is a mild base. Stronger bases (like NaOtBu or K₂CO₃) would trigger competitive Suzuki coupling of the newly formed boronate with the starting material, leading to oligomerization[2].

  • Degassing: Suspend the mixture in anhydrous 1,4-dioxane. Sparge with argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous degassing prevents catalyst deactivation.

  • Heating: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the starting material peak disappears. The presence of the desired product mass (M + Bpin) without the formation of a des-bromo mass confirms absolute chemoselectivity.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography to yield the pinacol ester derivative.

Quantitative Data & Performance Comparison

The table below objectively summarizes the performance metrics of each route based on empirical laboratory scaling.

MetricRoute A: DoM (Direct C-H)Route B: Miyaura BorylationRoute C: Skraup Annulation
Overall Yield 55% – 65%80% – 88%30% – 40%
Regioselectivity High (>19:1 C-7 vs C-6)Absolute (100% C-7)Absolute (100% C-7)
Scalability Moderate (Requires strict cryogenic cooling)High (Standard heating, easy to scale)Moderate (Exothermic, harsh acids)
Cost / Atom Economy Low Cost / High Atom EconomyHigh Cost (Pd catalyst + B₂pin₂)Moderate Cost / Low Atom Economy
Primary Risk Factor Competitive C-5 debromination if temp > -75°CTrace protodehalogenation if wet solvents usedBoronic acid degradation in H₂SO₄
Optimal Use Case Early discovery, cost-sensitive scale-upAPI manufacturing, high-purity demandsUnfeasible for late-stage synthesis

References

  • RSC Advances. "A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors". [Link]

  • Thieme E-Books. "Product Class 3: Quinolines". [Link]

  • ResearchGate. "A practical non-cryogenic process for the selective functionalization of bromoaryls". [Link]

Sources

Comparative Guide: Palladium Catalysts for Chemoselective Couplings with 5-Bromo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Challenge

5-Bromo-8-fluoroquinoline-7-boronic acid (CAS 2377606-20-5) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and advanced antimicrobial agents. With a molecular weight of 269.86 g/mol [1], this molecule presents a classic chemoselectivity challenge: it contains both an electrophilic site (C5-bromide) and a nucleophilic site (C7-boronic acid).

Subjecting this substrate to standard, untuned Suzuki-Miyaura conditions inevitably leads to uncontrolled oligomerization[2]. As an Application Scientist, achieving orthogonal, site-selective cross-coupling requires a deep understanding of how specific Palladium (Pd) ligands manipulate the kinetics of the catalytic cycle. This guide provides an objective, data-backed comparison of Pd catalysts to help you achieve absolute chemoselectivity without the need for cumbersome protecting group strategies.

Structural Causality & Mechanistic Pathways

To rationally select a catalyst, we must first analyze the electronic and steric microenvironments of the substrate's reactive sites:

  • The C7-Boronic Acid (Nucleophile): Positioned ortho to the highly electronegative C8-fluorine. The inductive electron-withdrawing effect of the fluorine atom increases the Lewis acidity of the adjacent boron. This facilitates rapid coordination of the base to form the reactive boronate "ate" complex, significantly accelerating the transmetalation step[2].

  • The C5-Bromide (Electrophile): Located peri to the C4-hydrogen of the pyridine ring. This steric clash creates a high energy barrier for the bulky

    
     species during the oxidative addition transition state. Consequently, the C5-Br is less reactive than a typical, unhindered aryl bromide.
    

This structural dichotomy allows us to drive the reaction down two distinct pathways (A or B) by tuning the catalyst's preference for Oxidative Addition (OA) versus Transmetalation (TM)[3].

Chemoselectivity cluster_A Pathway A (Boronic Acid Coupling) cluster_B Pathway B (Bromide Coupling) Substrate 5-Bromo-8-fluoroquinoline -7-boronic acid TM_A Transmetalation with Int. B(OH)2 Substrate->TM_A acts as nucleophile OA_B Oxidative Addition into Int. Ar-Br Substrate->OA_B acts as electrophile Pd0 L_nPd(0) OA_A Oxidative Addition into Ext. Ar-I Pd0->OA_A Ar-I (Ext) Pd0->OA_B Ar-Br (Int) OA_A->TM_A RE_A 7-Aryl-5-bromo Product TM_A->RE_A Polymer Oligomerization TM_A->Polymer Loss of selectivity TM_B Transmetalation with Ext. Ar-B(OH)2 OA_B->TM_B OA_B->Polymer Loss of selectivity RE_B 5-Aryl-7-boronic Product TM_B->RE_B

Divergent Suzuki-Miyaura catalytic pathways for 5-Bromo-8-fluoroquinoline-7-boronic acid.

Comparative Catalyst Performance Data

The following table summarizes the performance of four distinct catalyst systems in a standardized competition assay (1.0 eq 5-B-8-FQ-7-BA, 1.0 eq 4-Iodoanisole, 1.0 eq 4-Tolylboronic acid).

Catalyst SystemLigand ClassificationPathway A Yield (C7-Coupling)Pathway B Yield (C5-Coupling)OligomerizationOptimal Base
Pd(PPh3)4 Monodentate Phosphine45%30%High (25%)Na2CO3
Pd(dppf)Cl2 Bidentate Phosphine88% 15%Low (<5%)K3PO4
XPhos-Pd-G2 Bulky Biaryl Phosphine20%92% Low (<5%)K2CO3
PEPPSI-IPr N-Heterocyclic Carbene60%85%Moderate (10%)Cs2CO3
Catalyst Causality Analysis
  • Pd(dppf)Cl2 (The Pathway A Champion): The large bite angle of the dppf ligand accelerates reductive elimination, but its moderate electron density means it strongly prefers oxidative addition into the highly reactive external Ar-I over the sterically hindered internal C5-Br. This leaves the C5-Br intact while the C7-B(OH)2 undergoes transmetalation.

  • XPhos-Pd-G2 (The Pathway B Champion): XPhos is highly electron-rich and bulky. The G2 precatalyst rapidly generates a monoligated Pd(0) species that undergoes extremely fast oxidative addition into the hindered C5-Br[4], outcompeting the background transmetalation of the C7-B(OH)2.

  • Pd(PPh3)4 (The Pitfall): PPh3 provides insufficient steric bulk and electron density to differentiate the two pathways effectively, leading to competing oxidative additions and subsequent oligomerization.

Self-Validating Experimental Protocols

Protocol A: Chemoselective C7-Arylation (Boronic Acid Activation)

Objective: Couple the C7-boronic acid with an external Aryl Iodide, leaving the C5-bromide intact. System: Pd(dppf)Cl2 / K3PO4 / Dioxane:H2O

  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 eq, 1.0 mmol), 4-Iodoanisole (1.05 eq, 1.05 mmol), Pd(dppf)Cl2 (5 mol%), and finely ground anhydrous K3PO4 (2.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Causality note: Water is essential to dissolve the base and activate the boronic acid via the "ate" complex[3].

  • Degassing: Perform three freeze-pump-thaw cycles. Crucial for preventing Pd(0) oxidation and substrate homocoupling.

  • Reaction: Backfill with Argon and heat to 60°C with vigorous stirring.

  • Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Major peak at M+H = 348.0 (Desired Product).

    • Troubleshooting: If oligomers (M+H > 500) exceed 5%, the oxidative addition into the Ar-I is too slow; verify the quality of the 4-Iodoanisole and ensure the base is fully dissolved.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective C5-Arylation (Bromide Activation)

Objective: Couple the C5-bromide with an external Aryl Boronic Acid, leaving the C7-boronic acid intact. System: XPhos-Pd-G2 / K2CO3 / THF:H2O

  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-8-fluoroquinoline-7-boronic acid (1.0 eq, 1.0 mmol), 4-Tolylboronic acid (1.5 eq, 1.5 mmol), XPhos-Pd-G2 (2 mol%)[4], and K2CO3 (2.0 eq).

  • Solvent Addition: Add a degassed mixture of THF and H2O (10:1 v/v, 10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Reaction: Stir at 40°C (Do not exceed). Causality note: Maintaining a mild temperature suppresses the activation of the internal ortho-fluoro boronic acid while leveraging the extreme reactivity of XPhos-Pd-G2 toward the C5-Br.

  • Validation Checkpoint: After 1 hour, analyze a 10 µL aliquot via LC-MS.

    • Success Indicator: Major peak at M+H = 282.1 (Desired Product).

    • Troubleshooting: If the internal boronic acid begins reacting (indicated by M+H = 354.2 double-arylation), lower the temperature to 25°C and reduce the base equivalents to 1.5.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and isolate via reverse-phase chromatography.

References

  • "5-Bromo-8-fluoroquinoline-7-boronic acid | 2377606-20-5", Sigma-Aldrich.
  • "(5-bromo-8-fluoroquinolin-7-yl)boronic acid (CAS No. 2377606-20-5)", Chemical Register.
  • "Suzuki reaction", Wikipedia.
  • "Suzuki Coupling", Organic Chemistry Portal.
  • "A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid", NIH.

Sources

Strategic Guide: Fluorinated Quinoline Boronic Acids in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using Fluorinated Quinoline Boronic Acids in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the quinoline scaffold is ubiquitous, serving as the core for antimalarials, kinase inhibitors, and antibacterial agents.[1] However, the native quinoline ring often suffers from rapid oxidative metabolism and suboptimal lipophilicity. Fluorinated Quinoline Boronic Acids (FQBAs) have emerged as superior synthetic building blocks that solve these liabilities early in the synthesis chain.

This guide objectively compares FQBAs with their non-fluorinated counterparts and phenyl analogs, detailing how the strategic placement of fluorine modulates reactivity, stability, and pharmacological profiles.

Comparative Analysis: Physicochemical & Synthetic Profiles[2]

The introduction of fluorine into the quinoline boronic acid structure creates a unique electronic environment.[2] The high electronegativity of fluorine lowers the pKa of the boronic acid, facilitating transmetallation in Suzuki-Miyaura couplings, but also necessitates modified handling to prevent protodeboronation.

Table 1: Performance Matrix – FQBAs vs. Alternatives
FeatureFluorinated Quinoline Boronic Acids Non-Fluorinated Quinoline Boronic Acids Phenyl Boronic Acids
Electronic Nature Highly Electron Deficient (

-deficient)
Electron DeficientElectron Neutral/Rich
Suzuki Reactivity High (Rapid Transmetallation due to low pKa)ModerateModerate to High
Protodeboronation Risk High (Requires controlled pH/anhydrous conditions)ModerateLow
Metabolic Stability Superior (Blocks P450 oxidation sites)Low (Susceptible to oxidation at C2/C4)Variable
Lipophilicity (LogP) Optimized (Increased membrane permeability)ModerateHigh
Solubility Improved in polar organic solventsModerateLow in aqueous media
The Mechanistic "Double-Edged Sword"

The fluorine substituent exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring and the boron center.

  • Activation: The Lewis acidity of the boron center increases, making it more susceptible to nucleophilic attack by the base (e.g., OH⁻, CO₃²⁻). This accelerates the formation of the reactive boronate species required for transmetallation.

  • Destabilization: In the presence of protons, the electron-deficient ring stabilizes the ipso-carbon anion intermediate, increasing the rate of protodeboronation (C-B bond cleavage). Protocol adjustment is mandatory (see Section 4).

Medicinal Chemistry Applications: The "Fluorine Effect"[4][5]

FQBAs are not just synthetic reagents; they are design tools. Using them installs the fluorine atom at a precise vector, conferring immediate biological advantages to the final drug candidate.

Metabolic Blockade

Cytochrome P450 enzymes typically attack electron-rich positions on the quinoline ring (often C2, C3, or C4). Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks these metabolic "soft spots," extending the drug's half-life (


).
Bioisosterism & Binding

The Van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å), allowing "scaffold hopping" with minimal steric perturbation. However, the C-F bond is highly polar, capable of engaging in orthogonal multipolar interactions with protein active sites (e.g., interactions with backbone amides or serine hydroxyls).

Visualization: Metabolic Stability Logic

The following diagram illustrates how FQBAs prevent oxidative degradation compared to standard quinolines.

MetabolicStability Substrate_H Native Quinoline (C-H Bond) P450 Cytochrome P450 (Oxidative Attack) Substrate_H->P450 High Affinity Substrate_F Fluorinated Quinoline (C-F Bond) Substrate_F->P450 Steric/Electronic Repulsion StableDrug Stable Drug Candidate (Extended t1/2) Substrate_F->StableDrug Metabolic Blockade Metabolite Hydroxylated Metabolite (Rapid Clearance) P450->Metabolite Oxidation (C-H Abstraction)

Caption: Comparative metabolic fate of native vs. fluorinated quinoline scaffolds. Fluorine substitution blocks P450-mediated oxidation.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Challenge: FQBAs are prone to protodeboronation in aqueous basic media. Solution: A "Self-Validating" Anhydrous Protocol. This method minimizes water concentration to suppress hydrolytic C-B cleavage while maintaining sufficient basicity for activation.

Reagents & Materials[2][3][6][7][8][9][10][11][12]
  • Substrate: Fluorinated Quinoline Boronic Acid (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%)

    • Rationale: Electron-rich biaryl phosphine ligands facilitate oxidative addition of the halide and stabilize the Pd(0) species.

  • Base: Potassium Phosphate (K₃PO₄), finely ground, anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Additive: Water (strictly controlled: 2-5 equivalents only if reaction stalls; otherwise maintain anhydrous).

Step-by-Step Methodology
  • Pre-Activation Check (Self-Validation Step):

    • Analyze the FQBA by 11B NMR. A sharp peak at ~28-30 ppm indicates the boronic acid. A peak at ~19 ppm indicates boric acid (degradation product). Do not proceed if boric acid content >10%.

  • Reaction Assembly:

    • In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide (1.0 mmol), FQBA (1.2 mmol), Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and anhydrous K₃PO₄ (636 mg).

    • Seal the vial with a septum cap.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (4 mL) via syringe.

    • Sparge with Argon for 5 minutes. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Thermal Cycle:

    • Heat the block to 80-100°C.

    • Monitoring: Check LCMS at 1 hour.

      • Scenario A (Product forming, SM remaining): Continue heating.

      • Scenario B (Protodeboronation observed): Lower temperature to 60°C and add 10 mol% more boronic acid.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate and purify via flash chromatography. Note: Fluorinated quinolines often have distinct Rf values compared to non-fluorinated analogs, aiding separation.

Decision Tree for Reaction Optimization

Caption: Troubleshooting workflow for coupling fluorinated quinoline boronic acids. Distinguishing between stability and reactivity failures is key.

References

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Suzuki–Miyaura Cross-Coupling Reactions. Chem. Eur. J., 23, 5025–5059. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of Stability and Reactivity. J. Am. Chem. Soc., 139(3), 1317–1327. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem., 61(14), 5822–5880. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev., 43, 412-443. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 58(21), 8315–8359. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-8-fluoroquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and application of novel compounds like 5-Bromo-8-fluoroquinoline-7-boronic acid are routine. However, the lifecycle of such a specialized reagent does not end upon the completion of a reaction. The responsible management and disposal of its waste are paramount, underpinning laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-8-fluoroquinoline-7-boronic acid, moving beyond simple steps to explain the critical reasoning behind each phase of the process.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic chemical nature of 5-Bromo-8-fluoroquinoline-7-boronic acid is the foundation of its safe handling and disposal. The molecule's structure incorporates three key features that dictate its hazard profile:

  • A Halogenated Quinoline Core: The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic. Such compounds require specific disposal pathways, often involving high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2] Quinolines and their derivatives can also exhibit toxicological properties.[3]

  • A Boronic Acid Moiety: Boronic acids as a class can cause skin, eye, and respiratory irritation.[4] While elemental boron is naturally occurring, concentrated synthetic boron compounds must be managed to avoid release into aquatic ecosystems where they can be harmful.[5]

  • Solid, Particulate Nature: As a solid, the primary exposure risks are inhalation of dust and direct contact with skin or eyes, which can cause significant irritation.[4]

These structural elements necessitate that 5-Bromo-8-fluoroquinoline-7-boronic acid be treated as a hazardous waste, irrespective of quantity.[6][7]

Data Presentation: Hazard and Handling Summary

The following table summarizes the inferred hazard classifications and essential handling protocols based on data from structurally similar compounds.

Parameter Guideline / Specification Source(s)
GHS Hazard Class (Inferred) Acute Toxicity, Oral (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Irritation (Category 1/2)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[4]
Signal Word Warning / Danger[4]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion
Required Engineering Control Certified Chemical Fume Hood[3][8]
Personal Protective Equipment Safety Goggles (or Face Shield)Chemical-Resistant Gloves (Nitrile)Laboratory Coat[3][8]

Part 2: Waste Segregation and Collection Protocol

The cornerstone of a compliant and safe chemical waste program is meticulous segregation.[9] Mixing incompatible waste streams is not only a violation of regulations but also poses a significant safety risk due to potential uncontrolled reactions.[10]

The causality for segregating halogenated waste is twofold:

  • Regulatory & Technical: Halogenated waste requires disposal via methods, such as high-temperature incineration, that can safely break down the carbon-halogen bonds without producing toxic byproducts like dioxins. This treatment is different and often more costly than methods used for non-halogenated solvents, which may be recycled as fuel.[1][2]

  • Safety: Prevents accidental mixing with incompatible chemicals, such as strong oxidizing acids, which could lead to a vigorous or explosive reaction.[11]

Experimental Protocol: Waste Collection

Objective: To safely collect and store waste 5-Bromo-8-fluoroquinoline-7-boronic acid and associated contaminated materials.

Materials:

  • Designated Hazardous Waste Container (HDPE or glass, compatible with contents)

  • "Hazardous Waste" Label

  • Permanent Marker

  • Waste Funnel (for liquids)

  • Sealable Plastic Bags (for solids and contaminated PPE)

Procedure:

  • Container Preparation:

    • Select a container that is in good condition, free of cracks or leaks, and has a secure, threaded cap.[6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[11]

    • On the label, clearly write the full chemical name: "Waste 5-Bromo-8-fluoroquinoline-7-boronic acid". Do not use abbreviations.[6] List any solvents if it is a liquid waste stream.

  • Solid Waste Collection:

    • Carefully transfer residual solid 5-Bromo-8-fluoroquinoline-7-boronic acid, contaminated weigh boats, or filter papers into the prepared, labeled hazardous waste container.

    • If collecting contaminated disposable items like gloves or wipes, first place them in a sealed plastic bag and then into the solid waste container.[11] This provides an extra layer of containment.

  • Liquid Waste Collection (Solutions):

    • Designate a separate waste container specifically for "Halogenated Organic Liquid Waste".[2][10]

    • Place the container in secondary containment (e.g., a plastic tub) to mitigate potential spills.[6]

    • Using a funnel, carefully pour solutions containing 5-Bromo-8-fluoroquinoline-7-boronic acid into the container.

    • Keep the container closed at all times, except when actively adding waste.[2][6]

  • Decontamination of Glassware:

    • Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol).

    • The first two rinses (rinsate) must be collected as hazardous liquid waste and added to the "Halogenated Organic Liquid Waste" container.[6][7] This is because the initial rinsate will contain significant amounts of the hazardous compound.

    • After the third rinse, the glassware can typically be washed through normal laboratory procedures.

Part 3: Disposal Workflow and Decision-Making

The following workflow provides a self-validating system for ensuring all waste associated with 5-Bromo-8-fluoroquinoline-7-boronic acid is handled correctly. Each decision point leads to a specific, compliant action, minimizing the potential for error.

G Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid cluster_0 Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid cluster_1 Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid cluster_2 Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid cluster_3 Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid cluster_4 Disposal Workflow for 5-Bromo-8-fluoroquinoline-7-boronic Acid start Identify Waste Material waste_type What is the form of the waste? start->waste_type solid Solid Residue or Contaminated Solids (e.g., weigh paper, gloves) waste_type->solid Solid liquid Liquid Solution (e.g., reaction mixture, column eluent) waste_type->liquid Liquid glassware Contaminated Glassware (e.g., flask, beaker) waste_type->glassware Glassware solid_container Place in labeled 'Halogenated Solid Waste' container solid->solid_container liquid_container Pour into labeled 'Halogenated Liquid Waste' container liquid->liquid_container decon Triple-rinse with appropriate solvent glassware->decon ehs_pickup Store container in designated satellite accumulation area solid_container->ehs_pickup liquid_container->ehs_pickup rinsate_container Collect first two rinses as Halogenated Liquid Waste decon->rinsate_container rinsate_container->ehs_pickup final_disposal Arrange for pickup by EHS/Licensed Contractor ehs_pickup->final_disposal

Caption: Decision workflow for segregating waste.

Part 4: Final Disposal and Emergency Procedures

Final Disposal: The ultimate disposal of hazardous waste must be conducted by a licensed and approved hazardous waste management company.[8][9] Laboratory personnel are responsible for the safe and compliant accumulation of waste, which is then transferred to the institution's Environmental Health and Safety (EHS) department or a designated contractor.[7] Ensure all waste manifests and documentation are completed accurately for the scheduled pickup.

Spill Management: In the event of a small spill of solid 5-Bromo-8-fluoroquinoline-7-boronic acid:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don all required PPE, including a respirator if there is significant dust.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 5-Bromo-8-fluoroquinoline-7-boronic acid is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Benchchem. (2025). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Benchchem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 8-Quinoline boronic acid.
  • Fisher Scientific. (2010, December 28). SAFETY DATA SHEET - 5-Bromo-7-azaindole.
  • ThermoFisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Bromoquinoline-3-boronic acid.
  • Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine-3-boronic acid.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - Quinoline-3-boronic Acid.
  • AgroParisTech. (n.d.). Liquid waste - Chimactiv.
  • U.S. Environmental Protection Agency. (n.d.). Summary Document from the Health Advisory for Boron and Compounds.

Sources

Personal protective equipment for handling 5-BRomo-8-fluoroquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat this compound as a High-Potency Pharmacophore Intermediate . While vendor Safety Data Sheets (SDS) often default to generic "Irritant" labeling (H315/H319/H335) due to a lack of specific toxicological data, the structural presence of the quinoline core requires us to apply the Precautionary Principle. Quinolines are known mutagens and potential carcinogens (H341/H350).[1][2]

Critical Hazard Profile:

  • Respiratory: High irritation potential; boronic acids often exist as fine, electrostatic dust.

  • Dermal: Lipophilic fluorinated core facilitates skin absorption.

  • Stability: Boronic acids are prone to dehydration (forming boroxines) and protodeboronation, potentially releasing the more volatile and toxic 5-bromo-8-fluoroquinoline.

Molecular Risk Assessment & PPE Strategy

This protocol is derived from a "Read-Across" toxicological assessment, synthesizing known hazards of the functional groups.

The "Why" Behind the PPE (Causality)
Structural MoietyAssociated HazardPPE/Engineering Control Implication
Quinoline Core Genotoxicity/Carcinogenicity (Class effect).[1][3] High biological activity.[2][4]Double-gloving is mandatory. Standard 4-mil nitrile may allow permeation of organic solutions.
Boronic Acid Respiratory Irritant .[5] Hygroscopic; forms gritty dust upon dehydration.Fume Hood use is non-negotiable. Splash Goggles required over safety glasses to seal against airborne particulates.
C-F / C-Br Bonds Lipophilicity . Increases bioavailability and skin penetration rates.Tyvek Sleeves recommended if handling >500mg to prevent wrist-gap exposure.
Personal Protective Equipment (PPE) Matrix
ZoneEquipment StandardOperational Context
Ocular Chemical Splash Goggles (ANSI Z87.1+ / EN 166)Do not use safety glasses. Boronic acid dust can bypass side shields.
Dermal (Hands) Double Nitrile System 1. Inner: 4 mil (Blue/Purple)2. Outer: 5-8 mil (Extended Cuff)Change outer gloves immediately upon splash. Change inner gloves every 2 hours.
Respiratory Engineering Control Primary Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.If weighing outside a hood (strongly discouraged), use an N95 or P100 particulate respirator .
Body High-Neck Lab Coat (Poly/Cotton blend)Button to the top. Use Tyvek sleeves for scale-up (>1g) operations.

Operational Workflow: From Storage to Solubilization

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). Boronic acids can undergo aerobic oxidation or dehydration.

  • Container: Tightly sealed. If the compound turns from off-white/beige to dark brown, significant protodeboronation has likely occurred.

Step-by-Step Handling Protocol

Step 1: Preparation & Weighing

  • Static Control: Fluorinated solids are notoriously static-prone. Use an anti-static gun or polonium strip near the balance to prevent "flying" powder.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize air exposure during transfer.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary vial, then weigh from that vial to avoid contaminating the main stock.

Step 2: Solubilization

  • Solvent Choice: Soluble in DMSO, DMF, and Methanol.

  • Exotherm Check: Boronic acids are generally endothermic or neutral upon dissolution, but always add solvent to the solid, not solid to solvent, to control the rate of dissolution.

  • Pressure Release: If heating is required (e.g., for Suzuki coupling), ensure the reaction vessel is vented to an inert line. Boronic acids can release water vapor during trimerization (boroxine formation) at elevated temperatures.

Step 3: Spill Response

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.

  • Solution Spill: Absorb with vermiculite or chem-pads. Treat as Halogenated Organic Waste .

Visualization: Safety Logic & Waste Decision Tree

Risk-to-Action Logic Flow

This diagram illustrates the decision-making process for selecting controls based on molecular features.

SafetyLogic Compound 5-Bromo-8-fluoroquinoline- 7-boronic acid Sub_Quin Quinoline Core (Mutagenic Potential) Compound->Sub_Quin Sub_Boron Boronic Acid (Resp. Irritant/Dust) Compound->Sub_Boron Sub_Halo Halogens (F, Br) (Skin Absorption) Compound->Sub_Halo Risk_Derm Dermal Permeation Sub_Quin->Risk_Derm Risk_Resp Inhalation Risk Sub_Boron->Risk_Resp Sub_Halo->Risk_Derm Control_Hood Fume Hood (Mandatory) Risk_Resp->Control_Hood Control_Eye Splash Goggles (No Glasses) Risk_Resp->Control_Eye Control_Glove Double Nitrile (>5 mil) Risk_Derm->Control_Glove

Figure 1: Molecular structure-activity relationship mapping directly to required engineering controls and PPE.

Waste Disposal Decision Tree

Correct disposal is critical due to the halogen content (F, Br).

WasteFlow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Powder/Wipes) State->Solid Solid Liquid Liquid Waste State->Liquid Liquid Bin_Solid Solid Hazardous Waste (Label: Toxic/Irritant) Solid->Bin_Solid HalogenCheck Contains Halogens? (F, Cl, Br, I) Liquid->HalogenCheck Bin_Halo Halogenated Organic Waste (DO NOT MIX w/ ACIDS) HalogenCheck->Bin_Halo Yes (This Compound) Bin_NonHalo Non-Halogenated Waste HalogenCheck->Bin_NonHalo No

Figure 2: Waste stream segregation logic. Note: This compound MUST go into Halogenated streams.

Disposal & Decontamination[7][8][9][10]

Do not dispose of down the drain. The presence of Fluorine and Bromine classifies this as Halogenated Organic Waste .[6]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be bagged in hazardous waste bags labeled "Solid Toxic Waste - Halogenated."

  • Liquid Waste: Collect in High-Density Polyethylene (HDPE) or glass carboys.

    • Critical Compatibility:Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Boronic acids can react vigorously with oxidizers.

    • Labeling: Clearly mark "Contains 5-Bromo-8-fluoroquinoline-7-boronic acid" and "Halogenated Solvent."

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: (5-bromo-8-fluoroquinolin-7-yl)boronic acid. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Quinoline boronic acid (Analog Read-Across). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from

  • ECHA (European Chemicals Agency). Quinoline - Substance Information and C&L Inventory. (Used for core toxicity assessment). Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.